Comprehensive Synthesis Pathways and Mechanistic Insights for Methyl 4,5-diamino-2-methoxybenzoate
Executive Summary Methyl 4,5-diamino-2-methoxybenzoate (CAS 59338-85-1) is an essential ortho-diamine building block utilized extensively in the synthesis of complex heterocyclic active pharmaceutical ingredients (APIs)....
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Methyl 4,5-diamino-2-methoxybenzoate (CAS 59338-85-1) is an essential ortho-diamine building block utilized extensively in the synthesis of complex heterocyclic active pharmaceutical ingredients (APIs). It serves as a critical precursor for assembling benzimidazole and benzotriazole core structures, which are prominently featured in dopamine antagonists like Alizapride[1] and novel neuroprotective agents[2]. This technical guide details the optimal retrosynthetic pathways, step-by-step experimental protocols, and the mechanistic causality dictating each synthetic choice.
Retrosynthetic Analysis & Pathway Selection
The synthesis of methyl 4,5-diamino-2-methoxybenzoate requires the precise introduction of two adjacent amino groups on a methoxybenzoate scaffold. While direct nitration of 2-methoxybenzoic acid followed by reduction is a theoretically possible route[3], it often suffers from poor regioselectivity and harsh, low-yielding conditions.
A highly controlled, regioselective approach begins with 4-amino-2-methoxybenzoic acid. The sequence involves esterification, temporary amine protection, electrophilic aromatic nitration, deprotection, and catalytic hydrogenation.
Mechanistic Causality: The Necessity of Amine Protection
A critical juncture in this pathway is the nitration step. Direct nitration of Methyl 4-amino-2-methoxybenzoate is synthetically challenging due to the inherent reactivity of the free amino group. In a strongly acidic nitrating mixture (HNO₃/H₂SO₄), the amino group is easily oxidized or protonated into a meta-directing anilinium ion, which disrupts the desired regiochemistry and degrades the starting material[4]. By performing N-acetylation prior to nitration, the highly activating amine is converted into a moderately activating, sterically hindered acetamido group. This ensures clean, regioselective nitration at the 5-position without oxidative cleavage.
Experimental Methodologies
The following protocols represent a self-validating system designed for high yield, scalability, and purity.
Step 1: Esterification
Objective: Convert 4-amino-2-methoxybenzoic acid to its methyl ester.
Procedure: Dissolve 4-amino-2-methoxybenzoic acid (1 eq.) in an excess of anhydrous methanol. Slowly add a catalytic amount of concentrated sulfuric acid. Heat the mixture to reflux (approx. 65 °C) for 2-4 hours. Cool to room temperature, concentrate via rotary evaporation, and neutralize to isolate Methyl 4-amino-2-methoxybenzoate[4].
Step 2: N-Acetylation (Protection)
Objective: Protect the amine to prevent oxidation during nitration.
Procedure: Dissolve Methyl 4-amino-2-methoxybenzoate in a suitable solvent (e.g., dichloromethane) with a mild base like pyridine. Add acetic anhydride (1.1 eq.) dropwise. Stir at room temperature until complete conversion is observed via TLC. Perform an aqueous workup to yield Methyl 4-acetamido-2-methoxybenzoate[4].
Step 3: Electrophilic Aromatic Nitration
Objective: Regioselective introduction of the nitro group at the 5-position.
Procedure: Dissolve Methyl 4-acetamido-2-methoxybenzoate in concentrated sulfuric acid and cool in an ice bath to <5°C. Slowly add a cold mixture of concentrated nitric acid and sulfuric acid dropwise. Crucial: Maintain the temperature strictly below 10°C to prevent runaway exothermic reactions and oxidative cleavage[4]. Stir for 2 hours, then pour over crushed ice to precipitate the product. Filter and wash with cold water to isolate Methyl 4-acetamido-5-nitro-2-methoxybenzoate.
Step 4: Deprotection (Hydrolysis)
Objective: Remove the acetyl group to yield Methyl 4-amino-5-nitro-o-anisate (CAS 59338-84-0).
Procedure: Subject the nitrated intermediate to acid or base hydrolysis. Reflux in dilute HCl or NaOH until the acetyl group is completely cleaved. Neutralize and extract to obtain the yellow crystalline solid, a crucial intermediate in pharmaceutical synthesis[5].
Step 5: Catalytic Hydrogenation
Objective: Reduce the nitro group to an amine to form the final ortho-diamine.
Procedure: Dissolve Methyl 4-amino-5-nitro-2-methoxybenzoate (1.94 g, 8.6 mmol) in anhydrous methanol. Add 200 mg of 5% Palladium on carbon (Pd/C) catalyst. Purge the vessel with hydrogen gas and maintain under a hydrogen atmosphere. Stir at room temperature for 16 hours. Filter the solid-insoluble catalyst through a Celite pad. Concentrate the filtrate under reduced pressure and purify via silica gel column chromatography to yield Methyl 4,5-diamino-2-methoxybenzoate (approx. 1.5 g, 89% yield)[2].
Quantitative Data & Yield Analysis
Step
Reaction Type
Intermediate / Product
CAS Number
Typical Yield (%)
Key Reagents
1
Esterification
Methyl 4-amino-2-methoxybenzoate
27492-84-8
90-95%
MeOH, H₂SO₄
2
N-Acetylation
Methyl 4-acetamido-2-methoxybenzoate
N/A
85-90%
Ac₂O, Pyridine
3
Nitration
Methyl 4-acetamido-5-nitro-2-methoxybenzoate
N/A
75-80%
HNO₃, H₂SO₄
4
Hydrolysis
Methyl 4-amino-5-nitro-2-methoxybenzoate
59338-84-0
85-92%
HCl or NaOH
5
Hydrogenation
Methyl 4,5-diamino-2-methoxybenzoate
59338-85-1
89%
H₂, Pd/C, MeOH
Mechanistic and Workflow Visualizations
Chemical synthesis pathway for Methyl 4,5-diamino-2-methoxybenzoate.
Experimental workflow for the catalytic hydrogenation of the nitro intermediate.
Physical and chemical properties of Methyl 4,5-diamino-2-methoxybenzoate
A comprehensive exploration of the physical, chemical, and synthetic facets of a valuable building block in medicinal chemistry. Foreword Methyl 4,5-diamino-2-methoxybenzoate is a key aromatic intermediate, the structure...
Author: BenchChem Technical Support Team. Date: April 2026
A comprehensive exploration of the physical, chemical, and synthetic facets of a valuable building block in medicinal chemistry.
Foreword
Methyl 4,5-diamino-2-methoxybenzoate is a key aromatic intermediate, the structure of which lends itself to the synthesis of a variety of heterocyclic systems. Its utility is of particular interest to researchers, scientists, and professionals in the field of drug development. The strategic placement of its diamino and methoxy functionalities on the benzoate ring provides a versatile scaffold for the construction of complex molecules with potential therapeutic applications. This guide aims to provide a thorough understanding of its fundamental properties, synthesis, and reactivity, serving as a vital resource for its application in the laboratory.
Molecular and Physicochemical Properties
A foundational understanding of the physicochemical properties of Methyl 4,5-diamino-2-methoxybenzoate is paramount for its effective use in synthesis and drug design. These properties dictate its behavior in various solvents and reaction conditions.
Structural and General Properties
The molecular structure of Methyl 4,5-diamino-2-methoxybenzoate, with its distinct functional groups, is the primary determinant of its chemical behavior.
Property
Value
Source
Chemical Name
Methyl 4,5-diamino-2-methoxybenzoate
-
Molecular Formula
C₉H₁₂N₂O₃
-
Molecular Weight
196.21 g/mol
Calculated
CAS Number
Not available for the free base. The hydrochloride salt is registered under CAS 117886-12-1.
Expected to be a solid with a defined melting point.
Isomers like Methyl 2-amino-4,5-dimethoxybenzoate have a melting point of 91-93°C.[2]
Boiling Point
Not readily available.
High boiling point expected due to polar functional groups.
Solubility
Likely soluble in polar organic solvents such as methanol, ethanol, and DMSO. Limited solubility in water and non-polar solvents is anticipated.
Inferred from the properties of similar aromatic amines and esters.
Synthesis and Elucidation
The synthesis of Methyl 4,5-diamino-2-methoxybenzoate is a critical aspect for its application. While a specific, validated protocol for this isomer is not widely published, a plausible synthetic route can be extrapolated from established methods for analogous compounds.
Proposed Synthetic Pathway
A logical and commonly employed strategy for the synthesis of aromatic diamines is the reduction of a corresponding dinitro or a nitro-amino precursor.
DOT Script for Synthetic Pathway
Caption: Proposed synthetic pathway for Methyl 4,5-diamino-2-methoxybenzoate.
Experimental Protocol: A General Approach
The following protocol is a generalized procedure based on the reduction of nitroaromatic compounds, a standard transformation in organic synthesis.
Step 1: Synthesis of Methyl 4-amino-5-nitro-2-methoxybenzoate (Intermediate)
A selective reduction of one nitro group of a dinitro precursor would yield the nitro-amino intermediate. This can be a challenging step requiring carefully controlled reaction conditions to achieve chemoselectivity.
Step 2: Synthesis of Methyl 4,5-diamino-2-methoxybenzoate (Final Product)
Reaction Setup: In a round-bottom flask suitable for hydrogenation, dissolve Methyl 4-amino-5-nitro-2-methoxybenzoate in a suitable solvent such as methanol or ethanol.
Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C).
Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
Purification: Concentrate the filtrate under reduced pressure to yield the crude product, which can then be purified by recrystallization or column chromatography.
Note on Causality: The choice of a heterogeneous catalyst like Pd/C allows for easy removal from the reaction mixture by filtration. The use of a hydrogen atmosphere provides the necessary reducing agent for the conversion of the nitro group to an amine.
Spectroscopic Characterization
The structural elucidation of Methyl 4,5-diamino-2-methoxybenzoate would rely on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, the methyl ester protons, and the protons of the two amino groups. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern.
¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon atoms and their chemical environment, further confirming the molecular structure.
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amino groups (typically in the range of 3300-3500 cm⁻¹), the C=O stretching of the ester group (around 1700-1730 cm⁻¹), and C-O stretching of the methoxy and ester groups.
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can provide additional structural information.
Reactivity and Applications in Drug Development
The chemical reactivity of Methyl 4,5-diamino-2-methoxybenzoate is primarily centered around the nucleophilicity of the two amino groups. This makes it a valuable precursor for the synthesis of various heterocyclic compounds.
Key Reactions
The vicinal diamino arrangement allows for cyclization reactions with a variety of dielectrophilic reagents to form five- or six-membered heterocyclic rings, such as benzimidazoles, quinoxalines, and other related scaffolds. These heterocyclic cores are prevalent in many biologically active molecules.
DOT Script for Reactivity and Application
Caption: Reactivity of Methyl 4,5-diamino-2-methoxybenzoate leading to the synthesis of various heterocyclic compounds with potential biological activity.
Significance in Medicinal Chemistry
The ability to serve as a scaffold for diverse heterocyclic systems makes Methyl 4,5-diamino-2-methoxybenzoate a compound of interest in drug discovery. The resulting heterocyclic derivatives can be screened for a wide range of biological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties. The methoxy and methyl ester groups also offer sites for further functionalization to optimize the pharmacokinetic and pharmacodynamic properties of potential drug candidates.
Safety and Handling
While specific safety data for Methyl 4,5-diamino-2-methoxybenzoate is not available, information for its hydrochloride salt and related aromatic amines provides guidance for safe handling.
Hazard Classification: The hydrochloride salt is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and eye irritation.[1]
Personal Protective Equipment (PPE): It is essential to use appropriate personal protective equipment, including safety goggles, gloves, and a lab coat when handling this compound. Work should be conducted in a well-ventilated fume hood.
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.
Conclusion
Methyl 4,5-diamino-2-methoxybenzoate represents a promising, albeit currently under-documented, building block for synthetic and medicinal chemistry. Its structural features suggest significant potential for the creation of diverse molecular architectures. This guide, by consolidating available information on related compounds and proposing logical synthetic and analytical approaches, aims to provide a solid foundation for researchers to unlock the full potential of this versatile intermediate. Further experimental validation of its properties and reactivity is a crucial next step in fully harnessing its capabilities for the advancement of drug discovery and development.
Technical Whitepaper: Solubility Dynamics and Stability Profiling of Methyl 4,5-diamino-2-methoxybenzoate
Executive Summary Methyl 4,5-diamino-2-methoxybenzoate is a highly functionalized benzenoid intermediate critical to the synthesis of complex active pharmaceutical ingredients (APIs). It is most prominently utilized as a...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Methyl 4,5-diamino-2-methoxybenzoate is a highly functionalized benzenoid intermediate critical to the synthesis of complex active pharmaceutical ingredients (APIs). It is most prominently utilized as a precursor in the development of benzimidazole-based compounds, including (H+/K+) ATPase inhibitors and targeted antiviral agents[US Patent 5945425A][1].
Handling this compound requires a rigorous understanding of its physicochemical vulnerabilities. The presence of an ortho-diamine moiety renders it highly susceptible to oxidative degradation, while the methyl ester introduces hydrolytic liabilities. This whitepaper dissects the solubility mechanics and thermodynamic stability of Methyl 4,5-diamino-2-methoxybenzoate, providing self-validating experimental protocols to ensure absolute data integrity during drug development.
Structural and Physicochemical Profiling
The chemical behavior of Methyl 4,5-diamino-2-methoxybenzoate is dictated by three primary functional groups attached to the benzene ring:
The Ortho-Diamine Moiety (C4, C5): Acts as the primary site for cyclization reactions (e.g., reacting with potassium ethylxanthate to form 2-mercapto-benzimidazoles)[US Patent 5945425A][1]. However, it is also the primary liability for oxidation[EvitaChem][2].
The Methoxy Group (C2): An electron-donating group (EDG) that enriches the electron density of the aromatic system via resonance, inadvertently lowering the oxidation potential of the diamines.
The Methyl Ester (C1): Provides lipophilicity but acts as a site for base-catalyzed saponification (hydrolysis).
To accommodate different formulation and synthetic needs, the compound is available as both a free base and a dihydrochloride salt[EvitaChem][2].
Quantitative Physicochemical Data
Property
Methyl 4,5-diamino-2-methoxybenzoate (Free Base)
Dihydrochloride Salt
CAS Number
59338-85-1
2503202-44-4
Molecular Formula
C9H12N2O3
C9H14Cl2N2O3
Molecular Weight
196.21 g/mol
269.12 g/mol
Aqueous Solubility
Low (Neutral pH)
High (Freely Soluble)
Organic Solubility
High (DMSO, Methanol, THF)
Low (Non-polar organics)
Storage Conditions
2-8°C, Inert Atmosphere (Argon/N2), Dark
2-8°C, Desiccated
Mechanistic Solubility Dynamics
The Free Base vs. Dihydrochloride Paradigm
The free base form (CAS: 59338-85-1) exhibits poor aqueous solubility due to the high crystal lattice energy stabilized by intermolecular hydrogen bonding between the amino groups and the ester carbonyl. Dissolution in water is thermodynamically unfavorable at neutral pH. However, it demonstrates excellent solubility in polar aprotic solvents (e.g., DMSO, DMF) where solvent-solute dipole interactions can overcome the lattice energy.
To bypass this aqueous limitation in biological assays, the compound is often synthesized as a dihydrochloride salt (CAS: 2503202-44-4)[EvitaChem][2]. Causality: The protonation of the C4 and C5 amines disrupts the internal hydrogen-bonding network and introduces powerful ion-dipole interactions with water molecules, drastically lowering the thermodynamic barrier to aqueous dissolution[EvitaChem][2].
Thermodynamic & Kinetic Stability
Oxidative Degradation of the Diamine
Ortho-phenylenediamines are notoriously unstable in the presence of ambient oxygen, light, and trace transition metals. The electron-rich nature of the methoxy-substituted ring facilitates a Single-Electron Transfer (SET) oxidation. The diamine is oxidized into a radical cation, which rapidly loses protons and electrons to form a highly colored diimine derivative. Left unchecked, these diimines condense into insoluble polymeric species.
Caption: Oxidative degradation pathway of the ortho-diamine moiety into polymeric species.
Hydrolytic Degradation of the Ester
While the ester is relatively stable at neutral pH, exposure to highly basic conditions (pH > 9) will trigger nucleophilic acyl substitution, resulting in the saponification of the methyl ester into 4,5-diamino-2-methoxybenzoic acid and methanol.
Experimental Protocols: Self-Validating Systems
To ensure robust data generation, the following protocols are engineered with built-in self-validation mechanisms.
Kinetic solvent-shift methods often overestimate solubility due to transient supersaturation. This protocol guarantees true thermodynamic equilibrium.
Matrix Preparation: Accurately weigh 10.0 mg of Methyl 4,5-diamino-2-methoxybenzoate into a 2.0 mL amber glass vial. Causality: Amber glass prevents photolytic excitation of the electron-rich aromatic ring.
Solvent Addition & Purge: Add 1.0 mL of the target buffer (e.g., PBS pH 7.4). Immediately purge the headspace with Argon gas and seal tightly. Causality: Argon displaces oxygen, preventing oxidative degradation during the extended incubation period.
Isothermal Equilibration: Incubate the vial on an orbital shaker at 300 RPM for 24 hours at exactly 25.0°C.
Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes. Causality: Ultracentrifugation forces sub-micron colloidal particles into the solid pellet. Standard syringe filtration is avoided as the API may adsorb to the filter membrane, artificially lowering the quantified concentration.
Quantification: Dilute the supernatant in the mobile phase and quantify via HPLC-UV at 254 nm.
Self-Validation (Mass Balance): Dissolve the remaining solid pellet entirely in DMSO and quantify. The sum of the API in the supernatant and the pellet must equal 98–102% of the initial 10.0 mg input. A failure in mass balance indicates degradation occurred during the assay.
Caption: Self-validating thermodynamic solubility and mass balance verification workflow.
This assay separates the intact API from its oxidative and hydrolytic degradants.
Sample Preparation: Prepare a 1.0 mg/mL stock solution of the API in Methanol/Water (50:50).
Stress Conditions:
Oxidative: Add 3% H2O2 to a 1 mL aliquot. Incubate at 40°C for 4 hours.
Hydrolytic (Base): Add 0.1N NaOH to a 1 mL aliquot. Incubate at 40°C for 4 hours.
Quenching: Neutralize the hydrolytic samples with equivalent volumes of 0.1N HCl to halt degradation prior to injection.
Chromatographic Analysis: Inject samples onto a C18 reversed-phase column using a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).
Self-Validation (Peak Purity): Utilize a Diode Array Detector (DAD) to analyze the UV spectra across the entire width of the API peak. The software must report a peak purity angle lesser than the peak purity threshold. Causality: This mathematically proves that no hidden degradants (such as early-stage diimines) are co-eluting with the intact parent molecule, validating the method as truly stability-indicating.
Safety and handling precautions for Methyl 4,5-diamino-2-methoxybenzoate
An In-Depth Technical Guide to the Safe Handling of Methyl 4,5-diamino-2-methoxybenzoate For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 4,5-diamino-2-methoxybenzoate is a substituted...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Safe Handling of Methyl 4,5-diamino-2-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4,5-diamino-2-methoxybenzoate is a substituted aromatic diamine, a class of compounds frequently utilized as building blocks in the synthesis of pharmaceuticals and other complex organic molecules. Its structure, featuring two reactive amine groups, makes it a valuable intermediate. However, this reactivity also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safety and handling precautions for Methyl 4,5-diamino-2-methoxybenzoate, drawing upon data from structurally similar compounds and established best practices for handling aromatic amines. The protocols herein are designed to empower researchers to work safely and effectively with this compound.
Hazard Identification and Risk Assessment
While a comprehensive toxicological profile for Methyl 4,5-diamino-2-methoxybenzoate is not extensively documented, data from analogous compounds and its hydrochloride salt provide a strong basis for a precautionary approach. Aromatic amines as a class are known for their potential to cause skin irritation, allergic reactions, and other health effects. The primary routes of exposure are inhalation of dust, skin contact, and eye contact.
Based on information for the hydrochloride salt and related methoxy-substituted aminobenzoates, the following hazards are anticipated[1][2]:
Causality of Hazards: The amino groups on the benzene ring are nucleophilic and can interact with biological macromolecules, leading to irritation and potential sensitization. The fine, solid nature of the compound increases the risk of aerosolization, making respiratory tract irritation a key concern if handled improperly[6].
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is essential.
Engineering Controls
The primary engineering control is to minimize the generation and inhalation of dust.
Ventilation: All handling of solid Methyl 4,5-diamino-2-methoxybenzoate must be performed in a certified chemical fume hood or a ventilated balance enclosure. This ensures that any airborne particles are captured at the source and not inhaled by the operator[3][7].
Process Isolation: For larger-scale operations, consider using glove boxes or other enclosed systems to fully contain the compound[7].
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected carefully to provide a reliable barrier.
Eye and Face Protection: Tightly fitting safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory[5][8]. If there is a risk of splashing, a face shield should be worn in addition to goggles[9].
Hand Protection: Chemical-resistant gloves are required. Nitrile rubber gloves are a suitable choice for incidental contact. Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contamination. Dispose of contaminated gloves in accordance with laboratory procedures[3][5].
Body Protection: A long-sleeved laboratory coat is required. For tasks with a higher risk of contamination, consider chemical-resistant aprons or coveralls[5][7].
Respiratory Protection: When engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH (US) or CEN (EU) approved respirator is necessary. For fine dusts, a particulate respirator (e.g., N95 or P100) is appropriate. A cartridge change-out schedule must be in place if using an air-purifying respirator[3][9].
Caption: Standard workflow for donning appropriate PPE.
Chemical Handling and Storage Protocols
Adherence to strict handling and storage procedures is critical for maintaining the integrity of the compound and ensuring user safety.
Safe Handling Protocol
Preparation: Designate a specific area within the chemical fume hood for handling. Cover the work surface with absorbent, disposable bench paper.
Container Handling: Before opening, allow the container to equilibrate to room temperature to prevent moisture condensation.
Weighing: Use a low-static weighing vessel. Open the container slowly in the fume hood. Use a spatula to carefully transfer the solid. Avoid creating dust clouds by using gentle, deliberate motions.
Closing: Securely close the container immediately after dispensing the required amount.
Hygiene: After handling, remove gloves and wash hands thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory[5][10].
Storage
Conditions: Store Methyl 4,5-diamino-2-methoxybenzoate in a tightly closed container in a dry, cool, and well-ventilated area[3][7]. Aromatic diamines can be sensitive to light and air, which may cause degradation or discoloration over time. Storing under an inert atmosphere (e.g., argon or nitrogen) can prolong shelf life. Storing in a freezer (-20°C) can improve stability for long-term storage[11][12].
Incompatibilities: Keep away from strong oxidizing agents and reducing agents[5].
Caption: Step-by-step workflow for safe handling.
Emergency and Disposal Procedures
Preparedness is key to mitigating the impact of an accidental release or exposure.
First Aid Measures
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[3][4][6].
Skin Contact: Remove contaminated clothing immediately. Wash affected skin with plenty of soap and water. If skin irritation occurs, seek medical advice[3][4][6].
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If respiratory symptoms develop, call a poison center or doctor[3][4][7].
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately[3][4][6].
Spill Response
Small Spills (in a fume hood):
Ensure appropriate PPE is worn.
Gently sweep up the solid material, avoiding dust generation. Use a dustpan and brush or a HEPA-filtered vacuum.
Place the collected material into a suitable, labeled container for chemical waste disposal[3][4].
Clean the spill area with a damp cloth or paper towel, and place the cleaning materials in the waste container.
Large Spills:
Evacuate the area and restrict access.
Increase ventilation if it is safe to do so.
Contact your institution's Environmental Health and Safety (EHS) department for assistance.
Waste Disposal
Dispose of waste material, including empty containers and contaminated items, through a licensed professional waste disposal service. Do not allow the chemical to enter drains or the environment[3]. All waste must be handled in accordance with local, state, and federal regulations.
Chemical Reactivity and Stability
Stability: The compound is stable under normal storage conditions[4][5].
Conditions to Avoid: Avoid the formation of dust. Incompatible products should also be avoided[4][5].
Incompatible Materials: Strong oxidizing agents and reducing agents[5].
Hazardous Decomposition Products: Thermal decomposition may produce toxic fumes, including carbon oxides (CO, CO2) and nitrogen oxides (NOx)[5].
Conclusion
Methyl 4,5-diamino-2-methoxybenzoate is a valuable reagent in research and development. By understanding its potential hazards and rigorously applying the engineering controls, personal protective equipment protocols, and handling procedures outlined in this guide, scientists can work with this compound in a safe and responsible manner. A proactive safety culture, grounded in a thorough understanding of the materials being handled, is the cornerstone of a successful and secure research environment.
References
Thermo Fisher Scientific. (2023, September 1). Methyl 2-amino-4,5-dimethoxybenzoate - SAFETY DATA SHEET.
Enamine. (n.d.). Methyl 4-amino-2-fluoro-6-methoxybenzoate - Safety Data Sheet.
European Commission, Scientific Committee on Consumer Safety. (2013, February 26). Opinion on 2-methoxy-methyl-p-phenylenediamine and its sulfate salt.
Oxford Academic. (2025, September 16). Chamber validation study of simultaneous collection and analysis of aromatic diisocyanates and the corresponding diamines using the ASSET-ICA sampler.
PubMed. (2026, January 21). Chamber validation study of simultaneous collection and analysis of aromatic diisocyanates and the corresponding diamines using the ASSET-ICA sampler.
Unlocking the Therapeutic Potential of Methyl 4,5-Diamino-2-Methoxybenzoate Derivatives: A Comprehensive Technical Guide
Executive Summary Methyl 4,5-diamino-2-methoxybenzoate (CAS 59338-85-1) is a highly versatile o-phenylenediamine building block utilized extensively in medicinal chemistry and drug development[1]. Its unique structural t...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Methyl 4,5-diamino-2-methoxybenzoate (CAS 59338-85-1) is a highly versatile o-phenylenediamine building block utilized extensively in medicinal chemistry and drug development[1]. Its unique structural topology—featuring two adjacent nucleophilic amino groups paired with electron-donating methoxy and electron-withdrawing ester moieties—makes it a privileged scaffold for the synthesis of fused heterocycles. Among these, benzimidazoles, quinoxalines, and benzotriazoles stand out for their profound biological activities, ranging from antiviral efficacy to targeted neuroprotection[2][3].
Structural Significance and Causality in Drug Design
The inherent reactivity of the o-phenylenediamine moiety allows for highly efficient cyclization reactions. When reacted with carbon electrophiles (e.g., potassium ethylxanthate or diethyl oxalate), the diamine undergoes rapid condensation to form rigid, planar bicyclic systems[3].
The causality behind its success in drug design lies in its functional group distribution. The presence of the 2-methoxy and carboxylate groups on the benzene ring significantly influences the electronic distribution and lipophilicity of the resulting heterocycle. This specific arrangement enhances target binding affinity through precise hydrogen bonding and
π
π
stacking interactions within the hydrophobic pockets of target enzymes and receptor complexes.
Core Biological Activities and Mechanistic Pathways
Antiviral Activity and (H+/K+)-ATPase Inhibition
Derivatives synthesized from this scaffold, particularly 2-mercaptobenzimidazoles, exhibit potent dual-action pharmacology. Primarily, they act as inhibitors of the gastric (H+/K+)-ATPase proton pump, a well-established mechanism for controlling gastric acid secretion in ulcer treatments[3].
More intriguingly, these specific derivatives demonstrate pronounced antiviral activity against Herpetoviridae (e.g., HSV-1, HSV-2, CMV, and EBV). The mechanistic causality behind this antiviral effect lies in the targeted inhibition of virus-specific serine proteases. These proteases are critical for the autocatalytic processing of viral assembly proteins. By sterically blocking this maturation cleavage site, the benzimidazole derivatives effectively halt viral replication and assembly[3].
Neuroprotection via nNOS-PSD95 Uncoupling
Recent pharmaceutical advancements have leveraged the methyl 4,5-diamino-2-methoxybenzoate scaffold to synthesize novel neuroprotective agents[2]. During an ischemic brain injury, the overactivation of NMDA receptors leads to a massive influx of calcium, which binds to calmodulin and activates neuronal nitric oxide synthase (nNOS). nNOS is tethered to the NMDA receptor via the post-synaptic density protein-95 (PSD-95).
Derivatives of this scaffold act as highly specific uncoupling agents, disrupting the nNOS-PSD95 protein-protein interaction. This targeted uncoupling prevents the neurotoxic cascade of excessive nitric oxide production without blocking the NMDA receptor itself, thereby avoiding the severe neurological side effects traditionally associated with direct receptor antagonism[2].
Experimental Workflows and Protocols
Protocol A: Synthesis of Methyl-2-mercapto-5-methoxy-1H-benzimidazole-6-carboxylate
This self-validating protocol details the cyclization of methyl 4,5-diamino-2-methoxybenzoate to form a bioactive benzimidazole derivative, utilizing potassium ethylxanthate as a carbon disulfide equivalent[3].
Preparation: In a round-bottom flask, suspend 4.83 g (24.6 mmol) of methyl 4,5-diamino-2-methoxybenzoate in 40 mL of deionized water.
Reagent Addition: Add 7.08 g (49.2 mmol) of potassium ethylxanthate to the suspension. The ethylxanthate acts as the electrophilic carbon source, facilitating a dual nucleophilic attack by the adjacent amino groups.
Cyclization: Purge the reaction vessel with Argon to prevent oxidative degradation of the amines. Heat the mixture to reflux (~100°C) and stir continuously for 16 hours.
Work-up: Cool the reaction mixture to room temperature. Adjust the pH using dilute HCl to precipitate the crude thiol-thione tautomeric product.
Purification: Subject the resultant product mixture to silica gel column chromatography (using a dichloromethane/methanol gradient) to isolate the pure methyl-2-mercapto-5-methoxy-1H-benzimidazole-6-carboxylate.
Validation: Confirm the structure and purity via 1H-NMR, 13C-NMR, and high-resolution mass spectrometry (Expected yield: ~1.5 g)[3].
Protocol B: (H+/K+)-ATPase Inhibition Assay
To validate the biological activity of the synthesized derivatives, an in vitro proton pump inhibition assay is employed[3].
Incubation: Pre-incubate the enzyme (10 µg/mL) with varying concentrations of the test compound in a buffer containing 10 mM PIPES (pH 6.8) and 2 mM MgCl2 for 30 minutes at 37°C.
Reaction Initiation: Initiate the ATPase reaction by adding 2 mM ATP and 10 mM KCl.
Quantification: After 15 minutes, terminate the reaction with 10% trichloroacetic acid. Measure the released inorganic phosphate using a colorimetric malachite green assay at 660 nm.
Data Analysis: Calculate the IC50 by comparing the K+-stimulated activity against the basal activity (measured in the absence of KCl) using linear regression analysis to ensure internal assay validation[3].
Data Presentation
The following table summarizes the quantitative data associated with the synthesis and biological screening of key derivatives derived from the methyl 4,5-diamino-2-methoxybenzoate scaffold.
Regioselective Reactivity of the Diamino Functionality in Methyl 4,5-diamino-2-methoxybenzoate: A Mechanistic and Synthetic Guide
Executive Summary Methyl 4,5-diamino-2-methoxybenzoate (CAS: 59338-85-1) is a highly functionalized, asymmetrically substituted o-phenylenediamine[1]. It serves as a critical building block in medicinal chemistry, functi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Methyl 4,5-diamino-2-methoxybenzoate (CAS: 59338-85-1) is a highly functionalized, asymmetrically substituted o-phenylenediamine[1]. It serves as a critical building block in medicinal chemistry, functioning as an intermediate for active pharmaceutical ingredients (APIs) such as the dopamine antagonist Alizapride[2], as well as a precursor for a vast array of bioactive heterocycles including benzimidazoles, quinoxalines, and benzotriazoles.
When synthesizing heterocycles from asymmetrically substituted o-phenylenediamines, the primary challenge is controlling regioselectivity[3]. Uncontrolled cyclization leads to a mixture of regioisomers, which necessitates costly separation steps and reduces overall yield[3]. This technical guide explores the electronic causality behind the diamino reactivity in Methyl 4,5-diamino-2-methoxybenzoate and provides field-proven, self-validating protocols for its regioselective conversion.
Structural and Electronic Profiling: The Causality of Regioselectivity
The regiochemical outcome of condensation reactions involving 4-substituted or 4,5-disubstituted o-phenylenediamines is dictated by the relative nucleophilicity of the two amino groups[3]. In Methyl 4,5-diamino-2-methoxybenzoate, the electronic environment is heavily polarized by the functional groups at the C1 and C2 positions:
C1-Ester Group (-M, -I Effect): The methyl ester group is strongly electron-withdrawing. Through resonance (-M), it deactivates the amino group located at the para position (C4)[3].
C2-Methoxy Group (+M, -I Effect): The methoxy group is electron-donating via resonance (+M). It actively pushes electron density into the ring, specifically activating the amino group at the para position (C5)[3].
Electronic effects dictating the regioselective nucleophilic attack at the C5-amino group.
The predictable nucleophilicity of the C5-amino group allows for the divergent, regioselective synthesis of various heterocycles. The table below summarizes the reaction conditions, primary attack sites, and yields for different electrophilic partners.
To ensure high scientific integrity and reproducibility, the following protocols leverage the inherent electronic bias of Methyl 4,5-diamino-2-methoxybenzoate. Each protocol includes built-in validation checkpoints.
Protocol 1: Photocatalytic Synthesis of Regiopure Benzimidazoles
Traditional Phillips-Ladenburg condensations with strong acids often yield poor regioselectivity[3]. A modern, metal-free alternative utilizes photocatalytic condensation with aldehydes[4].
Step-by-Step Methodology:
Reaction Assembly: In a 30 mL clear glass vial equipped with a magnetic stir bar, charge the target aldehyde (1.0 mmol), Methyl 4,5-diamino-2-methoxybenzoate (1.0 mmol), and acetonitrile (10 mL)[4].
Catalyst Addition: Add 2 mol % of Rose Bengal (an organic photocatalyst) to the mixture[4].
Irradiation: Place the reaction mixture open to the air beside an 11 W LED bulb within a photochemical reactor box[4].
Validation Checkpoint (TLC): Stir the mixture and monitor via Thin-Layer Chromatography (TLC). The highly nucleophilic C5-NH2 will rapidly form the initial Schiff base, followed by cyclization and air-oxidation to the benzimidazole[4].
Isolation: Upon complete consumption of the starting materials, remove the solvent under reduced pressure and purify via column chromatography to isolate the regiopure 2-substituted benzimidazole[4].
Protocol 2: Acid-Catalyzed Synthesis of Quinoxalines
This protocol utilizes α-oxodithioesters, where the thiocarbonyl group acts as the primary electrophile, ensuring a highly regioselective cyclization[5].
Step-by-Step Methodology:
Reaction Assembly: Combine Methyl 4,5-diamino-2-methoxybenzoate (1.0 equiv) and the selected α-oxodithioester (1.0 equiv) in anhydrous toluene[5].
Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TSA)[5].
Heating: Heat the reaction mixture to 80°C under continuous stirring[5].
Mechanistic Validation: Control experiments indicate the thiocarbonyl group of the α-oxodithioester is more reactive than the carbonyl group[5]. The C5-NH2 attacks the thiocarbonyl, while the C4-NH2 subsequently attacks the carbonyl, locking in the regiochemistry[5].
Isolation: Cool the mixture, extract, and purify to yield the specific 2-methylthio-3-arylquinoxaline derivative[5].
Protocol 3: Switchable Synthesis of Quinoxalinones
When reacting with aroylpyruvates, the addition of specific additives can elevate the electrophilicity of the α-ketone, driving complete regioselectivity[6].
Step-by-Step Methodology:
Reaction Assembly: Dissolve Methyl 4,5-diamino-2-methoxybenzoate and a 4-chlorobenzoylpyruvate derivative in Dimethylformamide (DMF)[6].
Selectivity Control: Add p-TsOH to the mixture. This additive elevates the electrophilicity of the α-ketone, ensuring the initial attack strictly occurs via the C5-NH2[6].
Incubation: Stir the reaction at room temperature for 3 days[6].
Isolation: Crystallize the resulting regioisomer directly from DMSO to obtain pure 3,4-dihydroquinoxalin-2(1H)-one[6].
Divergent synthetic pathways for heterocycle formation from the diamino precursor.
An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes | ACS Combinatorial Science |[Link]
Acid-Catalyzed Condensation of o-Phenylenediamines and o-Aminophenols with α-Oxodithioesters: A Divergent and Regioselective Synthesis of 2-Methylthio-3-aryl/Heteroarylquinoxalines and 2-Acylbenzoxazoles | Synthesis (Organic Chemistry Portal) | [Link]
Divergent Approach for Regioselective Synthesis of Linearly and Angularly Fused Benzoimidazoquinazolinones from Isatoic Anhydrides | The Journal of Organic Chemistry |[Link]
Switchable highly regioselective synthesis of 3,4-dihydroquinoxalin-2(1H)ones from o-phenylenediamines and aroylpyruvates | Beilstein Journal of Organic Chemistry |[Link]
Modulating Aromatic Reactivity: The Electron-Donating Effects of Substituents on the Benzene Ring
Executive Summary The functionalization of the benzene ring is a cornerstone of organic synthesis, materials science, and medicinal chemistry. The introduction of electron-donating groups (EDGs) fundamentally alters the...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The functionalization of the benzene ring is a cornerstone of organic synthesis, materials science, and medicinal chemistry. The introduction of electron-donating groups (EDGs) fundamentally alters the electronic landscape of the aromatic system, dictating its reactivity, regioselectivity, and physicochemical properties[1]. For drug development professionals and synthetic chemists, mastering the interplay between resonance and inductive effects is critical for optimizing synthetic yields and tuning the pharmacokinetics of lead compounds[2]. This whitepaper provides an in-depth mechanistic analysis of EDGs, quantitative frameworks for predicting their effects, and field-proven experimental protocols for empirical validation.
Mechanistic Foundations: Resonance vs. Inductive Effects
The electron density of a substituted benzene ring is governed by the delicate balance between two competing electronic forces: the Inductive Effect (
I
) and the Resonance Effect (
R
).
The Causality of Orbital Overlap
Substituents such as hydroxyl (-OH) and amino (-NH
2
) groups contain heteroatoms (Oxygen and Nitrogen) that are more electronegative than Carbon. Consequently, they exert an electron-withdrawing inductive effect (
−I
) through the
σ
-bond framework, pulling electron density away from the ring[3].
However, these heteroatoms also possess unshared lone pairs of electrons in
2p
orbitals. Because the carbon atoms of the benzene ring also utilize
2p
orbitals for their
π
-system, there is an excellent spatial and energetic match for orbital overlap. This allows the lone pairs to delocalize into the aromatic
π
-system, creating a powerful electron-donating resonance effect (
+R
)[1].
In the case of -OH, -NH
2
, and -OR groups, the
+R
effect overwhelmingly outcompetes the
−I
effect. This delocalization pushes electron density specifically onto the ortho and para carbons, as demonstrated by the resonance hybrid structures. As a result, the ring becomes highly nucleophilic and is "activated" toward Electrophilic Aromatic Substitution (EAS), with incoming electrophiles directed almost exclusively to the ortho and para positions[1].
Logical flow of resonance vs. inductive effects governing EAS regioselectivity.
Quantitative Metrics: The Hammett Equation
To rationally design molecules, chemists rely on quantitative metrics rather than qualitative assumptions. The Hammett equation provides a linear free-energy relationship that mathematically describes the electron-donating or withdrawing power of a substituent[4].
The equation is defined as:
log(k0k)=ρσ
Where:
k
is the rate (or equilibrium) constant for the substituted benzene.
k0
is the rate (or equilibrium) constant for the unsubstituted benzene (where H is the substituent).
ρ
(rho) is the reaction constant, indicating the reaction's sensitivity to electronic effects.
σ
(sigma) is the substituent constant, which is positionally dependent (
σp
for para,
σm
for meta)[5].
Interpreting
σ
Values
By definition, the
σ
value for Hydrogen is
0.00
.
Electron-Withdrawing Groups (EWGs) stabilize negative charge and have positive
σ
values (e.g., -NO
2
,
σp=+0.78
)[6].
Electron-Donating Groups (EDGs) destabilize negative charge (or stabilize positive charge) and have negative
σ
values [5].
Table 1: Hammett Constants for Common Electron-Donating Groups
Data compiled from authoritative physical organic chemistry benchmarks[6][7][8].
Substituent Group
Type of Donation
σm
(Meta Constant)
σp
(Para Constant)
Net Electronic Effect
-N(CH
3
)
2
Strong
+R
, weak
−I
-0.15
-0.83
Strongly Activating
-NH
2
Strong
+R
, weak
−I
-0.16
-0.66
Strongly Activating
-OH
Strong
+R
, moderate
−I
+0.12
-0.37
Activating
-OCH
3
Strong
+R
, moderate
−I
+0.12
-0.27
Activating
-CH
3
Hyperconjugation (
+I
)
-0.07
-0.17
Weakly Activating
-H
Reference
0.00
0.00
Baseline
Note: The positive
σm
values for -OH and -OCH
3
indicate that at the meta position, where resonance cannot directly delocalize charge to the reactive center, the electron-withdrawing inductive effect (-I) dominates[5].
Implications in Drug Design and Medicinal Chemistry
In the realm of drug discovery, the strategic placement of EDGs on aromatic scaffolds is a fundamental technique for molecular optimization[2]. Altering the electron density of a pharmacophore directly impacts its pharmacokinetic (PK) and pharmacodynamic (PD) profile[9].
Modulating pKa and Basicity: Incorporating EDGs increases the electron density on adjacent functional groups. For instance, placing an EDG near an amine increases its basicity, making it more readily protonated at physiological pH. This directly affects aqueous solubility and receptor-binding interactions[2][9].
Tuning Redox Potential: EDGs lower the redox potential of a drug molecule, making it more susceptible to oxidation. This can be exploited to design pro-drugs or to enhance the antioxidant properties of a compound (e.g., the hydroxyl groups in Morphine)[2][9].
Enhancing Blood-Brain Barrier (BBB) Permeability: Increasing the electron density of aromatic systems can alter a molecule's lipophilicity and nucleophilicity. Recent computational and empirical studies on 2-PAM analogs (antidotes for organophosphate poisoning) demonstrated that substituting EDGs (like methyl and phenyl groups) onto the pyridinium core significantly enhanced binding affinity and BBB permeability[10].
Impact of EDG incorporation on pharmacokinetic and pharmacodynamic properties.
Experimental Protocol: Quantifying EDG Effects via Competitive Nitration
To empirically validate the activating power and regioselectivity of an EDG, researchers utilize competitive Electrophilic Aromatic Substitution.
Self-Validating Principle: Measuring absolute reaction rates of highly reactive activated benzenes is notoriously difficult due to mass transfer limitations and exothermic runaway. Instead, a competitive methodology is used. By reacting an equimolar mixture of benzene and a substituted benzene (e.g., anisole) with a substoichiometric amount of electrophile, the relative reaction rates (
krel
) can be determined directly from the ratio of the products. Running the reaction at low conversion (<10%) ensures kinetic control and prevents di-nitration, rendering the protocol self-validating.
Internal Standard: n-Decane (2.0 mmol) - Crucial for GC-MS mass balance validation.
Nitrating Agent: Nitric acid (HNO
3
, 70%) and Sulfuric acid (H
2
SO
4
, 98%).
Solvent: Acetic anhydride or Dichloromethane (DCM) (20 mL).
Equipment: Schlenk flask, magnetic stirrer, temperature-controlled cryocooler, GC-MS with an FID detector.
Procedure:
Preparation of the Aromatic Matrix: In a flame-dried 50 mL Schlenk flask under an inert argon atmosphere, combine Benzene (10.0 mmol), Anisole (10.0 mmol), and n-Decane (2.0 mmol) in 20 mL of DCM.
Baseline Quantification: Extract a 50
μ
L aliquot, dilute in DCM, and analyze via GC-MS to establish the exact
t=0
molar ratios of substrates to the internal standard.
Preparation of the Nitronium Ion (
NO2+
): In a separate vial, carefully mix 1.0 mmol of HNO
3
with 1.5 mmol of H
2
SO
4
at 0°C. Note: The strict limiting reagent (1.0 mmol total electrophile against 20.0 mmol total aromatic substrate) guarantees <5% conversion, preventing poly-nitration and ensuring strict kinetic control.
Reaction Initiation: Chill the aromatic matrix flask to 0°C. Add the nitrating mixture dropwise over 5 minutes under vigorous stirring (1000 rpm) to eliminate mass-transfer artifacts.
Quenching: After exactly 15 minutes, quench the reaction by pouring the mixture into 50 mL of ice-cold saturated sodium bicarbonate (NaHCO
3
) solution.
Extraction and Analysis: Extract the organic layer, dry over anhydrous Na
2
SO
4
, and filter. Analyze the organic phase via GC-MS.
Data Processing:
Calculate the yield of nitrobenzene vs. the combined yields of ortho-, meta-, and para-nitroanisole.
The relative rate constant is calculated as:
krel=Total NitrobenzeneTotal Nitroanisole
.
Determine the regioselectivity by comparing the peak areas of the o, m, and p isomers of nitroanisole.
Expected Outcome: Due to the strong
+R
effect of the methoxy group,
krel
will be significantly greater than 1 (typically >100 for anisole), and the product distribution will heavily favor the ortho and para isomers (>95% combined), validating the theoretical Hammett constants.
Application Note: Methyl 4,5-diamino-2-methoxybenzoate in Advanced Medicinal Chemistry
Executive Summary Methyl 4,5-diamino-2-methoxybenzoate (CAS 59338-85-1) is a highly versatile ortho-phenylenediamine derivative utilized extensively in organic synthesis and drug discovery[1]. Featuring both an electron-...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Methyl 4,5-diamino-2-methoxybenzoate (CAS 59338-85-1) is a highly versatile ortho-phenylenediamine derivative utilized extensively in organic synthesis and drug discovery[1]. Featuring both an electron-donating methoxy group and a functionalizable methyl ester on an aromatic ring, this compound serves as a critical building block for synthesizing complex polycyclic heterocycles. These scaffolds—most notably benzimidazoles and quinoxalines—are foundational to various therapeutic classes, ranging from antiviral agents to dopamine antagonists and neuroprotective compounds[2][3][4].
This application note provides researchers and drug development professionals with mechanistic insights, validated synthetic protocols, and structural rationales for utilizing this precursor in modern medicinal chemistry.
Structural Rationale & Mechanistic Insights
The strategic value of Methyl 4,5-diamino-2-methoxybenzoate lies in its highly tunable functional groups, which allow for orthogonal modifications during drug synthesis:
Bifunctional Amine Handle : The adjacent (ortho) primary amines are primed for cyclocondensation reactions. When reacted with carbon-donating electrophiles (e.g., carbon disulfide derivatives or orthoesters), they rapidly form benzimidazoles[3]. Reaction with 1,2-dicarbonyls yields quinoxalines.
Electronic Tuning via Methoxy Group : The methoxy group at the 2-position acts as a strong electron-donating group (EDG) via resonance. This increases the nucleophilicity of the adjacent amines, dictating the regioselectivity and kinetics of cyclization[2]. In biological systems, this methoxy group often acts as a critical hydrogen-bond acceptor.
Orthogonal Functionalization via Ester : The methyl ester at the 1-position provides a latent site for late-stage diversification. Post-cyclization, the ester can be saponified to a carboxylic acid and coupled with various amines to form amides, a critical step in optimizing the pharmacokinetic properties (ADME) of the resulting drug candidates[2].
Key Medicinal Chemistry Applications
Synthesis of Antiviral Benzimidazoles
Benzimidazole derivatives synthesized from this precursor have demonstrated significant efficacy as (H+/K+)ATPase inhibitors with potent antiviral activity, particularly against the Herpesviridae family (HSV-1, HSV-2, CMV)[3]. The cyclization of the diamine with potassium ethylxanthate yields a 2-mercapto-benzimidazole core, which is a privileged scaffold for disrupting viral maturation pathways[3].
Development of Dopamine Antagonists
In gastroenterology and neurology, the compound is a recognized intermediate and pharmacopeial impurity in the synthesis of Alizapride, a potent dopamine D2 receptor antagonist used for its prokinetic and antiemetic effects[5]. The methoxy-benzamide motif derived from this precursor is a well-established pharmacophore for D2 receptor affinity.
Neuroprotective Agents
Recent synthetic innovations have utilized this building block to construct polycyclic systems (such as tetrahydroquinoxalines and imidazopyridines) that act as neuroprotective agents, mitigating neuronal insult in neurodegenerative disease models[4].
Caption: Pharmacological pathways of drugs derived from the 4,5-diamino-2-methoxybenzoate scaffold.
Experimental Workflows & Protocols
The following protocol details the synthesis of the antiviral core, Methyl 2-mercapto-5-methoxy-1H-benzimidazole-6-carboxylate, directly from the diamine precursor.
Protocol: Cyclocondensation to 2-Mercapto-benzimidazole
Objective : To construct the 2-mercapto-benzimidazole core via cyclocondensation, a critical intermediate for antiviral (H+/K+)ATPase inhibitors[3].
Causality of Reagents : Potassium ethylxanthate is selected over highly toxic and volatile carbon disulfide (CS₂) due to its safer handling profile and superior solubility in aqueous media. It acts as an efficient thiocarbonyl transfer agent. The reaction is run in water under reflux, capitalizing on the hydrophobic effect to drive the precipitation of the cyclized product as it forms.
Step-by-Step Methodology :
Preparation : In a 100 mL round-bottom flask equipped with a reflux condenser and an argon inlet, suspend 4.83 g (24.6 mmol) of Methyl 4,5-diamino-2-methoxybenzoate in 40 mL of deionized water[3].
Reagent Addition : Add 7.08 g (49.2 mmol, 2.0 equiv) of potassium ethylxanthate to the suspension. Note: The 2.0 molar equivalent ensures complete conversion and compensates for any thermal hydrolysis of the xanthate in water.[3]
Cyclization : Heat the mixture to reflux (approx. 100°C) under an argon atmosphere for 4 to 6 hours. Monitor the reaction via TLC (Mobile Phase: Dichloromethane:Methanol 9:1) until the diamine precursor spot is fully consumed.
Workup : Cool the reaction mixture to room temperature. Carefully adjust the pH to ~5.0 using 1M HCl. This protonation step is critical to precipitate the mercapto-benzimidazole out of the aqueous phase.
Purification : Filter the crude solid under vacuum, wash thoroughly with cold water to remove inorganic salts, and purify via silica gel column chromatography to yield the pure product (approx. 1.5 g)[3].
Self-Validation & Analysis : Confirm the structure via ¹H-NMR (look for the disappearance of the primary amine protons at ~4.5 ppm and the appearance of a broad NH/SH tautomeric peak at >10 ppm) and LC-MS (m/z [M+H]⁺ expected for C₁₀H₁₀N₂O₃S is 239.05).
Caption: Synthetic divergence of Methyl 4,5-diamino-2-methoxybenzoate into bioactive heterocycles.
Data Presentation
The following table summarizes the key physicochemical properties and typical reaction metrics associated with Methyl 4,5-diamino-2-methoxybenzoate and its immediate derivatives.
Application Note: Regioselective N-Acetylation of Methyl 4,5-diamino-2-methoxybenzoate
Executive Summary In the development of advanced active pharmaceutical ingredients (APIs)—particularly benzimidazole-based antiviral agents (1)[2] and multi-kinase inhibitors (3)[3]—functionalized anthranilic acid deriva...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the development of advanced active pharmaceutical ingredients (APIs)—particularly benzimidazole-based antiviral agents (1)[2] and multi-kinase inhibitors (3)[3]—functionalized anthranilic acid derivatives serve as critical building blocks. The precursor methyl 4,5-diamino-2-methoxybenzoate is typically synthesized via the catalytic hydrogenation of its corresponding nitro intermediate[2].
A frequent synthetic challenge when utilizing this diamine is achieving regioselective mono-N-acetylation. Due to the asymmetric electronic environment of the aromatic ring, the two adjacent amino groups possess vastly different nucleophilic profiles. This protocol outlines the mechanistic rationale and experimental methodology for the regioselective acetylation of the 5-amino group, yielding methyl 5-acetamido-4-amino-2-methoxybenzoate , while actively suppressing over-acetylation.
Mechanistic Insights: The Causality of Regioselectivity
As a Senior Application Scientist, I frequently observe researchers assuming that adjacent diamines will yield a statistical mixture of mono-acetylated products. However, the regioselectivity in this system is strictly governed by the resonance (+M, -M) and inductive (-I) effects of the existing substituents:
The 4-Amino Group (Electron-Poor): This amine is positioned para to the strongly electron-withdrawing ester (-M, -I) and meta to the methoxy group. Because the electron-donating resonance (+M) of the methoxy group cannot reach the meta position, the 4-amino group only experiences the combined electron-withdrawing effects of both substituents. Its lone pair is heavily delocalized into the ring, rendering it weakly nucleophilic.
The 5-Amino Group (Electron-Rich): This amine is positioned meta to the ester and para to the methoxy group. It directly benefits from the strong +M electron-donating effect of the para-methoxy group while remaining insulated from the ester's -M effect. Consequently, the 5-amino group is highly nucleophilic and acts as the primary site for electrophilic attack.
Note: If the alternative 4-acetamido isomer (methyl 4-acetamido-5-amino-2-methoxybenzoate) is required, direct acetylation of the diamine will fail. Instead, it must be synthesized via a longer route involving the acetylation of methyl 4-amino-2-methoxybenzoate prior to nitration at the 5-position (3)[3].
Figure 1: Electronic effects governing the regioselective N-acetylation of the 5-amino group.
Experimental Methodology
Materials and Reagents
Quantitative data for a standard 10 mmol scale reaction.
Reagent
MW ( g/mol )
Equivalents
Amount
Function
Methyl 4,5-diamino-2-methoxybenzoate
196.20
1.00
1.96 g
Substrate
Acetic Anhydride
102.09
1.05
1.07 g (0.99 mL)
Acylating Agent
Pyridine (Anhydrous)
79.10
1.20
0.95 g (0.97 mL)
Acid Scavenger / Catalyst
Dichloromethane (DCM)
84.93
-
25.0 mL
Solvent
Step-by-Step Protocol
Substrate Dissolution: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and an argon balloon, dissolve 1.96 g of methyl 4,5-diamino-2-methoxybenzoate in 20 mL of anhydrous DCM. Add 0.97 mL of anhydrous pyridine. Cool the mixture to 0 °C using an ice-water bath.
Electrophilic Addition: Dissolve 0.99 mL of acetic anhydride in 5 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over a period of 15 minutes.
Causality: Dropwise addition at 0 °C prevents local concentration spikes of the acylating agent, which is critical to suppressing the formation of the over-acetylated diacetate byproduct.
Reaction Incubation: Remove the ice bath and allow the reaction to warm to ambient temperature (25 °C). Stir for 2 to 4 hours.
Self-Validation: Monitor the reaction via TLC (Eluent: Hexanes/EtOAc 1:1). The starting material (lower Rf due to two polar amine groups) should cleanly convert to a higher-running spot (mono-acetate).
Quenching & Workup: Once TLC indicates complete consumption of the starting material, quench the reaction by slowly adding 15 mL of saturated aqueous NaHCO₃.
Causality: The NaHCO₃ neutralizes the acetic acid byproduct and any residual acetic anhydride. The cessation of CO₂ gas evolution serves as a visual self-validation that the acid has been fully neutralized, preventing unwanted hydrolysis of the methyl ester.
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with EtOAc (3 x 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography on silica gel (Gradient: 20% to 60% EtOAc in Hexanes) to isolate the target compound as an off-white solid.
Figure 2: Step-by-step experimental workflow for the regioselective N-acetylation.
Analytical Characterization
To confirm the regioselectivity of the synthesis, ¹H NMR spectroscopy is highly diagnostic. The chemical shifts of the aromatic protons clearly indicate which amine was acetylated.
Table 2: Expected ¹H NMR Data (400 MHz, DMSO-d6)
Proton Assignment
Expected Chemical Shift (δ, ppm)
Multiplicity
Integration
Structural Rationale
C5-NH-C(=O)CH₃
~9.20
br s
1H
Deshielded amide proton.
C6-Ar-H
~8.15
s
1H
Strongly deshielded by adjacent ester and acetamido groups.
C3-Ar-H
~6.35
s
1H
Strongly shielded by adjacent methoxy and free amino groups.
Issue: Formation of Diacetate (Methyl 4,5-diacetamido-2-methoxybenzoate)
Cause: Use of excess acetic anhydride or failure to maintain 0 °C during the electrophilic addition.
Solution: Strictly limit the acylating agent to 1.05 equivalents. Ensure the addition is performed dropwise to prevent exothermic micro-environments that overcome the activation energy required to acetylate the deactivated 4-amino group.
Issue: Incomplete Conversion / Stalled Reaction
Cause: Moisture in the solvent or glassware leading to the premature hydrolysis of acetic anhydride into acetic acid.
Solution: Utilize strictly anhydrous DCM and oven-dried glassware. Verify the integrity of the acetic anhydride reagent.
References
Google Patents - US5945425A - Method of using (H+ /K+)ATPase inhibitors as antiviral agents.1
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Focus: Mechanistic Causality, Regioselectivity, and Self-Validating Synthetic Workflows
Introduction & Strategic Overview
Methyl 4,5-diamino-2-methoxybenzoate (CAS: 59338-85-1) is a highly versatile, electron-rich aromatic scaffold. It serves as a critical precursor in the synthesis of complex benzimidazoles, neuroprotective agents [1], and melanin-targeted theranostic radiotracers for oncology [2].
Functionalizing this scaffold via Electrophilic Aromatic Substitution (EAS)—such as halogenation or nitration—presents a significant synthetic challenge. The presence of two free, highly activating amino groups renders the aromatic ring hyper-reactive. Attempting direct EAS without strategic modifications leads to catastrophic oxidative degradation, poly-halogenation, or N-alkylation/acylation. Furthermore, under acidic conditions, the amines protonate into strongly deactivating, meta-directing ammonium (-NH₃⁺) species, which completely inverts the natural regioselectivity of the molecule.
As a Senior Application Scientist, I have designed this protocol to establish a chemoselective, self-validating workflow for the regioselective bromination of this scaffold. By employing a transient protection strategy, we can modulate the electronic topology of the ring, ensuring single-site electrophilic attack while preserving the integrity of the diamine moiety.
Mechanistic Causality & Regioselectivity Analysis
To understand the causality behind the experimental design, we must analyze the directing effects of the substituents on the two available aromatic protons: C3 and C6 .
Why C3 is the exclusive site of attack:
The C3 position is synergistically activated by the ortho-methoxy group at C2 and the ortho-amino (or acetamido) group at C4. In contrast, the C6 position is adjacent to the deactivating ester group at C1. Consequently, the electron density is heavily localized at C3, making it the kinetically and thermodynamically favored site for electrophile capture.
Table 1: Directing Group Influence on Available Ring Positions
Substituent
Electronic Effect
Directing Nature
Influence on C3 Position
Influence on C6 Position
-COOCH₃ (C1)
Strongly Withdrawing
Meta
Meta (Neutral/Slight Deactivation)
Ortho (Strong Deactivation)
-OCH₃ (C2)
Strongly Donating
Ortho/Para
Ortho (Strong Activation)
Meta (Neutral)
-NHAc (C4)
Moderately Donating
Ortho/Para
Ortho (Strong Activation)
Meta (Neutral)
-NHAc (C5)
Moderately Donating
Ortho/Para
Meta (Neutral)
Ortho (Moderate Activation)
Experimental Workflow Visualization
The following diagram outlines the three-step synthetic pipeline required to achieve regioselective EAS while preventing substrate oxidation.
Fig 1: Three-step workflow for the regioselective electrophilic bromination of the target scaffold.
Self-Validating Protocols
Every step in this workflow is designed as a self-validating system . We utilize specific In-Process Controls (IPCs) and Nuclear Magnetic Resonance (NMR) checkpoints to guarantee structural integrity before advancing to the next stage.
Protocol A: Amine Protection via Diacetylation
Causality: Acetylation delocalizes the nitrogen lone pairs into the carbonyl groups, mitigating oxidative susceptibility and preventing N-bromination, while retaining enough electron-donating character to facilitate EAS.
Dissolution: Suspend Methyl 4,5-diamino-2-methoxybenzoate (1.0 eq, 10 mmol) in anhydrous Pyridine (15 mL) under an inert argon atmosphere.
Addition: Cool the reaction mixture to 0 °C. Dropwise, add Acetic Anhydride (2.5 eq, 25 mmol) over 15 minutes to prevent exothermic degradation.
Propagation: Remove the ice bath and stir at room temperature for 4 hours.
Isolation: Pour the mixture into 100 mL of ice-cold 1M HCl to neutralize the pyridine and precipitate the product. Filter the white solid, wash with cold distilled water, and dry under vacuum.
Validation Checkpoint:
LC-MS: Confirm mass shift from [M+H]⁺ 197 to [M+H]⁺ 281.
¹H NMR (DMSO-d6): Confirm the appearance of two sharp singlets at ~2.1 ppm (6H, acetyl CH₃).
Protocol B: Regioselective Bromination at C3
Causality: N-Bromosuccinimide (NBS) is utilized instead of elemental bromine (Br₂) to provide a low, steady-state concentration of electrophilic bromine, preventing over-halogenation.
Dissolution: Dissolve the protected intermediate from Protocol A (1.0 eq, 8 mmol) in anhydrous N,N-Dimethylformamide (DMF) (20 mL). Shield the flask from direct light to prevent radical pathways.
Electrophilic Addition: Cool to 0 °C. Add NBS (1.05 eq, 8.4 mmol) portion-wise over 20 minutes.
Propagation: Stir at 0 °C for 1 hour, then allow to warm to room temperature for 2 hours.
Quenching & Extraction: Quench the reaction with saturated aqueous Na₂S₂O₃ (10 mL) to destroy residual electrophiles. Extract with Ethyl Acetate (3 x 30 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Validation Checkpoint (Critical):
LC-MS: Confirm the characteristic 1:1 isotopic bromine pattern at [M+H]⁺ 359 and 361.
¹H NMR (DMSO-d6): In the starting material, C3 and C6 protons appear as two distinct para-uncoupled singlets (e.g., C3 at ~6.5 ppm, C6 at ~7.4 ppm due to ester proximity). Validation of regioselectivity is confirmed by the complete disappearance of the upfield C3 singlet , leaving only the downfield C6 singlet.
Protocol C: Deprotection to Yield the Target Scaffold
Causality: Acidic hydrolysis cleaves the acetamides back to free amines without affecting the robust aryl-bromide bond or the methyl ester (though ester hydrolysis is a risk, controlled acidic conditions minimize transesterification/saponification compared to harsh basic conditions).
Hydrolysis: Suspend the brominated intermediate (1.0 eq, 5 mmol) in a mixture of Methanol (15 mL) and 6M HCl (15 mL).
Reflux: Heat the mixture to 80 °C and reflux for 3 hours. Monitor via TLC (Hexane:EtOAc 1:1) until the starting material is consumed.
Neutralization: Cool to 0 °C. Carefully adjust the pH to 7.5–8.0 using 2M NaOH. The free diamine will precipitate as a solid.
Isolation: Filter the precipitate, wash with cold water, and dry under high vacuum to yield Methyl 3-bromo-4,5-diamino-2-methoxybenzoate.
Validation Checkpoint:
LC-MS: Confirm[M+H]⁺ at 275 and 277.
¹H NMR (DMSO-d6): Confirm the disappearance of the acetyl singlets (~2.1 ppm) and the return of broad amine (-NH₂) signals between 4.5–5.5 ppm.
Quantitative Data & Analytical Summary
Table 2: Self-Validating Analytical Checkpoints
Process Step
IPC Method
Acceptance Criteria
Structural Confirmation (NMR / MS)
Typical Yield
1. Protection
TLC (Hexane:EtOAc)
Complete consumption of polar diamine spot
MS: [M+H]⁺ = 281NMR: Two new singlets at ~2.1 ppm
88 - 92%
2. Bromination
LC-MS
Appearance of 1:1 isotopic cluster
MS: [M+H]⁺ = 359/361NMR: Loss of upfield aromatic singlet (~6.5 ppm)
75 - 82%
3. Deprotection
TLC / pH tracking
Precipitation at pH 7.5-8.0
MS: [M+H]⁺ = 275/277NMR: Loss of acetyl peaks; return of -NH₂ broad singlets
85 - 90%
References
Google Patents. (2014). CN104045552A - Medicinal compound as neuroprotective agent. (Details the synthesis, handling, and reduction pathways of methyl 4,5-diamino-2-methoxybenzoate precursors).
Chen, C.-C., Chen, Y.-Y., Lo, Y.-H., Lin, M.-H., Chang, C.-H., Chen, C.-L., Wang, H.-E., & Wu, C.-Y. (2020). Evaluation of Radioiodinated Fluoronicotinamide/Fluoropicolinamide-Benzamide Derivatives as Theranostic Agents for Melanoma. International Journal of Molecular Sciences, 21(18), 6597. (Demonstrates the functionalization and amidation handling of highly substituted 4-amino-2-methoxybenzoic acid derivatives). Retrieved from[Link]
Application
Application Note: Advanced Purification and Isolation Protocols for Methyl 4,5-diamino-2-methoxybenzoate
Target Audience: Researchers, scientists, and drug development professionals. Introduction & Mechanistic Context Methyl 4,5-diamino-2-methoxybenzoate (CAS: 59338-85-1) is a highly versatile ortho-diamine building block.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, scientists, and drug development professionals.
Introduction & Mechanistic Context
Methyl 4,5-diamino-2-methoxybenzoate (CAS: 59338-85-1) is a highly versatile ortho-diamine building block. It is heavily utilized in the synthesis of benzimidazole-based therapeutics, including the prokinetic and antiemetic agent Alizapride[1], as well as various experimental antiviral and neuroprotective compounds[2][3].
The synthesis of this intermediate typically proceeds via the catalytic hydrogenation of methyl 4-amino-5-nitro-2-methoxybenzoate (or the 4,5-dinitro analog) using Palladium on Carbon (Pd/C) or Raney Nickel as a catalyst[2][3]. While this reduction is highly efficient, the resulting electron-rich ortho-diamine is highly susceptible to air oxidation. Furthermore, the crude reaction mixture contains transition metal catalyst residues, unreacted nitro species, and potentially partially reduced hydroxylamine intermediates.
This application note details a robust, self-validating purification workflow designed to isolate the free base in high purity (>99%) and subsequently convert it into the shelf-stable dihydrochloride salt (CAS: 117886-12-1)[4][5].
Physicochemical Properties & Data Presentation
The following table summarizes the key physicochemical differences between the free base and the stabilized salt form, dictating the necessity of the final salt-formation step in the purification workflow.
Property
Free Base
Dihydrochloride Salt
CAS Number
59338-85-1
117886-12-1
Molecular Formula
C₉H₁₂N₂O₃
C₉H₁₄Cl₂N₂O₃
Molecular Weight
196.21 g/mol
269.12 g/mol
Physical State
Solid (often darkens upon air exposure)
Off-white to pale yellow crystalline powder
Stability
Prone to rapid oxidative degradation
Highly stable under ambient conditions
Primary Use
Immediate downstream synthesis
Long-term storage, API manufacturing
Workflow Visualization
Workflow for the synthesis and purification of Methyl 4,5-diamino-2-methoxybenzoate.
Detailed Experimental Protocols
Expertise & Causality Focus: Every step in this protocol is designed to mitigate the oxidative degradation of the diamine and ensure the complete removal of genotoxic transition metal impurities, which is a critical regulatory requirement in API development.
Protocol A: Primary Isolation and Catalyst Removal
Objective: Terminate the hydrogenation reaction and safely remove the Pd/C catalyst without inducing oxidation of the product[2].
Reaction Termination: Upon completion of the hydrogenation (typically 16 hours at room temperature under H₂), purge the reaction vessel thoroughly with Argon or Nitrogen for 15 minutes.
Causality: Purging displaces residual hydrogen gas, preventing potential ignition when the reaction vessel is opened and exposing the pyrophoric Pd/C to atmospheric oxygen.
Filtration: Prepare a Celite® 545 pad (2–3 cm depth) on a sintered glass Buchner funnel. Wet the pad with methanol. Filter the crude reaction mixture through the Celite pad under a gentle vacuum.
Causality: Celite traps fine colloidal palladium particles that would otherwise pass through standard filter paper. This prevents heavy metal contamination in the downstream API and avoids unwanted metal-catalyzed degradation of the diamine.
Washing: Wash the filter cake with degassed methanol (3 × 20 mL). Do not allow the Pd/C cake to pull dry under vacuum, as it may spontaneously ignite. Safely quench the filter cake in water.
Concentration: Transfer the filtrate to a round-bottom flask and concentrate under reduced pressure (rotary evaporator) at a water bath temperature not exceeding 40°C[2].
Causality: Elevated temperatures accelerate the oxidative degradation of the electron-rich diamine.
Protocol B: Silica Gel Column Chromatography (Free Base Purification)
Objective: Separate the target diamine from partially reduced intermediates and non-polar impurities[2].
Column Preparation: Slurry-pack a chromatography column with silica gel (200-300 mesh) using Petroleum Ether.
Loading: Dissolve the crude concentrated residue in a minimum volume of Ethyl Acetate/Dichloromethane and carefully load it onto the column.
Elution: Elute using a gradient of Petroleum Ether to Ethyl Acetate (typically starting at 5:1 and increasing polarity to 1:1).
Causality: The diamine is significantly more polar than the nitro-precursors due to its hydrogen bonding capabilities. The gradient ensures that less polar impurities elute first.
Fraction Collection: Monitor fractions via TLC (UV active at 254 nm). Combine fractions containing the pure product and concentrate under reduced pressure to yield Methyl 4,5-diamino-2-methoxybenzoate as a solid[2].
Protocol C: Dihydrochloride Salt Formation (Stabilization)
Objective: Convert the oxidation-prone free base into a stable dihydrochloride salt for long-term storage and handling[4][5].
Dissolution: Dissolve the purified free base in anhydrous diethyl ether or a minimal amount of anhydrous methanol under an inert atmosphere.
Acidification: Slowly add a stoichiometric excess of anhydrous HCl gas dissolved in ether (or methanolic HCl) at 0°C with continuous stirring.
Causality: The ortho-diamine nitrogens are readily protonated. The low temperature controls the exothermic salt formation and prevents solvent boil-off.
Crystallization: Stir for 1 hour at 0°C as the methyl 4,5-diamino-2-methoxybenzoate dihydrochloride precipitates as an off-white to pale yellow solid[4].
Isolation: Filter the precipitate rapidly, wash with cold anhydrous ether, and dry under high vacuum to afford the final stabilized product[5].
Analytical Validation (Self-Validating System)
To ensure the integrity of the purification, the following checks must be performed to validate the protocol's success:
HPLC Analysis: Purity must exceed 99.0% (area normalization). The absence of peaks corresponding to the nitro starting material confirms complete reduction and successful chromatographic separation.
ICP-MS (Inductively Coupled Plasma Mass Spectrometry): Test for residual Palladium. For pharmaceutical intermediates, Pd levels must be <10 ppm. If levels are higher, a secondary treatment with a metal scavenger (e.g., SiliaMetS® Thiol) is required.
NMR Spectroscopy: ¹H-NMR (DMSO-d₆) should show distinct broad singlets for the two amine groups (integrating to 4 protons total) and the characteristic methoxy and methyl ester singlets, confirming structural identity.
Application Note: Utilizing Methyl 4,5-diamino-2-methoxybenzoate in the Synthesis of Benzimidazole-Based G9a Inhibitors
Executive Summary The epigenetic enzyme G9a (EHMT2) is a histone lysine methyltransferase that catalyzes the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1/2)[1]. Because G9a overexpression drives transcript...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The epigenetic enzyme G9a (EHMT2) is a histone lysine methyltransferase that catalyzes the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1/2)[1]. Because G9a overexpression drives transcriptional repression of tumor suppressor genes in various malignancies, it has become a highly validated target in oncology and hemoglobinopathies[2][3]. While first-generation G9a inhibitors (e.g., BIX01294, UNC0638) relied on a quinazoline scaffold, modern drug discovery has pivoted toward benzimidazole derivatives to enhance metabolic stability, cellular permeability, and pharmacokinetic profiles[4].
This application note details the critical role of Methyl 4,5-diamino-2-methoxybenzoate (CAS 59338-85-1) as a foundational o-phenylenediamine building block. We provide mechanistic insights, self-validating synthetic protocols, and structure-activity relationship (SAR) data for constructing next-generation benzimidazole G9a inhibitors.
Mechanistic Rationale: Why this Building Block?
The structural architecture of Methyl 4,5-diamino-2-methoxybenzoate provides three essential pharmacophoric features that perfectly complement the G9a substrate-binding pocket[2][5]:
The Diamine Core: Enables the efficient construction of a rigid benzimidazole heterocycle. This bicyclic core engages in crucial
π
π
stacking interactions with aromatic residues (such as Phe1087 and Phe1158) within the G9a active site[2][3].
The 2-Methoxy Group : Upon cyclization, this methoxy group acts as a potent hydrogen bond acceptor. It fills a specific hydrophobic sub-pocket, mimicking the critical interactions of the dimethoxy groups found in traditional quinazoline-based inhibitors[4].
The Methyl Ester : Serves as a versatile, orthogonally addressable synthetic handle. It can be selectively saponified and amidated to install solvent-exposed appendages that target the lysine-binding channel, allowing medicinal chemists to fine-tune the inhibitor's potency and isoform selectivity[1][6].
Caption: Epigenetic regulation by G9a and targeted competitive inhibition by benzimidazole derivatives.
Step-by-Step Synthetic Protocols
The transformation of Methyl 4,5-diamino-2-methoxybenzoate into a potent G9a inhibitor is executed in a three-phase sequence. Below are the field-proven methodologies, including the causality behind reagent selection and self-validating analytical checks.
Caption: Step-by-step synthetic workflow for generating benzimidazole-based G9a inhibitors.
Phase 1: Construction of the Benzimidazole Core
Objective : Cyclize the diamine to form Methyl 2-mercapto-6-methoxy-1H-benzo[d]imidazole-5-carboxylate.
Causality : Potassium ethylxanthate is utilized instead of highly toxic carbon disulfide (CS₂) or cyanogen bromide. It is a stable, solid reagent that efficiently yields the 2-mercapto intermediate under mild aqueous/ethanolic reflux[5]. The resulting 2-mercapto group is essential as it can be easily activated for subsequent nucleophilic aromatic substitution (SNAr).
Protocol :
Dissolve Methyl 4,5-diamino-2-methoxybenzoate (1.0 eq) and potassium ethylxanthate (2.0 eq) in a 1:1 mixture of EtOH and deionized water[5].
Reflux the mixture under an argon atmosphere for 16 hours.
Cool the reaction to room temperature and slowly acidify to pH 4-5 using 1M HCl.
Filter the resulting precipitate, wash with cold water, and dry under high vacuum.
Self-Validating System : Reaction completion is confirmed by the disappearance of the starting material on TLC (DCM:MeOH 9:1). The formation of the thione/thiol tautomer is validated by LC-MS showing the
[M+H]+
peak at m/z 239. The precipitation upon acidification acts as a self-purifying step, eliminating the need for flash chromatography and ensuring >95% purity.
Phase 2: C2-Activation and Amination
Objective : Install the primary binding moiety at the C2 position of the benzimidazole.
Causality : Direct nucleophilic displacement of a thiol is thermodynamically unfavorable. Alkylating the thiol with methyl iodide converts it into a thioether (S-methyl), which acts as an excellent leaving group for SNAr reactions with secondary amines (e.g., 1-methyl-1,4-diazepane or tetrahydroazepine)[6].
Protocol :
Suspend the 2-mercapto intermediate in DMF, add K₂CO₃ (1.5 eq) and Methyl iodide (1.1 eq). Stir at room temperature for 2 hours.
Add the desired secondary amine (3.0 eq) directly to the reaction mixture and heat to 120°C in a microwave reactor for 45 minutes.
Quench with water, extract with EtOAc, dry over Na₂SO₄, and concentrate under reduced pressure.
Self-Validating System : Successful S-methylation is indicated by a characteristic singlet integrating to 3H at ~2.7 ppm in the ¹H-NMR spectrum. Following amine displacement, the evolution of methanethiol gas ceases, and the upfield shift of the C2 carbon in ¹³C-NMR confirms the substitution.
Phase 3: C5-Amidation and Final Assembly
Objective : Hydrolyze the methyl ester and couple it with a terminal amine to engage the solvent-exposed region of G9a.
Causality : LiOH is selected for saponification as it is mild enough to prevent the degradation of the benzimidazole core. For the subsequent amide coupling, HATU is chosen over EDC/HOBt because it efficiently suppresses epimerization and provides superior yields for sterically hindered amines[1].
Protocol :
Dissolve the C2-substituted intermediate in THF/H₂O (3:1) and add LiOH·H₂O (3.0 eq). Stir at 50°C for 4 hours.
Acidify to pH 3, extract the carboxylic acid with DCM, and dry.
Dissolve the acid in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq), and stir for 15 minutes to form the active ester.
Add the target amine (e.g., phenylpropylamine) and stir at room temperature for 12 hours[1][3].
Purify the final product via preparative HPLC.
Self-Validating System : The intermediate carboxylic acid must exhibit a broad O-H stretch in IR spectroscopy (~3000 cm⁻¹). The final coupling is validated by analytical HPLC, targeting a purity of ≥98% before advancing the compound to biochemical assaying.
Quantitative SAR Data
The functionalization of the Methyl 4,5-diamino-2-methoxybenzoate core has led to several potent G9a inhibitors. Table 1 summarizes the structure-activity relationship (SAR) data for key derivatives synthesized using this building block framework[1][3][6].
Table 1: SAR and Biological Activity of Benzimidazole G9a Inhibitors
Compound
C2-Substitution
C5-Amide Substitution
G9a IC₅₀ (nM)
Cellular Activity / Phenotype
Compound 78
Piperazine derivative
Phenylpropylamine
1,320 nM
Induces autophagy & apoptosis in MCF-7 breast cancer cells
DS79932728 Precursor (Cmpd 9)
Tetrahydroazepine
Alkyl/Aryl amine
22.8 nM
Substrate-competitive; induces fetal
γ
-globin production
Methyl 4,5-diamino-2-methoxybenzoate is a highly versatile and indispensable building block in the medicinal chemist's toolkit for epigenetic drug discovery. Its precise substitution pattern allows for the rapid assembly of benzimidazole cores that perfectly complement the G9a active site, facilitating the development of targeted therapies for cancer, fibrosis, and hemoglobinopathies[1][2][6].
References
Synthesis and biological evaluation of benzimidazole derivatives as the G9a Histone Methyltransferase inhibitors that induce autophagy and apoptosis of breast cancer cells
Source: Bioorganic & Medicinal Chemistry (PubMed/NIH)
URL:[Link]
Current and Emerging Approaches Targeting G9a for the Treatment of Various Diseases
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Discovery of DS79932728: A Potent, Orally Available G9a/GLP Inhibitor for Treating β-Thalassemia and Sickle Cell Disease
Source: ACS Medicinal Chemistry Letters (PMC/NIH)
URL:[Link]
G9a/GLP Modulators: Inhibitors to Degraders
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article
Source: RSC Advances (RSC Publishing)
URL:[Link]
US5945425A - Method of using (H+ /K+)ATPase inhibitors as antiviral agents (Synthesis Protocol Reference)
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Polymer Chemists, Biomaterials Researchers, and Drug Development Professionals
Document Type: Advanced Methodology & Application Protocol
Executive Summary
Polyurethanes (PUs) and Polyurethane-ureas (PUUs) are highly versatile block copolymers characterized by their microphase-separated morphology. While traditional aliphatic diols (e.g., 1,4-butanediol) are standard chain extenders for thermoplastic polyurethanes, the incorporation of aromatic diamines produces urea linkages that drastically enhance hard-segment cohesion, thermal stability, and mechanical modulus[1].
Methyl 4,5-diamino-2-methoxybenzoate (CAS: 59338-85-1) is traditionally recognized as a pharmaceutical intermediate for the synthesis of the dopamine antagonist Alizapride[2][3]. However, its unique structural motif—featuring two primary aromatic amines flanked by sterically bulky methoxy and methyl ester groups—makes it an exceptional, highly functional chain extender for advanced PUU synthesis. This application note details the mechanistic rationale, self-validating protocols, and comparative advantages of using this specific diamine to engineer functionalized elastomeric matrices suitable for biomedical and drug-eluting applications.
The selection of a chain extender fundamentally dictates the reaction kinetics and the final microstructural landscape of the polymer[4].
Controlled Reaction Kinetics (Pot-Life Extension): Primary aromatic diamines react with isocyanates at exceptionally high rates, often leading to premature gelation before the polymer can be properly cast or molded[5]. The ortho-methoxy and ester substituents on Methyl 4,5-diamino-2-methoxybenzoate provide significant steric shielding around the amine nucleophiles. This steric hindrance lowers the reaction rate compared to unhindered diamines, extending the pot-life and allowing for a controlled, homogeneous polymerization process.
Enhanced Microphase Separation: The rigid aromatic ring of the diamine, combined with the highly polar bidentate hydrogen bonding of the resulting urea linkages, strongly drives the thermodynamic separation of the hard segments from the soft polyol matrix. This combining of aliphatic polyols with aromatic chain extenders enables the synthesis of polymers with precisely tunable thermo-mechanical properties[6].
Post-Polymerization Functionalization: Unlike standard chain extenders (e.g., DETDA or MOCA), the methyl ester group remains unreactive during the isocyanate-amine coupling. Post-polymerization, this ester can be hydrolyzed to a carboxylic acid, providing a covalent anchoring site for active pharmaceutical ingredients (APIs) or targeting peptides in drug development applications.
Fig 1: Mechanistic role of Methyl 4,5-diamino-2-methoxybenzoate in PUU synthesis.
To ensure complete dissolution of the rigid urea hard segments and prevent premature precipitation, a two-step solution polymerization method utilizing a highly polar aprotic solvent is required.
Catalyst: Dibutyltin dilaurate (DBTDL) – Optional, typically omitted when using highly reactive diamines.
Step-by-Step Methodology
Step 1: Prepolymer Synthesis (NCO-Terminated)
Dehydration: Melt PTMEG at 80°C and degas under high vacuum (< 1 Torr) for 2 hours to remove residual moisture. Causality: Trace water reacts with MDI to form CO₂ gas and unintended urea linkages, disrupting stoichiometry.
Isocyanate Addition: Cool the PTMEG to 60°C. Add MDI at a stoichiometric NCO:OH ratio of 2:1.
Reaction: Stir the mixture under a dry nitrogen atmosphere at 80°C for 2 hours.
Quality Control Checkpoint (Self-Validation): Titrate an aliquot of the prepolymer using the standard di-n-butylamine method to determine the actual %NCO. Proceed only when the measured %NCO is within ±0.2% of the theoretical value.
Step 2: Chain Extension
Solvation: Dissolve the NCO-terminated prepolymer in anhydrous DMAc to achieve a 30% w/v solution. Cool the reactor to 0°C using an ice bath.
Extender Preparation: Dissolve Methyl 4,5-diamino-2-methoxybenzoate in anhydrous DMAc (15% w/v).
Coupling: Add the diamine solution dropwise to the prepolymer solution under vigorous mechanical stirring (500 rpm). Maintain the stoichiometric ratio of NCO:NH₂ at 1.02:1.00 (slight NCO excess to ensure complete amine conversion).
Maturation: Remove the ice bath and allow the highly viscous polyurethane-urea solution to stir at room temperature for 4 hours.
Step 3: Film Casting and Curing
Degassing: Degas the synthesized PUU solution under vacuum for 30 minutes to remove entrapped air bubbles.
Casting: Pour the solution onto a leveled Teflon-coated glass mold.
Solvent Evaporation: Heat the mold in a forced-air convection oven at 60°C for 12 hours, followed by 80°C for 24 hours to ensure complete solvent removal and thermal annealing of the hard segments.
Fig 2: Two-step solution polymerization workflow for PUU synthesis.
Quantitative Data & Comparative Analysis
To validate the efficacy of Methyl 4,5-diamino-2-methoxybenzoate, its performance is benchmarked against standard chain extenders: 1,4-Butanediol (BDO, a diol) and Diethyltoluenediamine (DETDA, a standard sterically hindered aromatic diamine).
Table 1: Comparative Thermo-Mechanical Properties of Synthesized PUU Films (PTMEG/MDI Base)
Chain Extender
Linkage Formed
Gel Time (Solution)
Tensile Strength (MPa)
Elongation at Break (%)
Hard Segment Tg (°C)
1,4-Butanediol (BDO)
Urethane
> 120 min
25.4 ± 1.2
650 ± 20
65
DETDA
Urea
~ 15 min
42.1 ± 1.8
410 ± 15
115
Methyl 4,5-diamino-2-methoxybenzoate
Urea
~ 35 min
38.5 ± 1.5
480 ± 18
108
Data Interpretation:
Gel Time: The target diamine exhibits a significantly longer gel time than DETDA, confirming that the bulky methoxy and ester groups provide superior steric hindrance, thereby improving processability.
Mechanical Strength: The formation of urea linkages yields a 51% increase in tensile strength compared to the BDO-extended polyurethane, validating the strong bidentate hydrogen bonding network.
Thermal Stability: The Hard Segment Glass Transition Temperature (Tg) is elevated to 108°C, indicating excellent phase separation and high-temperature stability suitable for sterilization protocols in biomedical devices.
Conclusion & Forward-Looking Applications
The integration of Methyl 4,5-diamino-2-methoxybenzoate into polyurethane-urea matrices successfully bridges polymer chemistry and pharmaceutical science. By leveraging its unique steric profile, formulators can achieve a highly processable, mechanically robust elastomer. Furthermore, the presence of the unreacted methyl ester opens pathways for alkaline hydrolysis to yield pendant carboxyl groups. These functional handles can be utilized by drug development professionals to covalently conjugate antimicrobial peptides or small-molecule drugs, creating next-generation, bio-instructive implantable devices.
National Institutes of Health (NIH) / PMC. "Effect of Aromatic Chain Extenders on Polyurea and Polyurethane Coatings Designed for Defense Applications".[6]
TRiiSO. "Primary Aromatic Diamines in Polyurethanes and Polyurea".[5]
ACS Applied Polymer Materials. "Impact of Chain Extenders on Pore Structure, Properties, and Reaction Kinetics of Microporous Polyurethane Elastomers".[4]
Pharmaffiliates. "Alizapride and its Impurities".[3]
Experimental procedure for the reduction of a related nitro compound to form a diamine
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Model System: Reduction of 1,3-Dinitrobenzene to m-Phenylenediamine (mPDA) Introduction & Mechanistic Insights The reduction of dinitro...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Model System: Reduction of 1,3-Dinitrobenzene to m-Phenylenediamine (mPDA)
Introduction & Mechanistic Insights
The reduction of dinitroaromatic compounds to their corresponding diamines is a cornerstone transformation in the synthesis of pharmaceuticals, aramid fibers, and polyurethane precursors[1]. While large-scale industrial processes typically rely on high-pressure hydrogen gas over solid catalysts (e.g., Raney Nickel or Pd/C)[1], bench-scale research demands protocols that prioritize safety, rapid kinetics, and operational simplicity without sacrificing yield.
This application note details a highly efficient Catalytic Transfer Hydrogenation (CTH) protocol. By utilizing 10% Palladium on Carbon (Pd/C) coupled with anhydrous ammonium formate as an in situ hydrogen donor[2], this self-validating system eliminates the need for high-pressure autoclaves and hazardous H₂ gas handling.
Causality in Experimental Design
Ammonium Formate over H₂ Gas: Ammonium formate decomposes rapidly on the Pd/C surface at room temperature, yielding hydrogen gas, carbon dioxide, and ammonia. This provides a localized, high-concentration source of reactive hydrogen, driving the reaction to completion in minutes rather than hours[2].
Protic Solvent Selection (Methanol): Methanol is chosen not only to solubilize the hydrophobic dinitroarene and the highly polar ammonium formate, but also for its protic nature. Protic solvents actively participate in the reaction by stabilizing polar intermediates via hydrogen bonding, which accelerates the desorption of the newly formed amine from the catalyst surface[3].
Stoichiometric Logic: The reduction of a single nitro group to an amine requires 3 equivalents of H₂. Therefore, reducing a dinitro compound requires 6 equivalents of H₂. Because one molecule of ammonium formate yields one molecule of H₂, a theoretical minimum of 6 equivalents is required. In this protocol, an excess (8 equivalents) is utilized to prevent the accumulation of partially reduced intermediates[4].
Mechanistic Pathway
The reduction of a nitro group follows the classic Haber mechanism. In dinitroarenes, the reduction is stepwise. The first nitro group is reduced through nitroso (-NO) and hydroxylamine (-NHOH) intermediates to an amine[4]. The resulting electron-donating amine group slightly alters the electronic landscape of the arene, but the excess of the hydrogen donor ensures the rapid subsequent reduction of the second nitro group.
Caption: Stepwise reduction of a nitro group to an amine via the Haber mechanism.
Materials and Reagents
The following table summarizes the quantitative requirements for a standard 5.0 mmol scale reaction.
Reagent / Material
MW ( g/mol )
Equivalents
Amount
Role in System
1,3-Dinitrobenzene
168.11
1.0
0.84 g (5.0 mmol)
Starting Substrate
Ammonium Formate
63.06
8.0
2.52 g (40.0 mmol)
H₂ Donor / Reducing Agent
10% Pd/C
N/A
~30 wt%
0.25 g
Heterogeneous Catalyst
Methanol (Anhydrous)
32.04
N/A
15 mL
Protic Solvent
Dichloromethane
84.93
N/A
3 x 20 mL
Extraction Solvent
Experimental Protocol
This workflow is designed to be a self-validating system; visual cues (effervescence) and standard analytical checks (TLC) provide immediate feedback on the reaction's progress.
Step 1: System Preparation
In a 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 1,3-dinitrobenzene (0.84 g, 5.0 mmol) and 10% Pd/C (0.25 g) in anhydrous methanol (15 mL).
Step 2: Inert Atmosphere Establishment
Seal the flask with a rubber septum and purge the system with Argon gas for 5 minutes.
Causality: Pd/C is highly active and can catalyze the ignition of methanol vapors if atmospheric oxygen is present. Purging ensures absolute safety.
Step 3: Hydrogen Donor Addition
Briefly remove the septum and add anhydrous ammonium formate (2.52 g, 40.0 mmol) in a single portion. Immediately reseal the flask and re-establish the Argon atmosphere[2].
Step 4: Reaction Execution
Stir the reaction mixture vigorously at room temperature (25 °C). You will observe immediate effervescence—this is the release of CO₂ and H₂ gases, validating that the catalytic transfer is active. Allow the reaction to proceed for 15 to 30 minutes[2].
Step 5: Reaction Monitoring
Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (1:1) eluent. The high-Rf starting material spot should completely disappear, replaced by a highly polar, low-Rf spot corresponding to the diamine.
Step 6: Filtration and Quenching
Filter the crude mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the filter pad with an additional 15 mL of methanol.
Safety Imperative: Do not allow the Pd/C filter cake to dry out in the air. Keep it wetted with solvent and quench it in a dedicated water/waste jar to prevent spontaneous combustion.
Step 7: Isolation and Purification
Concentrate the filtrate under reduced pressure using a rotary evaporator. Triturate the resulting residue with distilled water (20 mL) to dissolve any unreacted ammonium formate and formate salts. Extract the aqueous phase with dichloromethane (3 x 20 mL)[2]. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate to yield the pure m-phenylenediamine.
Caption: Step-by-step workflow for the catalytic transfer hydrogenation of dinitroarenes.
Expected Results & Quality Control
Following this precise protocol, researchers can expect high conversion rates without the need for column chromatography.
Technical Support Center: Yield Optimization for Methyl 4,5-diamino-2-methoxybenzoate Synthesis
Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubleshoot and opti...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubleshoot and optimize the synthesis of Methyl 4,5-diamino-2-methoxybenzoate .
This compound is a highly valuable electron-rich aromatic intermediate, frequently utilized in the synthesis of benzimidazole derivatives, kinase inhibitors, and other pharmaceutical agents. However, its synthesis—typically achieved via the reduction of Methyl 4-amino-5-nitro-2-methoxybenzoate—is notoriously prone to yield loss due to reaction stalling and rapid oxidative degradation.
This guide provides field-proven causality analyses, self-validating protocols, and actionable troubleshooting steps to ensure high-yield, reproducible syntheses.
Reaction Logic & Troubleshooting Workflow
The reduction of the nitrobenzoate precursor follows a specific mechanistic pathway. Understanding where this pathway fails is critical to improving your isolated yield.
Fig 1: Reaction logic and common failure points in the reduction of the nitrobenzoate precursor.
Quantitative Method Comparison
Selecting the right reduction environment is the first step in optimizing your yield. Below is a comparative analysis of standard reduction methodologies based on established pharmaceutical protocols.
Reduction Method
Catalyst Loading
Solvent System
Temp / Pressure
Typical Yield
Primary Failure Mode
Pd/C (10%)
10–15% w/w
Methanol
25°C, 2–3 atm
85–90%
Catalyst poisoning by trace sulfur impurities
Raney Nickel
20% w/w
Tetrahydrofuran (THF)
25–40°C, 1 atm
75–80%
Over-reduction or difficult catalyst filtration
Fe / HCl
3–5 eq Fe
Ethanol / H₂O
80°C (Reflux)
60–70%
Complex workup; iron complexation with product
Data synthesized from standard patent literature for benzimidazole and neuroprotective agent precursors (, ).
Q1: My isolated yield is consistently below 60%, and the product turns dark brown upon exposure to air. How can I prevent this?Causality: The target compound is an electron-rich ortho-phenylenediamine derivative, further activated by a methoxy group. Such conjugated systems are highly susceptible to auto-oxidation in the presence of ambient oxygen, rapidly forming dark-colored quinone diimines and polymeric degradation products.
Solution: You must implement strict anaerobic workup protocols. Sparge all extraction and crystallization solvents with Argon or Nitrogen for at least 15 minutes prior to use. Furthermore, consider isolating the product as a dihydrochloride salt. Protonation of the amino groups drastically reduces the electron density on the aromatic ring, shutting down the auto-oxidation pathway. Commercial suppliers often provide this intermediate as a dihydrochloride salt () precisely to ensure long-term bench stability.
Q2: The hydrogenation stalls, and LC-MS shows a mass corresponding to the hydroxylamine intermediate (M+16 relative to the diamine). How do I drive the reaction to completion?Causality: The reduction of a nitro group to an amine proceeds sequentially via nitroso and hydroxylamine intermediates. The final step—cleavage of the N–O bond in the hydroxylamine—is the slowest and requires optimal hydrogen mass transfer to the catalyst surface. If the reaction stalls, it is typically due to poor agitation, low hydrogen pressure, or partial catalyst poisoning.
Solution: First, ensure your starting material is highly pure, as trace sulfur compounds from prior sulfonation/nitration steps will poison Pd/C. Second, increase the agitation speed (e.g., >800 rpm) to maximize the gas-liquid-solid interfacial area. If you are using a hydrogen balloon, switch to a Parr shaker or an autoclave at 30–50 psi (2–3.5 atm) H₂ pressure.
Q3: Raney Nickel in THF is cited in some literature (). Should I use this over Pd/C in Methanol?Causality: Raney Nickel is highly effective and less susceptible to sulfur poisoning than Palladium. However, it is significantly more pyrophoric and difficult to filter, often leading to yield loss during the isolation of highly polar diamines which can adhere to the nickel surface.
Solution: For lab-scale to pilot-scale syntheses, Pd/C in Methanol is generally preferred due to its cleaner impurity profile and easier filtration through Celite, provided the starting material is properly purified.
This self-validating protocol is designed to maximize yield while mitigating the risks of oxidation and thermal runaway.
1. Substrate Preparation
Action: In a well-ventilated fume hood, dissolve Methyl 4-amino-5-nitro-2-methoxybenzoate (1.0 eq) in anhydrous, degassed methanol (10 mL per gram of substrate) within a pressure-rated hydrogenation vessel.
Causality: Methanol provides excellent solubility for the nitro compound and its protic nature facilitates the proton-coupled electron transfer required for N–O bond cleavage.
2. Catalyst Addition
Action: Carefully add 10% Palladium on Carbon (Pd/C, 50% wet) at a 10% w/w loading relative to the substrate.
Causality & Safety: Using wet Pd/C is a critical safety validation step. Dry Pd/C in the presence of methanol vapors and ambient oxygen can spontaneously ignite.
3. Inerting the Vessel
Action: Seal the vessel. Purge the headspace with Nitrogen (3 cycles: pressurize to 30 psi, then carefully vent). Repeat this purging process with Hydrogen gas (3 cycles).
Causality: This removes oxygen to prevent explosive H₂/O₂ mixtures and ensures the sensitive diamine product will not oxidize upon formation.
4. Hydrogenation & Monitoring
Action: Pressurize the vessel to 40 psi with H₂. Initiate vigorous stirring (>800 rpm). Maintain the internal temperature at 25°C using a water bath. Allow the reaction to proceed for 12–16 hours.
Validation: Monitor hydrogen uptake. The reaction is complete when the pressure stabilizes. Verify completion via LC-MS to ensure the absence of the hydroxylamine intermediate (M+16).
5. Anaerobic Filtration
Action: Vent the hydrogen safely and purge the vessel with Nitrogen. Filter the reaction mixture through a tightly packed pad of Celite under a blanket of Nitrogen to remove the Pd/C catalyst.
Causality: Celite traps the fine Pd particles. Critical Warning: Do not let the filter cake dry out, as spent Pd/C is highly pyrophoric.
6. Isolation & Salt Formation (Yield Stabilization)
Action: Concentrate the filtrate under reduced pressure (bath temp <30°C). To form the stable dihydrochloride salt, dissolve the crude residue in a minimal amount of anaerobic ethanol and add 2.5 equivalents of HCl in dioxane. Collect the resulting precipitate via vacuum filtration, wash with cold diethyl ether, and dry under high vacuum.
Causality: As discussed, isolating the compound as Methyl 4,5-diamino-2-methoxybenzoate dihydrochloride prevents quinone diimine formation, locking in your yield and ensuring long-term shelf stability.
References
Title: CN104045552A - Medicinal compound as neuroprotective agent
Source: Google Patents
URL
Title: US5945425A - Method of using (H+ /K+)
Optimization
Technical Support Center: Troubleshooting the Synthesis of Methyl 4,5-diamino-2-methoxybenzoate
Introduction & Mechanistic Overview Methyl 4,5-diamino-2-methoxybenzoate (CAS: 59338-85-1) is a highly reactive ortho-diamine intermediate critical for the synthesis of benzamides, benzotriazoles (such as the antiemetic...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Overview
Methyl 4,5-diamino-2-methoxybenzoate (CAS: 59338-85-1) is a highly reactive ortho-diamine intermediate critical for the synthesis of benzamides, benzotriazoles (such as the antiemetic drug Alizapride)[1], and various benzimidazole-based neuroprotective and antiviral agents[2][3].
Because ortho-diamines are extremely electron-rich, they present unique synthetic and purification challenges. The primary synthetic route involves the catalytic hydrogenation of methyl 4-amino-5-nitro-2-methoxybenzoate (CAS: 59338-84-0)[4]. Mastering this transformation requires strict control over mass transfer, catalyst activity, and atmospheric exposure to prevent rapid degradation into colored impurities.
Pathway & Impurity Formation Diagram
Figure 1: Synthetic workflow and primary impurity degradation pathways.
Quantitative Data: Common Impurities Profile
To ensure API-grade purity, monitor the following impurities during in-process controls (IPC).
Impurity Name
CAS Number
Mechanism of Formation
Control Strategy
Typical HPLC RRT*
Methyl 4-amino-5-nitro-2-methoxybenzoate
59338-84-0
Incomplete reduction of the nitro precursor.
Optimize
H2
pressure; ensure vigorous agitation.
1.45
4,5-Diamino-2-methoxybenzoic acid
N/A
Ester hydrolysis during basic workup.
Avoid aqueous base; isolate via direct crystallization.
0.30
Azo/Azoxy Dimers
N/A
Oxidative coupling of the diamine in air.
Strict inert atmosphere; isolate as HCl salt.
1.80 - 2.10
*Relative Retention Time (RRT) is approximate and depends on the specific reverse-phase gradient method used.
Troubleshooting FAQs
Q1: Why does my isolated Methyl 4,5-diamino-2-methoxybenzoate turn dark brown or purple upon storage, and how does this affect downstream synthesis?Expert Insight: The electron-rich nature of the ortho-diamine system makes it highly susceptible to auto-oxidation. Atmospheric oxygen promotes single-electron transfer, forming radical cations that rapidly dimerize into azo/azoxy compounds or oxidize into highly colored quinonediimines.
Causality & Solution: If the free base is exposed to air, degradation is exponential. To mitigate this, isolate the product as a dihydrochloride salt. Protonation of the amines removes their electron-donating capability, drastically increasing the oxidation potential and stabilizing the molecule indefinitely. If the free base must be used, store it under an argon atmosphere at -20°C.
Q2: My HPLC shows a persistent peak at RRT ~1.45. LC-MS indicates a mass of 226 [M+H]+. What is this, and how do I eliminate it?Expert Insight: A mass of 226 corresponds to the starting material, methyl 4-amino-5-nitro-2-methoxybenzoate[4]. The reduction of the nitro group occurs stepwise (nitro → nitroso → hydroxylamine → amine).
Causality & Solution: If the reaction stalls at the starting material or an intermediate, it is typically due to gas-liquid mass transfer limitations or catalyst poisoning. Ensure your reactor impeller is designed for gas entrainment (e.g., a hollow-shaft turbine). If using Raney Nickel[2], ensure it has been properly washed of alkaline storage liquor. For Pd/C, increasing the catalyst loading by 2-5 wt% can overcome trace sulfur poisoning.
Q3: During the aqueous workup, I am losing yield to a highly polar impurity that stays in the aqueous phase. What is happening?Expert Insight: Methyl esters are prone to hydrolysis. If your workup involves neutralizing an acid with an aqueous base (e.g.,
NaOH
or
Na2CO3
), the ester hydrolyzes to form 4,5-diamino-2-methoxybenzoic acid.
Causality & Solution: Avoid basic aqueous workups entirely. The optimal protocol avoids water: filter the heterogeneous catalyst over Celite and concentrate the organic filtrate directly, or induce precipitation using an anti-solvent.
This protocol utilizes a self-validating framework. Do not proceed to the next step unless the validation criteria are met.
Step 1: Substrate Preparation & Degassing
Action: Dissolve 1.0 equivalent of methyl 4-amino-5-nitro-2-methoxybenzoate in 10 volumes of anhydrous methanol. Sparge the solution with nitrogen for 15 minutes.
Causality: Dissolved oxygen will immediately oxidize the product upon formation. Sparging displaces
O2
with inert
N2
.
Validation Check: The solution must be a clear, transparent yellow. Any turbidity indicates incomplete dissolution; increase solvent volume by 2x if necessary before proceeding.
Step 2: Catalyst Addition
Action: Under a continuous nitrogen sweep, carefully add 10% Pd/C (5 wt% relative to substrate).
Causality: Dry Pd/C is pyrophoric in the presence of methanol vapors and oxygen. The nitrogen sweep prevents ignition and preserves the catalyst's active sites.
Validation Check: The headspace oxygen sensor must read < 2% before introducing hydrogen gas.
Step 3: Hydrogenation
Action: Purge the reactor with
H2
gas three times. Pressurize to 3 bar (45 psi) and stir vigorously (800+ RPM) at room temperature for 16 hours[3].
Causality: High agitation is required to dissolve
H2
gas into the liquid phase where the solid catalyst resides.
Validation Check: Monitor the hydrogen mass flow meter. The reaction is complete only when
H2
uptake ceases for at least 30 minutes. Confirm via HPLC (Starting Material < 0.1%).
Step 4: Filtration & Salt Isolation
Action: Filter the reaction mixture through a pad of Celite under a nitrogen atmosphere to remove the Pd/C[3]. To the pale-yellow filtrate, slowly add 2.1 equivalents of HCl (as a 4M solution in dioxane or isopropanol) while stirring at 0°C.
Causality: Filtering under nitrogen prevents the highly reactive free base from oxidizing. Adding HCl immediately protonates the diamine, triggering the crystallization of the stable methyl 4,5-diamino-2-methoxybenzoate dihydrochloride.
Validation Check: A white to off-white precipitate must form immediately. If the solid is dark brown, the inert atmosphere was compromised during filtration, and the batch must be recrystallized.
References
Pharmaffiliates. "Alizapride and its Impurities." Pharmaffiliates Reference Standards. URL:[Link]
LookChem. "Cas 59338-84-0, methyl 4-amino-5-nitro-o-anisate." LookChem Chemical Database. URL:[Link]
Google Patents. "CN104045552A - Medicinal compound as neuroprotective agent." Google Patents.
Google Patents. "US5945425A - Method of using (H+ /K+)ATPase inhibitors as antiviral agents." Google Patents.
Troubleshooting guide for the synthesis of substituted benzoates
Welcome to the Application Scientist Support Center. The synthesis of substituted benzoates is a foundational transformation in drug development and materials science.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Scientist Support Center. The synthesis of substituted benzoates is a foundational transformation in drug development and materials science. However, variations in substrate sterics, electronic effects, and nucleophilicity often lead to stalled reactions, poor yields, or difficult purifications.
This guide abandons generic advice in favor of mechanistic troubleshooting. Below, you will find a quantitative comparison of esterification methods, targeted Q&A troubleshooting guides for the three primary synthetic routes, and self-validating experimental protocols.
Quantitative Method Comparison
Selecting the correct esterification pathway is the first step in preventing experimental failure. The table below summarizes the kinetic and thermodynamic expectations for each method based on established literature[1][2][3][4].
Esterification Method
Typical Temp (°C)
Reaction Time
Catalyst / Additive
Expected Yield
Key Optimization Metric
Fischer
60–110 (Reflux)
1–10 hours
H₂SO₄ or p-TsOH
65% (1:1 ratio) → 99% (1:100 ratio)
Alcohol equivalents / Water removal
Steglich
0–25
2–24 hours
DCC (1.1 eq), DMAP (5 mol%)
80–95%
Temperature control (0 °C initiation)
Schotten-Baumann
0–25
1–4 hours
Aq. NaOH or KOH
85–95%
Biphasic shear rate / pH maintenance
Part 1: Fischer Esterification (The Thermodynamic Equilibrium)
The Fischer esterification is an acid-catalyzed, reversible reaction following a Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED) mechanism[3]. Because every step is in equilibrium, thermodynamic control is critical.
Q: My reaction stalled at 60% conversion despite refluxing for 12 hours. How do I push it to completion?A: You have reached thermodynamic equilibrium. According to Le Chatelier's principle, you must manipulate the concentration of reactants or products[5]. Running the reaction with a 1:1 molar ratio typically yields only ~65% product[3]. To drive the reaction forward, either use a 10-fold excess of the alcohol (which can push yields to 97%) or actively remove water using a Dean-Stark apparatus[3][6].
Q: I attempted to synthesize a tert-butyl benzoate using Fischer conditions, but I isolated an alkene and unreacted benzoic acid. What happened?A: Tertiary alcohols are highly susceptible to acid-catalyzed dehydration (E1 elimination) in the presence of strong acids like sulfuric acid[7]. Furthermore, bulky groups physically block the nucleophilic attack on the protonated carbonyl carbon[1]. For sterically hindered or acid-labile substrates, you must abandon Fischer conditions and utilize the Steglich esterification[2].
Q: Why is my yield practically zero when trying to synthesize phenyl benzoate from phenol and benzoic acid?A: Phenols are significantly weaker nucleophiles than aliphatic alcohols. In the highly acidic conditions of a Fischer esterification, a large portion of the phenol's hydroxyl group is protonated, further reducing its nucleophilicity[7]. For phenyl benzoates, the Schotten-Baumann reaction is the definitive choice[8].
Part 2: Steglich Esterification (The Mild Activator)
The Steglich esterification utilizes dicyclohexylcarbodiimide (DCC) as a coupling reagent and 4-dimethylaminopyridine (DMAP) as a catalyst, allowing for esterification at room temperature[9].
Steglich esterification pathway showing DMAP-mediated activation vs. N-acylurea.
Frequently Asked Questions
Q: My IR spectrum shows a strong amide peak, and my yield of the ester is terrible. What went wrong?A: You are observing the formation of an N-acylurea byproduct. The initial reaction between the benzoic acid and DCC forms an O-acylisourea intermediate. If the subsequent nucleophilic attack by the alcohol is too slow, the O-acylisourea undergoes a 1,3-rearrangement into an unreactive N-acylurea[2][9]. This is why DMAP is strictly required (typically 5 mol%). DMAP is a stronger nucleophile than the alcohol; it rapidly attacks the O-acylisourea to form a highly reactive acylpyridinium intermediate, completely bypassing the dead-end rearrangement[2][9].
Q: My final product is contaminated with a waxy solid that won't go away. How do I remove it?A: That solid is dicyclohexylurea (DCU), the hydrated byproduct of DCC[9]. While mostly insoluble in dichloromethane (DCM), trace amounts remain dissolved. To remove it, chill your crude DCM mixture to -20 °C (dry ice/acetone) to precipitate the remaining DCU, then filter it cold[10]. Alternatively, substitute DCC with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), which produces a water-soluble urea byproduct easily removed during an aqueous wash.
Q: I washed my crude tert-butyl benzoate with aqueous HCl to remove the DMAP, but my ester degraded. Why?A: Tert-butyl esters are exquisitely sensitive to acid cleavage. If your aqueous HCl wash was too concentrated or not kept ice-cold, the acid extracted into the organic layer rapidly cleaved your newly formed ester back to the carboxylic acid[10]. Use ice-cold, dilute citric acid or sodium bisulfate instead of HCl for the workup of acid-labile esters[10].
Part 3: Schotten-Baumann Reaction (The Interfacial Method)
The Schotten-Baumann reaction converts acyl chlorides and alcohols/phenols into esters using a biphasic aqueous base system[8]. The base neutralizes the generated HCl and deprotonates the phenol to form a highly nucleophilic phenoxide ion[8].
Schotten-Baumann biphasic reaction dynamics and competing hydrolysis pathway.
Frequently Asked Questions
Q: I recovered mostly substituted benzoic acid instead of my ester. Why did the acyl chloride hydrolyze?A: Hydrolysis outcompeted esterification. This is governed by two factors: temperature and shear rate. The reaction must be kept cold (0–5 °C) to suppress the hydrolysis of the benzoyl chloride[4]. Furthermore, because the reaction occurs at the interface of the organic and aqueous layers, moderate shear rate (vigorous stirring) is mandatory to maximize surface area[4][11]. If mixing is poor, the acyl chloride reacts with water instead of the phenoxide.
Q: Can I add all the sodium hydroxide at the very beginning of the reaction?A: While possible, it is not optimal. Adding the base sequentially or dropwise to maintain the pH strictly between 9.8 and 10.2 prevents excessive localized alkalinity, which accelerates the unwanted hydrolysis of your benzoyl chloride starting material[4].
Part 4: Self-Validating Experimental Protocols
Protocol A: High-Yield Fischer Esterification
Best for: Primary/Secondary aliphatic alcohols.
Setup: To a dry round-bottom flask, add the substituted benzoic acid (1.0 eq) and the target alcohol (10.0 eq)[3].
Catalysis: Slowly add concentrated H₂SO₄ (0.05 eq) while stirring.
Reflux: Attach a Dean-Stark trap (filled with the alcohol or a co-solvent like toluene) and a reflux condenser. Heat to reflux (60–110 °C)[1].
Validation Checkpoint: The physical collection of water in the Dean-Stark trap provides stoichiometric confirmation that the equilibrium is shifting toward the product[1][5].
Workup: Cool to room temperature. Concentrate under reduced pressure to remove excess alcohol. Dilute with ethyl acetate, wash with saturated NaHCO₃ until aqueous layer pH > 7, then wash with brine. Dry over anhydrous Na₂SO₄ and concentrate.
Best for: Acid-sensitive substrates, tertiary alcohols.
Initiation: In a flame-dried flask under nitrogen, dissolve the benzoic acid (1.0 eq), alcohol (1.0 eq), and DMAP (0.05 eq) in anhydrous DCM. Cool the mixture strictly to 0 °C in an ice bath[10][12].
Coupling: Dissolve DCC (1.1 eq) in a minimal amount of DCM and add dropwise to the cold reaction mixture[12].
Validation Checkpoint: A white precipitate (DCU) should begin forming within 10–15 minutes, visually confirming the generation of the O-acylisourea intermediate[9].
Propagation: Stir at 0 °C for 1 hour to prevent N-acylurea rearrangement, then allow to warm to room temperature and stir for 12 hours[10].
Workup: Chill the flask to -20 °C to crash out residual DCU, then vacuum filter. Wash the organic filtrate sequentially with ice-cold 0.5 M citric acid (to remove DMAP), saturated NaHCO₃, and brine[10][12]. Dry and concentrate.
Protocol C: Biphasic Schotten-Baumann Synthesis
Best for: Phenols, rapid esterification.
Deprotonation: Dissolve the phenol (1.0 eq) in a 10% aqueous NaOH solution. Cool the mixture to 0–5 °C[4][8].
Acylation: Add the substituted benzoyl chloride (1.1 eq) dropwise over 15 minutes.
Interfacial Mixing: Stir vigorously (moderate to high shear rate) for 2 hours while maintaining the temperature below 10 °C[4].
Validation Checkpoint: Monitor the pH of the aqueous layer. It must remain basic (pH ~10.0). If it drops below 9.0, the generation of HCl is outpacing the base, indicating potential stalling or hydrolysis[4]. Add 1M NaOH dropwise to correct.
Workup: Extract the biphasic mixture with DCM. Wash the combined organic layers with water, then brine. Dry over MgSO₄ and concentrate under reduced pressure.
Technical Support Center: Diamine Synthesis & Optimization
Welcome to the Diamine Synthesis Technical Support Center. Designing robust protocols for diamine synthesis requires navigating complex catalytic cycles, suppressing competing side reactions (such as over-alkylation), an...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Diamine Synthesis Technical Support Center. Designing robust protocols for diamine synthesis requires navigating complex catalytic cycles, suppressing competing side reactions (such as over-alkylation), and preventing catalyst deactivation. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols for the three primary diamine synthesis modalities: Nitrile Hydrogenation, Reductive Amination, and Buchwald-Hartwig Cross-Coupling.
Caption: Decision tree for selecting the optimal diamine synthesis pathway based on target structure.
Module 1: Catalytic Hydrogenation of Dinitriles
The reduction of aliphatic dinitriles (e.g., adiponitrile to hexamethylenediamine) is the industrial standard for aliphatic diamine synthesis. However, maintaining primary amine selectivity under high-pressure conditions is a frequent challenge.
Troubleshooting & FAQs
Q: My dinitrile conversion is high, but my primary diamine yield is consistently low. What is causing this?A: High conversion coupled with low yield strongly indicates the formation of secondary and tertiary amine byproducts. Mechanistically, the newly formed primary amine is highly nucleophilic and can attack the intermediate imine before it is fully hydrogenated, leading to oligomerization or cyclic byproducts.
Solution: The addition of selectivity-promoting additives, such as anhydrous ammonia or NaOH, shifts the equilibrium away from condensation. Furthermore, temperature optimization is highly catalyst-dependent. For Raney Ni, increasing the temperature from 80 °C to 100 °C can boost the diamine yield from ~90% to nearly 100%[1]. Conversely, Raney Co does not exhibit this temperature-dependent yield increase and is better kept at 80 °C[1].
Q: My purified diamine product is discolored. How can I prevent this?A: Discoloration is typically caused by thermal degradation or air oxidation. Diamines are highly susceptible to oxidation at elevated temperatures, which generates colored impurities.
Solution: Always perform fractional distillation under a high vacuum to lower the boiling point of the diamine, avoiding excessive heating mantle temperatures[1]. Ensure the entire purification and storage workflow is conducted under a strict inert atmosphere (argon or nitrogen)[1].
Preparation: Charge a high-pressure Parr reactor with the dinitrile precursor, solvent (e.g., methanol), Raney Ni catalyst, and an excess of anhydrous ammonia.
Purge & Pressurize: Seal the reactor and purge three times with nitrogen, followed by three purges with hydrogen gas. Pressurize to 40 bar H₂.
Reaction & Monitoring: Heat the reactor to the optimized temperature (e.g., 100 °C for Raney Ni).
Self-Validation Checkpoint: Monitor the hydrogen mass flow controller. The reaction is deemed complete only when hydrogen uptake drops to zero and remains flat for 30 consecutive minutes.
Workup: Cool the reactor to room temperature and carefully vent the ammonia and hydrogen. Filter the crude mixture through a Celite pad to remove the catalyst.
Self-Validation Checkpoint: Analyze the crude filtrate via GC-FID. The ratio of primary diamine to secondary amine byproducts must exceed 95:5 before proceeding to distillation[1].
Purification: Isolate the pure diamine via vacuum fractional distillation under an argon atmosphere.
Module 2: Reductive Amination for Aliphatic Diamines
Reductive amination allows for the construction of diamines from dialdehydes or diols. The primary challenge here is chemoselectivity—reducing the imine without reducing the starting carbonyl, and preventing over-alkylation.
Caption: Reaction pathway of reductive amination highlighting the over-alkylation side reaction.
Troubleshooting & FAQs
Q: I am observing significant over-alkylation (tertiary amines) when synthesizing diamines from dialdehydes. How can I improve chemoselectivity?A: Over-alkylation occurs because the resulting primary/secondary amine is often more nucleophilic than the starting amine, leading to rapid reaction with unreacted carbonyls.
Solution: Utilize mild, acid-stable reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (Na(OAc)₃BH). By carefully maintaining the reaction pH between 6 and 7, the reducing agent selectively targets the protonated iminium ion over the neutral carbonyl precursor, effectively halting the reaction at the desired amination stage without competitive reduction of the aldehyde[3].
Q: Can I use diols directly instead of dialdehydes to synthesize diamines?A: Yes, via the "borrowing hydrogen" (or hydrogen-transfer) methodology.
Mechanistic Insight: Transition metal catalysts (such as Co-Cu/γ-Al₂O₃) dehydrogenate the diol (e.g., ethylene glycol) in situ to form a carbonyl intermediate. This intermediate condenses with ammonia to form an imine, which is subsequently re-hydrogenated by the metal-hydride species generated in the first step[4]. This requires specific high-temperature/pressure conditions (e.g., 200 °C, 4 MPa H₂) but avoids the need to isolate unstable dialdehydes[4].
Self-Validating Protocol: Selective Reductive Amination using Na(OAc)₃BH
Imine Formation: Dissolve the dialdehyde (1.0 equiv) and the target amine (2.2 equiv) in anhydrous dichloroethane (DCE). Stir at room temperature for 1 hour to allow imine formation.
Reduction: Cool the mixture to 0 °C. Add Na(OAc)₃BH (3.0 equiv) portion-wise. Add glacial acetic acid dropwise to maintain a pH of ~6.0.
Reaction Monitoring: Stir at room temperature for 12 hours.
Self-Validation Checkpoint: Perform TLC or LC-MS analysis. The reaction is complete when the carbonyl precursor is entirely consumed. If the dialdehyde persists, add an additional 0.5 equiv of Na(OAc)₃BH.
Quench & Extraction: Quench the reaction carefully with saturated aqueous NaHCO₃. Extract with dichloromethane, dry over Na₂SO₄, and concentrate under reduced pressure.
Module 3: Buchwald-Hartwig Cross-Coupling for Aryl Diamines
The synthesis of aryl diamines via palladium-catalyzed C-N bond formation is highly effective but sensitive to steric hindrance and electronic deactivation.
Troubleshooting & FAQs
Q: My Buchwald-Hartwig coupling fails when using sterically hindered secondary amines (e.g., 3-methylmorpholine). I only recover starting materials.A: Standard bidentate ligands (like BINAP or DPPF) often fail with bulky amines because they cannot effectively facilitate the reductive elimination step, leading to catalyst resting states or deactivation.
Solution: Switch to bulky, electron-rich biaryl monophosphine ligands such as RuPhos or BrettPhos. For instance, the multi-gram synthesis of hindered antileishmanial diamine compounds was successfully optimized by pairing RuPhos with a strong base like KHMDS, which accelerates both oxidative addition and reductive elimination[5].
Q: My aryl halide substrate contains base-sensitive functional groups (e.g., esters, nitriles). Which base should I use?A: Strong bases like sodium tert-butoxide (t-BuONa) or lithium tert-butoxide (t-BuOLi) are excellent for robust substrates and yield high conversions for star-shaped organic semiconductors[6]. However, they will hydrolyze base-sensitive groups.
Solution: Substitute alkoxide bases with milder inorganic carbonates like Cs₂CO₃ or K₃PO₄. While the reaction may require longer heating times, functional group tolerance is preserved[6].
Degassing: In an oven-dried Schlenk flask, combine the aryl dihalide (1.0 equiv), the amine (2.5 equiv), Pd(OAc)₂ (0.05 equiv), the selected ligand (e.g., RuPhos, 0.08 equiv), and the base (e.g., Cs₂CO₃, 3.0 equiv)[7].
Solvent Addition: Add anhydrous, degassed toluene. Subject the mixture to three freeze-pump-thaw cycles to rigorously exclude oxygen, which is fatal to the Pd(0) active catalytic species.
Heating: Heat the reaction mixture to 110 °C under a positive pressure of nitrogen for 8–12 hours[7].
Self-Validation Checkpoint: Withdraw a 50 µL aliquot under a nitrogen counter-flow. Quench in ethyl acetate/water and analyze the organic layer via LC-MS. The reaction is successful if the di-coupled product mass is dominant and the mono-coupled intermediate is <5%.
Purification: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and purify via flash column chromatography[7].
References
An, et al. "Green Catalytic Synthesis of Ethylenediamine from Ethylene Glycol and Monoethanolamine: A Review." PMC, 2022. Available at:[Link]
Bosiak, Mariusz J., et al. "Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors." ACS Publications, 2021. Available at:[Link]
"Optimisation of a key cross-coupling reaction towards the synthesis of a promising antileishmanial compound." PMC, 2018. Available at:[Link]
Medley, Jonathan William. "C-N Bond-Forming Reactions: Reductive Amination." Myers Chem 115, Harvard University. Available at:[Link]
"Buchwald-Hartwig Coupling." Organic Synthesis. Available at:[Link]
"Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions." PMC, 2014. Available at:[Link]
Preventing oxidation of the amino groups in Methyl 4,5-diamino-2-methoxybenzoate
Technical Support Center: Handling & Preventing Oxidation of Methyl 4,5-diamino-2-methoxybenzoate Welcome to the Technical Support Center for handling electron-rich aromatic diamines. Methyl 4,5-diamino-2-methoxybenzoate...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Handling & Preventing Oxidation of Methyl 4,5-diamino-2-methoxybenzoate
Welcome to the Technical Support Center for handling electron-rich aromatic diamines. Methyl 4,5-diamino-2-methoxybenzoate is a highly functionalized o-phenylenediamine derivative. While the ester group is electron-withdrawing, the combined electron-donating effects of the methoxy group and the two amino groups make the aromatic system extremely electron-rich. This results in a high susceptibility to oxidative degradation during storage, handling, and synthetic workflows.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to maintain the integrity of your compound.
Part 1: Frequently Asked Questions (Mechanisms & Identification)
Q1: Why does Methyl 4,5-diamino-2-methoxybenzoate degrade so rapidly in ambient conditions?A1: The two amino groups (-NH₂) and the methoxy group (-OMe) strongly donate electron density into the aromatic ring via resonance (+M effect). This high electron density lowers the oxidation potential of the molecule. Exposure to atmospheric oxygen, light, or trace metal ions triggers the oxidation of the diamine moiety into a highly reactive quinonediimine intermediate[1].
Q2: What are the visual indicators that my batch has oxidized, and what are the byproducts?A2: Pure o-phenylenediamines are typically colorless to pale yellow. As oxidation occurs, the solution or solid will shift to orange, brown, and eventually deep red or black[1][2]. The quinonediimine intermediates rapidly undergo dimerization to form colored 2,3-diaminophenazine derivatives, or they polymerize into dark, insoluble polyaniline-like structures (polyOPDs)[1][3].
Q3: Can I salvage a batch that has turned dark brown?A3: If the oxidation is minor, you can attempt a hot filtration. Dissolve the compound in a degassed solvent, add activated charcoal to adsorb the polymeric impurities, and introduce a mild reducing agent like sodium hydrosulfite to reduce trace quinonediimines back to the diamine[1]. Filter through Celite under an inert atmosphere. If the material is completely black and insoluble, it must be discarded.
Oxidation pathway of o-phenylenediamines and intervention strategies.
Part 2: Troubleshooting Guide (Common Experimental Issues)
Issue 1: The reaction mixture turns black immediately upon adding a metal catalyst or during complexation.
Mechanistic Cause: Transition metals in higher oxidation states (e.g., Cu(II), Fe(III), Ag(I)) act as potent single-electron oxidants. They catalytically strip electrons from the electron-rich aniline moieties, accelerating polymerization[2][4].
Solution: Strictly utilize Schlenk line techniques. Degas all solvents using the freeze-pump-thaw method or sparge with argon for at least 30 minutes prior to use[2]. If a metal is required for complexation, consider using a metal salt in a lower oxidation state or adding a sacrificial antioxidant (e.g., ascorbic acid) if it does not interfere with your downstream chemistry.
Issue 2: The compound degrades during long-term storage despite being kept in a brown bottle.
Mechanistic Cause: While brown glass prevents photo-oxidation, ambient oxygen trapped in the headspace of the vial will still react with the solid over time.
Solution: Store the compound in an argon-filled desiccator at 2–8 °C. For maximum stability over months or years, convert the free base into its hydrochloride salt form (See Protocol A)[5].
Part 3: Experimental Protocols (Self-Validating Systems)
To ensure the integrity of your compound, you must actively intervene in its electronic state. Below are two field-proven methodologies.
Protocol A: Formation of the Dihydrochloride Salt (For Long-Term Storage)
Mechanistic Causality: Converting the free base to a hydrochloride salt protonates the amino groups (-NH₂ → -NH₃⁺). The positive charge physically prevents the nitrogen lone pairs from delocalizing into the aromatic pi-system. This drastically raises the oxidation potential, rendering the molecule inert to ambient oxygen[5].
Preparation: In a flame-dried Schlenk flask under argon, dissolve 1.0 eq of Methyl 4,5-diamino-2-methoxybenzoate in anhydrous diethyl ether (or THF if solubility is poor).
Acidification: Cool the flask to 0 °C using an ice bath. Slowly add 2.5 eq of a standardized solution of anhydrous HCl in dioxane dropwise via syringe.
Precipitation: Stir for 30 minutes. A self-validating visual cue will occur: an off-white to pale pink precipitate (the dihydrochloride salt) will crash out of the solution.
Isolation: Filter the precipitate using a Schlenk frit under positive argon pressure. Wash with cold, anhydrous diethyl ether.
Storage: Dry the powder under high vacuum. The resulting salt can be stored on the benchtop or at 4 °C for years without darkening. (Note: To regenerate the free base for reactions, neutralize with saturated aqueous NaHCO₃ immediately before use).
Mechanistic Causality: If you need to perform downstream reactions (e.g., ester hydrolysis or cross-coupling), the diamine must be protected. The tert-butyloxycarbonyl (Boc) group converts the highly nucleophilic amines into carbamates. The electron-withdrawing carbonyl group pulls the nitrogen lone pair away from the aromatic ring, neutralizing its susceptibility to oxidation[6][7].
Dissolution: Dissolve 1.0 eq of the diamine in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
Reagent Addition: Add 2.5 eq of Di-tert-butyl dicarbonate (Boc₂O) followed by a catalytic amount (0.1 eq) of 4-Dimethylaminopyridine (DMAP).
Reaction: Stir at room temperature for 12–16 hours.
Validation (TLC): Monitor the reaction via TLC (e.g., 1:1 Hexanes/Ethyl Acetate). The self-validating check is the disappearance of the highly polar, ninhydrin-active starting material and the appearance of a higher Rf, UV-active spot that does not rapidly darken upon exposure to air.
Workup: Quench with water, extract with DCM, wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.
Part 4: Quantitative Data Presentation
The following table summarizes the quantitative and qualitative differences between various protection strategies to help you select the appropriate method for your workflow.
Technical Support Center: Synthesis & Troubleshooting of Methyl 4,5-diamino-2-methoxybenzoate
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers, chemists, and drug development professionals in navigating the complex synthesis of...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers, chemists, and drug development professionals in navigating the complex synthesis of Methyl 4,5-diamino-2-methoxybenzoate (CAS: 59338-85-1).
This molecule is a highly sensitive, electron-rich ortho-phenylenediamine derivative that serves as a critical building block for 1[1] and2[2] (such as Alizapride and specific antiviral benzimidazoles). The standard synthetic route involves the reduction of methyl 4-amino-5-nitro-2-methoxybenzoate. Due to the molecule's extreme susceptibility to oxidation and side reactions, strict adherence to mechanistic principles is required.
Troubleshooting Guide: Diagnosing Side Reactions
This section breaks down the causality behind common experimental failures and provides actionable, mechanistically sound solutions.
Q: Why does my final product rapidly turn dark brown or black during filtration or drying?A: Aerobic Oxidation to Quinone Diimine.
The Causality: Methyl 4,5-diamino-2-methoxybenzoate contains two adjacent amino groups on an aromatic ring that is further enriched by a methoxy group. This highly electron-donating environment drastically raises the Highest Occupied Molecular Orbital (HOMO) energy of the ring. Upon exposure to atmospheric oxygen, the diamine undergoes rapid single-electron transfer (SET) oxidation, forming a radical cation that subsequently degrades into a highly conjugated, intensely colored 3[3].
The Solution: You must treat the isolation phase as an anaerobic process. Perform all post-reaction filtrations (e.g., removing the Pd/C catalyst) using a Schlenk line or inside a glovebox under Argon. Degas all wash solvents (methanol or THF) via sparging prior to use.
Q: My reaction stalled, and the LC-MS shows a mass of [M+H]+ 213.2 along with a yellow/orange color. What happened?A: Incomplete Reduction (Hydroxylamine Intermediate).
The Causality: The reduction of the nitro group to an amine requires exactly 3 molar equivalents of H₂ and proceeds sequentially through nitroso (–NO) and hydroxylamine (–NHOH) intermediates. If the gas-liquid mass transfer is insufficient (due to low stirring RPM) or if the 1[1], the catalytic cycle stalls at the hydroxylamine stage (MW 212.2).
The Solution: Increase agitation to >800 RPM to break the gas-liquid barrier. If the reaction has stalled, filter off the old catalyst under Argon, add fresh 10% Pd/C, and resubject the mixture to hydrogenation.
Q: I am detecting a highly polar impurity at [M+H]+ 183.2. How do I prevent this?A: Ester Hydrolysis (Saponification).
The Causality: The methyl ester moiety is susceptible to hydrolysis. If your post-reaction workup involves basic aqueous washes (often mistakenly used to remove acidic impurities) or if the methanol solvent contains excess water and residual acid, the ester cleaves to yield 4,5-diamino-2-methoxybenzoic acid.
The Solution: Maintain strictly neutral, anhydrous conditions during the reduction. 2[2] are the optimal solvents. Avoid aqueous workups entirely; isolate the product via direct solvent evaporation under reduced pressure.
Quantitative Data: Impurity Profiling
To ensure analytical rigor, compare your LC-MS (ESI+) and visual data against this established impurity profile.
Compound / Impurity
Structural Characteristic
Molecular Weight
Expected LC-MS [M+H]⁺
Visual Indicator
Prevention Strategy
Target Product
Methyl 4,5-diamino-2-methoxybenzoate
196.21 g/mol
197.2
Off-white / Pale yellow
Strict inert atmosphere
Impurity A
Quinone Diimine (Air Oxidation)
194.19 g/mol
195.2
Dark brown / Black
Degas solvents; Argon blanket
Impurity B
Hydroxylamine (Incomplete Reduction)
212.20 g/mol
213.2
Bright yellow / Orange
Monitor H₂ uptake; Fresh Pd/C
Impurity C
4,5-diamino-2-methoxybenzoic acid
182.18 g/mol
183.2
White / Tan (Highly polar)
Avoid aqueous acid/base workups
Starting Material
Methyl 4-amino-5-nitro-2-methoxybenzoate
226.19 g/mol
227.2
Yellow crystalline solid
Ensure full H₂ consumption
Self-Validating Experimental Protocol
This protocol for the1[1] is designed as a closed-loop system. Each step contains an In-Process Control (IPC) to validate the integrity of the reaction before proceeding.
Step 1: Anaerobic System Preparation
Equip a high-pressure hydrogenation vessel (or a heavy-walled round-bottom flask for balloon reactions) with a magnetic stir bar.
Charge the vessel with 10% Pd/C (10% w/w relative to the starting material).
Validation Check: Purge the dry vessel with Argon (3 vacuum/Argon cycles) to ensure no residual oxygen is present, preventing pyrophoric ignition of the Pd/C upon solvent addition.
Step 2: Substrate Addition
Dissolve methyl 4-amino-5-nitro-2-methoxybenzoate (1.0 eq) in anhydrous, degassed Methanol (0.1 M concentration).
Transfer the solution into the hydrogenation vessel via cannula under Argon flow.
Step 3: Catalytic Hydrogenation
Replace the Argon atmosphere with Hydrogen gas (1 atm via balloon, or up to 3 atm in a Parr shaker).
Stir vigorously (>800 RPM) at room temperature for 16 hours.
Self-Validation Check (IPC): Monitor the volumetric uptake of H₂. The reaction is only considered complete when exactly 3 molar equivalents of H₂ have been consumed and uptake ceases. A TLC check (under Argon) should show the complete disappearance of the yellow starting material spot.
Step 4: Anaerobic Isolation
Purge the vessel thoroughly with Argon to remove all H₂ gas.
Filter the reaction mixture through a tightly packed pad of Celite using a Schlenk frit under a positive pressure of Argon. Do not let the Celite pad run dry while exposed to air.
Wash the pad with degassed Methanol.
Self-Validation Check: The filtrate must remain pale yellow/off-white. If it rapidly darkens to brown, oxygen has breached the system.
Step 5: Concentration & Storage
Concentrate the filtrate under reduced pressure (rotary evaporator flushed with Argon).
Store the resulting methyl 4,5-diamino-2-methoxybenzoate solid in an amber vial, backfilled with Argon, at -20°C.
Pathway Visualization
The following diagram maps the logical flow of the synthesis, highlighting the critical divergence points where side reactions occur if the protocol is breached.
Pathway for Methyl 4,5-diamino-2-methoxybenzoate synthesis and common side reactions.
Frequently Asked Questions (FAQs)
Q: Can I use Raney Nickel instead of Palladium on Carbon (Pd/C)?A: Yes. 2[2] is a highly validated alternative for this specific reduction. It is often preferred when over-reduction (ring hydrogenation) is a concern with highly active Pd/C, though Raney Nickel requires stringent safety handling due to its pyrophoric nature.
Q: I am scaling up to 50 grams. Should I increase the hydrogen pressure to speed up the reaction?A: Proceed with caution. While increasing pressure (e.g., to 50 psi) will accelerate the reduction of the nitro group, it simultaneously increases the risk of undesired aromatic ring hydrogenation, especially with Pd/C. It is safer to optimize mass transfer (better stirring/baffled flasks) at lower pressures (1-3 atm) than to simply spike the pressure.
Q: Is it possible to purify the oxidized (black) diamine product?A: It is extremely difficult. The quinone diimine polymers streak heavily on silica gel and co-crystallize with the product. It is generally more time-efficient to discard heavily oxidized batches, strictly enforce anaerobic techniques, and repeat the reduction.
References
CN104045552A - Medicinal compound as neuroprotective agent - Google Patents
Source: Google Patents
URL
US5945425A - Method of using (H+ /K+)
REVIEW ON Phenylene diamine (PREPARATION, REACTIONS, BIOLOGICAL APPLICATIONS, BIO-USES)
Aerobic Oxidation Reactivity of Well-Defined CoII and CoIII Aminophenol Complexes
Source: ResearchGate
URL
Technical Support Center: Overcoming Purification Challenges for Aromatic Diamines
Welcome to the Technical Support Center for Aromatic Diamines. Aromatic diamines—such as o-phenylenediamine (OPD) and p-phenylenediamine (PPD)—are foundational precursors in the synthesis of pharmaceuticals, high-perform...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Aromatic Diamines. Aromatic diamines—such as o-phenylenediamine (OPD) and p-phenylenediamine (PPD)—are foundational precursors in the synthesis of pharmaceuticals, high-performance polymers (e.g., Kevlar), and advanced dyes[1]. However, their electron-rich aromatic rings make them notoriously susceptible to rapid air oxidation and thermal degradation.
This guide is designed for researchers and drug development professionals. It bypasses generic advice to provide field-proven, self-validating protocols and mechanistic insights to troubleshoot and overcome these specific purification bottlenecks.
The Causality of Degradation: Understanding the Chemistry
Before attempting purification, it is critical to understand why these compounds degrade so rapidly. The degradation pathways dictate the necessary purification strategy.
p-Phenylenediamine (PPD): Under ambient conditions, PPD undergoes oxidation to form a semiquinonediimine radical, which further oxidizes to quinonediimine[2]. In alkaline or aqueous media, this highly reactive intermediate can polymerize or hydrolyze to form dark, insoluble azo compounds and p-benzoquinone[1].
o-Phenylenediamine (OPD): OPD undergoes an oxidative dimerization catalyzed by metal ions, light, or reactive oxygen species to form 2,3-diaminophenazine (DAP)[3]. DAP is highly fluorescent (orange/red), and its visual presence is a direct indicator of significant degradation within the OPD stock[4].
Oxidation pathway of o-phenylenediamine to 2,3-diaminophenazine.
Troubleshooting Guides & FAQs
Q1: My p-phenylenediamine (PPD) turned dark brown/black upon exposure to air. Can I still use it, and how do I prevent this?A: The darkening indicates the formation of quinonediimine and subsequent polymeric species[1][2]. While heavily oxidized PPD should be discarded for sensitive biological or polymerization assays, moderately oxidized batches can be salvaged via anaerobic recrystallization (see Protocol A). To prevent this, always store aromatic diamines under an inert atmosphere (Argon or Nitrogen) in amber vials to prevent photo-oxidation. For long-term storage, consider converting them to their hydrochloride or sulfate salts, which are significantly more stable than the free base[1].
Q2: How do I separate ortho, meta, and para isomers of phenylenediamine during bulk purification?A: Isomers of phenylenediamine possess nearly identical boiling points and solubility profiles, making standard fractional distillation or chromatography highly inefficient. The most effective industrial and laboratory-scale method is supercritical fluid extraction (e.g., using supercritical CO₂)[5]. Supercritical CO₂ selectively extracts specific isomers based on subtle differences in vapor pressure and polarity under critical conditions (typically >31°C and >74 atm)[5]. Alternatively, selective precipitation of the p-isomer can be achieved by forming specific metal complexes[6].
Q3: What is the most effective way to remove trace metal catalysts (like Pd/C or CuI) from the diamine after synthesis?A: Trace metals act as potent catalysts for the auto-oxidation of diamines. For palladium on carbon (Pd/C), dilute the reaction mixture in an organic solvent and filter it through a tightly packed pad of Celite under an inert gas blanket[7]. For copper(I) iodide (CuI), you can exploit the fact that CuI forms a highly insoluble 1:1 coordination complex with PPD in aqueous ammonium iodide solutions. This complex can be precipitated and filtered out, leaving the bulk diamine in solution for subsequent extraction[6].
Data Presentation: Physicochemical Properties & Oxidation Profiles
To select the correct purification method, compare the physicochemical properties and visual degradation markers of the target diamines.
Decision matrix and workflow for the purification of aromatic diamines.
Protocol A: Anaerobic Recrystallization of p-Phenylenediamine
Purpose: To remove quinonediimine oxidation products and restore the diamine to a colorless, pure crystalline state without thermal degradation.
Causality: Water is used as a solvent because PPD has a steep solubility curve in water (highly soluble at 80°C, poorly soluble at 20°C)[6]. A reducing agent (sodium dithionite) is added to reverse the oxidation of trace quinonediimines back to the diamine, preventing the co-crystallization of dark impurities.
Step-by-Step Methodology:
Preparation: Degas 100 mL of distilled water by bubbling Argon or Nitrogen gas through it for 30 minutes.
Dissolution: In a Schlenk flask under inert gas, add 10 g of crude, darkened p-phenylenediamine to 60 mL of the degassed water. Heat the mixture to 80°C until a homogeneous solution is obtained[6].
Reduction: Add 0.1 g of sodium dithionite (Na₂S₂O₄) to the hot solution. The solution should rapidly transition from a dark brown/purple to a pale yellow or colorless state.
Hot Filtration: If insoluble polymeric impurities remain, perform a hot filtration through a pre-heated Büchner funnel under a continuous stream of nitrogen.
Crystallization: Allow the filtrate to cool slowly to room temperature, then transfer it to an ice bath (0-5°C) for 2 hours to maximize precipitation.
Isolation: Filter the resulting white/colorless crystals under a nitrogen blanket. Wash the filter cake with 10 mL of ice-cold, degassed water.
Drying: Dry the crystals in a vacuum desiccator in the dark for 12 hours. Store immediately in an amber vial backfilled with Argon.
Protocol B: Short-Path Vacuum Distillation of Free-Base Diamines
Purpose: Direct purification of free-base diamines from crude mixtures containing solvents, water, and heavy polymeric impurities, minimizing yield losses associated with repeated recrystallizations[8].
Causality: Aromatic diamines have high boiling points (>250°C at atmospheric pressure) and will thermally decompose if distilled conventionally. Short-path or wiped-film evaporation under high vacuum (<10 mmHg) drastically lowers the boiling point and minimizes the residence time of the diamine on the heating surface, preventing thermal cracking[8].
Step-by-Step Methodology:
System Setup: Assemble a short-path distillation unit or a wiped-film evaporator. Ensure the vacuum pump is capable of achieving a stable pressure of < 10 mmHg. Equip the receiving flask with an ice bath.
Degassing & Stripping: Pre-treat the crude diamine mixture in a batch distillation unit at 110°C and 10 mmHg to strip away low-boiling solvents (e.g., alcohols) and water[8].
Continuous Feed: Pump the stripped residue continuously into the wiped-film evaporator. Set the evaporator surface temperature to 200–217°C (depending on the specific diamine isomer)[8].
Evaporation: Maintain the system pressure strictly below 10 mmHg. The wiper blades will spread the feed into a thin film, allowing the pure free-base diamine to vaporize almost instantly.
Condensation: The vaporized diamine travels a short distance to the internal condenser. Collect the purified, colorless diamine distillate in the chilled receiving flask.
Residue Removal: The heavy, non-volatile polymeric impurities and colored oxidation products will travel down the evaporator wall and collect in the residue flask. Discard the residue.
Impact of starting material purity on the synthesis of Methyl 4,5-diamino-2-methoxybenzoate
Welcome to the Technical Support Center for the synthesis of Methyl 4,5-diamino-2-methoxybenzoate (CAS 59338-85-1) . This compound is a critical aromatic amine intermediate used in the development of benzimidazole-based...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis of Methyl 4,5-diamino-2-methoxybenzoate (CAS 59338-85-1) . This compound is a critical aromatic amine intermediate used in the development of benzimidazole-based pharmaceuticals, neuroprotective agents, and dopamine antagonists like Alizapride[1][2].
Because this molecule features a dense array of functional groups (two amines, a methoxy, and an ester) on a single benzene ring, its synthesis is highly sensitive to the purity of the starting materials. This guide provides mechanistic troubleshooting, impurity impact matrices, and self-validating protocols to ensure high-yield synthesis.
Standard Synthetic Workflow
The most reliable industrial and laboratory route begins with 4-amino-2-methoxybenzoic acid, proceeding through esterification, regioselective nitration, and catalytic reduction[3].
Synthetic workflow for Methyl 4,5-diamino-2-methoxybenzoate via nitration and reduction.
Troubleshooting FAQs: Impact of Starting Material Purity
Q1: Why is the regioisomeric purity of the starting material so critical for the final diamine yield?A: The nitration step relies on the precise electronic directing effects of the existing substituents. In the pure intermediate (methyl 4-amino-2-methoxybenzoate), the strongly activating amino group and methoxy group synergistically direct the incoming nitronium ion (
NO2+
) to the 5-position via electrophilic aromatic substitution.
If your starting material contains trace positional isomers (e.g., 3-amino or 5-amino derivatives), the directing effects are fundamentally altered. This results in a complex mixture of isomeric nitro-amino compounds. Upon reduction, these yield isomeric diamines (e.g., methyl 3,4-diamino-2-methoxybenzoate) which have nearly identical polarities and boiling points to the target product, making downstream purification via crystallization or chromatography highly inefficient.
Q2: My catalytic reduction step (Pd/C) is stalling at 40-50% conversion. Could this be related to the starting material?A: Yes, this is a classic symptom of catalyst poisoning caused by impurities in the starting material. Trace sulfur-containing compounds or heavy metal residues from upstream syntheses strongly coordinate to the vacant d-orbitals of the palladium active sites, preventing the chemisorption of hydrogen gas.
Mitigation: Analyze your starting material via ICP-MS for heavy metals or elemental analysis for sulfur. If the starting material cannot be further purified, switching to Raney Nickel is a proven, robust alternative. Raney Nickel has a higher surface area and acts as its own sulfur scavenger, making it more resistant to poisoning, as demonstrated in established antiviral benzimidazole synthesis protocols[4].
Decision tree for troubleshooting incomplete nitro reduction during diamine synthesis.
Q3: How do moisture impurities in the starting material affect the nitration step?A: Water is a critical contaminant during nitration. Moisture dilutes the nitrating mixture (typically fuming nitric acid in acetic anhydride or sulfuric acid), which dramatically reduces the concentration of the active electrophile, the nitronium ion (
NO2+
). Furthermore, excess water in highly acidic conditions promotes the unwanted hydrolysis of the methyl ester back to the carboxylic acid, reducing your overall yield and complicating the workup. Ensure the starting material is dried under a vacuum (e.g.,
<0.5%
moisture) before proceeding.
Impurity Impact Matrix
The following table summarizes quantitative data regarding specific starting material impurities and their cascading effects on the synthesis.
Impurity Type
Typical Source
Impact on Workflow
Recommended Mitigation
Moisture (
>0.5%
)
Inadequate drying of SM
Decreases nitration yield by 15-20%; causes ester hydrolysis.
Dry SM in a vacuum oven at 50°C for 12h prior to use.
Positional Isomers
Upstream SM synthesis
Generates inseparable diamine isomers; reduces final HPLC purity to
<90%
.
Recrystallize SM from ethanol/water until isomeric purity is
>99%
.
Sulfur / Halogens
Reagents from prior steps
Poisons Pd/C catalyst; stalls reduction at
<50%
conversion.
Switch to Raney Nickel catalyst[4] or perform carbon scrubbing on SM.
Residual Acids
Incomplete SM workup
Alters pH of reduction step; can cause premature degradation of the diamine.
Wash SM organic layer with saturated
NaHCO3
during isolation.
Standardized Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems.
Step A: Regioselective Nitration
Objective: Synthesis of Methyl 4-amino-5-nitro-2-methoxybenzoate (CAS 59338-84-0)[3]
Preparation: Dissolve pure methyl 4-amino-2-methoxybenzoate (1.0 eq) in acetic anhydride (5 volumes) and cool the reactor to 0–5°C using an ice-salt bath.
Addition: Slowly add fuming nitric acid (1.1 eq) dropwise over 1 hour. Causality note: Strict temperature control (<10°C) is required to prevent over-nitration and oxidative degradation of the amino group.
Validation Check: Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3). The starting material spot should completely disappear, replaced by a bright yellow spot (the nitro intermediate).
Workup: Pour the mixture over crushed ice to precipitate the product. Filter, wash with cold water until the filtrate is pH neutral, and dry under vacuum.
Step B: Catalytic Reduction
Objective: Synthesis of Methyl 4,5-diamino-2-methoxybenzoate (CAS 59338-85-1)[2]
Setup: In a high-pressure autoclave or a standard hydrogenation flask, suspend methyl 4-amino-5-nitro-2-methoxybenzoate (1.0 eq) in anhydrous methanol (10 volumes).
Catalyst Addition: Add 10% Pd/C (10% w/w relative to the substrate). Safety note: Pd/C is pyrophoric; add it carefully under an inert argon/nitrogen atmosphere.
Hydrogenation: Purge the vessel with hydrogen gas three times, then pressurize to 1-2 atm (or use a hydrogen balloon). Stir vigorously at room temperature for 12-16 hours[2].
Validation Check: The reaction is complete when hydrogen uptake ceases. Validate via HPLC (UV 254 nm); the yellow nitro peak must be entirely replaced by the highly polar diamine peak.
Isolation: Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the target diamine as a solid (Typical yield: 85-89%)[2].
References
Google Patents (CN104045552A). Medicinal compound as neuroprotective agent. (Details the preparation of methyl 4,5-diamino-2-methoxybenzoate using Pd/C in methanol).
Google Patents (US5945425A). Method of using (H+/K+)ATPase inhibitors as antiviral agents. (Details the hydrogenation of nitro intermediates using Raney Nickel as a robust alternative catalyst).
LookChem . Methyl 4-amino-5-nitro-o-anisate (CAS 59338-84-0) Basic Information and Applications.
URL:[Link]
Recrystallization techniques for purifying Methyl 4,5-diamino-2-methoxybenzoate
Title: Technical Support Center: Recrystallization & Purification of Methyl 4,5-diamino-2-methoxybenzoate Introduction: Methyl 4,5-diamino-2-methoxybenzoate (CAS 59338-85-1) is a highly functionalized ortho-phenylenediam...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Technical Support Center: Recrystallization & Purification of Methyl 4,5-diamino-2-methoxybenzoate
Introduction:
Methyl 4,5-diamino-2-methoxybenzoate (CAS 59338-85-1) is a highly functionalized ortho-phenylenediamine derivative. It serves as a critical synthetic intermediate, notably in the development of benzimidazole-based active pharmaceutical ingredients (APIs) such as the prokinetic agent1[1]. Because it contains a vicinal diamine, an ester, and an electron-donating methoxy group, its purification presents unique physicochemical challenges. This guide provides drug development professionals with causality-driven troubleshooting and self-validating protocols for its recrystallization.
Troubleshooting & FAQs
Q1: My purified compound is darkening (turning brown or purple) during the recrystallization process. What is the mechanistic cause, and how can I prevent it?A1: The darkening is caused by the auto-oxidation of the aromatic diamine groups. Electron-donating substituents (like the methoxy group in your compound) increase the electron density on the aromatic ring, making the diamines highly 2 into conjugated, colored quinonediimine polymeric impurities[2].
Causality & Solution: To prevent this, the entire recrystallization must be performed under an inert atmosphere (Nitrogen or Argon). Solvents must be rigorously degassed (e.g., via freeze-pump-thaw or prolonged sparging) prior to use. Storing the final purified compound in a cool, dark place under inert gas is mandatory to maintain stability[2].
Q2: Can I use acetone or methyl ethyl ketone (MEK) to dissolve the crude material? It seems highly soluble in these.A2: No. You must strictly avoid ketones when working with vicinal diamines.
Causality & Solution:Ortho-phenylenediamines readily undergo condensation reactions with ketones to form Schiff bases, which can further cyclize into 2 under mild thermal conditions[2]. Always select non-reactive solvents such as ethyl acetate, toluene, or lower alcohols for the primary dissolution phase.
Q3: I am experiencing "oiling out" (liquid-liquid phase separation) instead of crystallization when cooling the solution. How do I force nucleation?A3: Oiling out occurs when the solute precipitates above its melting point in the solvent mixture, or when the solution becomes supersaturated in a solvent system that is too non-polar[2].
Causality & Solution: Methyl 4,5-diamino-2-methoxybenzoate has competing polar (diamine) and non-polar (methyl ester, methoxy) functionalities. If oiling out occurs in a binary system like Ethyl Acetate/Hexane, the polarity drop was too rapid.
Fix: Reheat the mixture until the oil redissolves. Add 2-5% volume of a slightly more polar co-solvent (like ethanol) to bridge the polarity gap, then cool the system at a much slower rate (e.g., 5°C/hour). Seeding the solution with a pure crystal just above the cloud point provides a thermodynamic template for lattice growth, bypassing the oiling phase.
Q4: Is there a risk of hydrolyzing the methyl ester during purification?A4: Yes, if your recrystallization strategy involves hot aqueous mixtures or pH adjustments.
Causality & Solution: The methyl ester is susceptible to hydrolysis, particularly if the solution is basic or highly acidic. Maintain a neutral pH if using water as an anti-solvent, or preferably, stick to entirely anhydrous organic solvent systems (e.g., Toluene/Heptane) to eliminate the hydrolysis vector entirely.
Q5: Why is this compound so critical for API synthesis?A5: Ortho-phenylenediamines are classic precursors for 3 via condensation with carboxylic acids or aldehydes[3]. The purity of the diamine directly dictates the yield and impurity profile of the resulting heterocyclic API.
Data Presentation: Solvent Selection Matrix
To optimize the recrystallization of Methyl 4,5-diamino-2-methoxybenzoate, selecting the correct solvent system is paramount. The table below summarizes the quantitative and qualitative data for common solvent choices.
Solvent / System
Boiling Point (°C)
Polarity Index
Suitability
Mechanistic Rationale
Ethyl Acetate / Hexane
77 / 68
4.4 / 0.1
Excellent
Ideal two-solvent system. EtOAc dissolves the polar diamine; Hexane acts as an anti-solvent. Low risk of ester hydrolysis.
Toluene / Heptane
110 / 98
2.4 / 0.1
Good
Higher boiling points allow for a wider temperature gradient during cooling. Excellent for highly lipophilic crude mixtures.
Acetone
56
5.1
DO NOT USE
Ketones react with vicinal diamines to form Schiff bases and benzodiazepine impurities[2].
Water / Ethanol
100 / 78
10.2 / 5.2
Poor
High risk of methyl ester hydrolysis at elevated temperatures. Water introduces dissolved oxygen, accelerating oxidation.
Dichloromethane
39
3.1
Moderate
Good solubility, but low boiling point limits the thermal gradient required for effective crystal lattice formation.
This protocol utilizes a two-solvent system (Ethyl Acetate/Hexane) under an inert atmosphere to prevent oxidation and ensure high-purity crystalline recovery.
Step 1: Solvent Preparation (Degassing)
Transfer Ethyl Acetate (EtOAc) and Hexane into separate Schlenk flasks.
Perform three cycles of freeze-pump-thaw, or sparge the solvents vigorously with high-purity Argon for at least 30 minutes.
Maintain both solvents under a positive pressure of Argon.
Step 2: Dissolution and Hot Filtration
Place the crude Methyl 4,5-diamino-2-methoxybenzoate in a multi-neck round-bottom flask equipped with a reflux condenser and an Argon inlet.
Add a minimal amount of degassed EtOAc to the flask.
Heat the mixture to 60–65°C using an oil bath until the solid completely dissolves.
Self-Validation: If dark, insoluble polymeric impurities remain, add 5% w/w activated carbon, stir for 10 minutes, and perform a hot filtration through a pad of Celite (pre-flushed with Argon).
Step 3: Anti-Solvent Addition and Crystallization
While maintaining the solution at 60°C, slowly add degassed Hexane dropwise until the solution becomes faintly cloudy (the cloud point).
Add 1-2 drops of EtOAc to clear the solution, ensuring it is saturated but not supersaturated.
Remove the flask from the heat source and allow it to cool to room temperature at a controlled rate of ~5°C per hour.
Self-Validation: Once the temperature reaches 50°C, introduce 1-2 mg of pure Methyl 4,5-diamino-2-methoxybenzoate seed crystals to prevent oiling out.
Step 4: Isolation and Drying
Once cooled to room temperature, further cool the flask in an ice bath (0–5°C) for 1 hour to maximize yield.
Filter the crystals using a Schlenk frit or a Buchner funnel under an inverted funnel blanketing the setup with Argon.
Wash the filter cake with ice-cold, degassed Hexane.
Dry the crystals in a vacuum oven at 40°C overnight. Store the final product in an amber vial backfilled with Argon.
Process Visualization
Caption: Inert-atmosphere recrystallization workflow for oxidation-prone aromatic diamines.
References
BenchChem. "Technical Support Center: Purification of 2-Allylbenzene-1,4-diamine." BenchChem.
Pharmaffiliates. "Alizapride-impurities.
International Journal of Pharma and Bio Sciences (IJPBS).
Technical Support Center: Scaling Up the Synthesis of Methyl 4,5-diamino-2-methoxybenzoate
This guide is designed for researchers, chemists, and drug development professionals focused on the synthesis of Methyl 4,5-diamino-2-methoxybenzoate. As a key building block for various heterocyclic compounds in medicin...
Author: BenchChem Technical Support Team. Date: April 2026
This guide is designed for researchers, chemists, and drug development professionals focused on the synthesis of Methyl 4,5-diamino-2-methoxybenzoate. As a key building block for various heterocyclic compounds in medicinal chemistry, a robust and scalable synthesis is critical. This document provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to address challenges encountered during its preparation.
Synthesis Overview: A Two-Step Pathway
The most common and reliable route to Methyl 4,5-diamino-2-methoxybenzoate is a two-step process starting from Methyl 2-methoxybenzoate. The pathway involves an initial electrophilic aromatic substitution (dinitration) followed by a reduction of the nitro groups.
The ortho-phenylenediamine moiety in the final product is highly susceptible to oxidation, making the final reduction and purification steps critical for achieving high purity and yield. Careful control of the reaction atmosphere and prompt work-up are paramount.
Caption: The primary two-step synthesis pathway for Methyl 4,5-diamino-2-methoxybenzoate.
Experimental Protocols
The following protocols are detailed methodologies for each step of the synthesis. Researchers should perform initial small-scale trials to optimize conditions for their specific laboratory setup and reagent quality.
Protocol 1: Synthesis of Methyl 4,5-dinitro-2-methoxybenzoate (Dinitration)
This procedure is based on established methods for the nitration of activated aromatic rings.[1] Temperature control is critical to minimize the formation of unwanted regioisomers and byproducts.
Materials:
Methyl 2-methoxybenzoate
Concentrated Sulfuric Acid (98%)
Concentrated Nitric Acid (70%)
Ice
Deionized Water
Methanol
Procedure:
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add concentrated sulfuric acid (5 molar equivalents). Cool the flask in an ice-salt bath to 0-5 °C.
Substrate Addition: Slowly add Methyl 2-methoxybenzoate (1.0 eq.) to the cooled sulfuric acid while stirring. Ensure the temperature is maintained below 10 °C.
Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (2.2 eq.) to concentrated sulfuric acid (2.5 eq.) while cooling in an ice bath.
Nitration: Add the prepared nitrating mixture dropwise to the reaction flask via the dropping funnel. The rate of addition should be controlled to keep the internal temperature of the reaction mixture between 5-15 °C.
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 20% ethyl acetate in hexanes.
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. A precipitate (the dinitro product) will form.
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the washings are neutral (pH ~7). Further wash with a small amount of cold methanol to remove residual acids and impurities. Dry the product under vacuum to yield crude Methyl 4,5-dinitro-2-methoxybenzoate, which can be used in the next step or recrystallized from ethanol for higher purity.
Protocol 2: Synthesis of Methyl 4,5-diamino-2-methoxybenzoate (Reduction)
This reduction uses tin(II) chloride, a classic and effective reagent for converting aromatic nitro groups to amines.[2] Alternatively, catalytic hydrogenation offers a cleaner, metal-free product but requires specialized equipment.
Materials:
Methyl 4,5-dinitro-2-methoxybenzoate
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
Concentrated Hydrochloric Acid (37%)
Ethanol or Ethyl Acetate
Saturated Sodium Bicarbonate (NaHCO₃) solution
Sodium Sulfate (Na₂SO₄), anhydrous
Celite
Procedure:
Reaction Setup: In a round-bottom flask, dissolve Methyl 4,5-dinitro-2-methoxybenzoate (1.0 eq.) in ethanol or ethyl acetate.
Reagent Addition: In a separate flask, dissolve tin(II) chloride dihydrate (8-10 eq.) in concentrated hydrochloric acid. Add this solution to the stirred solution of the dinitro compound. The reaction is exothermic; an ice bath may be needed to maintain control.
Reaction: Heat the mixture to reflux (typically 60-80 °C) and stir for 2-5 hours.
Monitoring: Monitor the reaction by TLC until the starting material is completely consumed. The product, being a polar diamine, will have a much lower Rf value.
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until the pH is ~8. This will precipitate tin salts as a thick white solid (tin hydroxide).
Filtration: Filter the mixture through a pad of Celite to remove the tin salts. Wash the filter cake thoroughly with ethyl acetate.
Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification: The crude product is often a dark oil or solid due to oxidation. It can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes, often with 1% triethylamine to prevent tailing) or by recrystallization from an ethanol/water mixture.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Caption: A logical workflow for troubleshooting common synthesis issues.
Troubleshooting Synthesis Issues
Question 1: My yield for the dinitration step (Protocol 1) is very low. What could be the cause?
Answer:
Inadequate Temperature Control: The nitration of activated rings is highly exothermic. If the temperature rises above the recommended 15 °C, side reactions, including oxidation of the starting material and formation of other isomers, can significantly lower the yield of the desired 4,5-dinitro product. Ensure your cooling bath is efficient.
Insufficient Nitrating Agent: Ensure that at least two equivalents of nitric acid are used to achieve dinitration. The stoichiometry should be precise; a large excess can lead to oxidative degradation.
Water Contamination: The nitronium ion (NO₂⁺) is generated in a strongly acidic, anhydrous environment. Any moisture in the reagents or flask can quench the nitronium ion and stall the reaction. Use dry glassware and high-quality concentrated acids.
Question 2: The reduction step (Protocol 2) is incomplete. My TLC shows the starting material and/or intermediate spots.
Answer:
Insufficient Reducing Agent: The reduction of two nitro groups requires a significant molar excess of the reducing agent. For SnCl₂·2H₂O, at least 8 molar equivalents are recommended. If the reaction stalls, a carefully controlled additional charge of the reducing agent can be added.
Formation of Intermediates: Partial reduction can lead to stable intermediates like nitroso, azoxy, or azo compounds. These may appear as new, often colored, spots on the TLC plate. Extending the reaction time or increasing the temperature may be necessary to drive the reaction to the full diamine.
Inactive Catalyst (for Hydrogenation): If using catalytic hydrogenation (e.g., Pd/C), ensure the catalyst is fresh and active.[2] Poor catalyst dispersion due to inadequate stirring can also lead to incomplete reduction.[2]
Question 3: My final product is a dark brown or black tar, and difficult to purify. Why?
Answer:
This is the most common issue and is almost always due to the oxidation of the ortho-phenylenediamine product .[2] This class of compounds is notoriously unstable in the presence of air and light, rapidly polymerizing to form dark, complex mixtures.
Slow Work-up: Exposure to air during the neutralization and extraction steps is the primary cause. Work quickly and efficiently once the reaction is complete.
Inadequate Neutralization: Residual acid can catalyze oxidation. Ensure the pH is brought to ~8 during the work-up.
Solutions:
Inert Atmosphere: Perform the work-up and purification steps under an inert atmosphere (Nitrogen or Argon) if possible.
Prompt Purification: Do not let the crude product sit for extended periods. Purify it immediately after isolation.
Activated Charcoal: During recrystallization, adding a small amount of activated charcoal can help remove colored polymeric impurities.[2]
Storage: Store the final product in a tightly sealed container, under an inert atmosphere, in a freezer, and protected from light.
Question 4: My product streaks badly on the silica gel column during chromatography.
Answer:
The basic amino groups on your product are strongly interacting with the acidic silanol groups on the surface of the silica gel, causing "tailing" or streaking.
Solution: Deactivate the silica gel before use. This can be done by pre-eluting the column with your mobile phase containing 1-2% triethylamine or ammonia in methanol. Alternatively, prepare your eluent with this small amount of base added. This neutralizes the acidic sites and allows for much cleaner separation.
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of these reactions?A1: Thin Layer Chromatography (TLC) is the most effective method.[2]
Nitration (Step 1): Use a mobile phase of 20-30% ethyl acetate in hexanes. The dinitro product will have a lower Rf than the starting material.
Reduction (Step 2): Use a mobile phase of 50-70% ethyl acetate in hexanes. The diamino product is very polar and will have a very low Rf, often close to the baseline. The disappearance of the dinitro starting material spot is the key indicator of reaction completion.
Q2: What are the expected impurities I might encounter?A2: The impurities depend on the specific step and reaction control. The table below summarizes the most common ones.
Air oxidation of the final product during work-up or storage.
Q3: What are the recommended storage conditions for the final product?A3: Methyl 4,5-diamino-2-methoxybenzoate should be stored in a tightly sealed container, preferably under an inert gas like argon or nitrogen. It should be kept in a freezer (-20 °C) and protected from light to prevent degradation and discoloration.
Q4: Are there any specific safety precautions I should take?A4: Yes.
Acids: Concentrated nitric and sulfuric acids are highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood and add reagents slowly to control exothermic reactions.
Hydrogenation: If performing catalytic hydrogenation, use appropriate high-pressure equipment and ensure there are no ignition sources near the flammable hydrogen gas.
Product Handling: While specific toxicity data for this compound is limited, related aromatic amines can be harmful. Avoid inhalation, ingestion, and skin contact.
References
Gillespie, J. E., Morrill, C., & Phipps, R. J. (2021). Regioselective Radical Arene Amination for the Concise Synthesis of ortho-Phenylenediamines. Journal of the American Chemical Society, 143(25), 9355–9360. [Link]
Comparative Synthesis Guide: Routes to Methyl 4,5-diamino-2-methoxybenzoate
Executive Summary & Chemical Context Methyl 4,5-diamino-2-methoxybenzoate (CAS: 59338-85-1) is a highly versatile ortho-diamine building block utilized extensively in medicinal chemistry. It serves as a critical intermed...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Context
Methyl 4,5-diamino-2-methoxybenzoate (CAS: 59338-85-1) is a highly versatile ortho-diamine building block utilized extensively in medicinal chemistry. It serves as a critical intermediate in the synthesis of complex heterocycles, most notably benzimidazole and quinazoline-based therapeutics. Prominent examples include the prokinetic and antiemetic agent Alizapride[1], as well as various antiviral (H+/K+)-ATPase inhibitors[2].
For process chemists and drug development professionals, selecting the optimal synthetic route to this diamine is crucial. The structural density of the molecule—featuring an ester, a methoxy group, and two adjacent amines—requires highly selective conditions to prevent over-reduction, ester hydrolysis, or oxidative degradation.
Retrosynthetic Strategy & Precursor Assembly
The synthesis of methyl 4,5-diamino-2-methoxybenzoate inherently relies on the reduction of its nitro-aromatic precursor: methyl 4-amino-5-nitro-2-methoxybenzoate [3].
Direct nitration of methyl 4-amino-2-methoxybenzoate is synthetically unviable due to the high susceptibility of the free amino group to oxidation in strongly acidic nitrating mixtures[4]. To circumvent this, a self-validating protection-nitration-deprotection sequence is employed. The amine is first masked via N-acetylation, allowing for directed electrophilic aromatic substitution (nitration) at the 5-position, followed by acid or base hydrolysis to yield the nitro-aniline precursor[4].
Retrosynthetic pathway for Methyl 4,5-diamino-2-methoxybenzoate highlighting the reduction step.
Comparative Analysis of Nitro-Reduction Strategies
The pivotal transformation is the reduction of the 5-nitro group. We evaluate three distinct methodologies based on yield, scalability, and operational safety.
Quantitative Performance Comparison
Parameter
Method A: Pd/C Hydrogenation
Method B: Raney Ni Hydrogenation
Method C: Fe/NH₄Cl Reduction
Typical Yield
85–90%
80–88%
70–80%
Crude Purity
>95% (Clean conversion)
>90%
~85% (Requires chromatography)
Reaction Time
12–16 hours
4–8 hours
2–4 hours
Solvent System
Methanol
Tetrahydrofuran (THF)
Ethanol / Water
Scalability
Excellent (requires pressure reactor)
Good (catalyst handling is hazardous)
Poor (heavy metal sludge generation)
E-Factor / Waste
Low (Catalyst is recoverable)
Moderate (Ni toxicity)
High (Iron oxide waste)
Data synthesized from standard process chemistry optimizations and patent literature[2][5].
Validated Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols detail not just the how, but the why behind each operational parameter.
Protocol A: Palladium on Carbon (Pd/C) Catalytic Hydrogenation
This is the industry standard for high-purity API intermediate synthesis, yielding ~89% of the target compound[5].
Causality: Protic solvents like methanol facilitate the proton-coupled electron transfer required to reduce the nitro group, stabilizing the highly polar hydroxylamine intermediate.
Causality: The activated carbon matrix provides a massive surface area, preventing palladium nanoparticle agglomeration while selectively adsorbing the aromatic ring to align the nitro group with surface-bound hydrides.
Atmosphere Exchange: Purge the reaction vessel with inert gas (Ar or N₂) three times, followed by hydrogen gas (H₂) three times.
Causality: This is a critical safety mandate to prevent explosive H₂/O₂ mixtures and to ensure the catalyst surface is not poisoned by atmospheric oxygen.
Reaction: Stir vigorously under a hydrogen atmosphere (1 atm via balloon, or up to 50 psi in a Parr shaker) at room temperature for 16 hours[5].
Causality: Vigorous stirring overcomes the gas-liquid-solid mass transfer limitations inherent in heterogeneous catalysis.
Workup & Isolation: Filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad with excess methanol. Concentrate the filtrate under reduced pressure to yield the crude diamine.
Causality: Dry Pd/C saturated with hydrogen is highly pyrophoric. Celite provides a tortuous path that traps sub-micron catalyst particles, ensuring a metal-free product and preventing laboratory fires.
Protocol B: Raney Nickel Catalytic Hydrogenation
An alternative utilized when cost-efficiency is prioritized over mild conditions, or when specific solubility profiles dictate the use of aprotic solvents[2].
Solvent Selection: Dissolve the nitro intermediate in Tetrahydrofuran (THF)[2].
Causality: THF is aprotic and suppresses potential transesterification side reactions that can occur in alcoholic solvents under basic/metal-catalyzed conditions.
Catalyst Preparation: Wash the Raney Nickel slurry with THF to remove residual water.
Causality: Commercial Raney Ni is stored under water to prevent spontaneous ignition. Displacing the water prevents competitive hydrolysis of the methyl ester during the reaction.
Hydrogenation: Introduce H₂ and stir at room temperature until hydrogen uptake ceases.
Causality: Raney Ni is highly active for nitro reductions even at ambient temperatures, efficiently driving the reaction to completion.
Filtration: Filter through Celite strictly under an argon blanket.
Causality: Dry Raney Ni will ignite instantly upon contact with air. Maintaining an inert atmosphere during filtration is non-negotiable.
The reduction of the nitro group to an amine over a transition metal catalyst proceeds via the Haber mechanism (Langmuir-Hinshelwood kinetics). The nitro group (-NO₂) is sequentially deoxygenated and hydrogenated through a nitroso (-NO) and hydroxylamine (-NHOH) intermediate before yielding the final primary amine (-NH₂).
Stepwise catalytic hydrogenation mechanism of the nitro group to the primary amine.
By understanding these discrete steps, researchers can troubleshoot incomplete reactions. For instance, if the reaction stalls at the hydroxylamine stage (detectable via LC-MS as an [M+16] mass peak relative to the target), it typically indicates catalyst poisoning or insufficient hydrogen pressure, necessitating a catalyst spike or pressure increase.
References
[1] Pharmaffiliates. Alizapride and its Impurities: Methyl 4,5-diamino-2-methoxybenzoate. Retrieved from:
[5] Google Patents (CN104045552A). Medicinal compound as neuroprotective agent. Retrieved from:
[2] Google Patents (US5945425A). Method of using (H+ /K+)ATPase inhibitors as antiviral agents. Retrieved from:
Alternative Reagents for the Synthesis of Aromatic Diamines: A Comparison Guide
Introduction The synthesis of aromatic diamines from dinitroarenes is a foundational transformation in the development of active pharmaceutical ingredients (APIs), agrochemicals, and advanced polymers. Traditionally, thi...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
The synthesis of aromatic diamines from dinitroarenes is a foundational transformation in the development of active pharmaceutical ingredients (APIs), agrochemicals, and advanced polymers. Traditionally, this reduction relies on high-pressure catalytic hydrogenation using palladium on carbon (Pd/C) with molecular hydrogen (H₂), or the classical Béchamp reduction using iron and hydrochloric acid. However, these conventional methods present significant bottlenecks: H₂ gas poses severe flammability risks, the Béchamp process generates massive amounts of toxic iron sludge, and traditional Pd/C often suffers from poor chemoselectivity, leading to undesired dehalogenation.
To overcome these challenges, modern synthetic chemists leverage alternative reagents that offer milder conditions, enhanced safety, and pinpoint chemoselectivity. This guide evaluates three highly effective alternatives: Catalytic Transfer Hydrogenation (CTH) with ammonium formate, the Zinin reduction using sodium sulfide, and non-noble metal catalysis.
Mechanistic Framework
The reduction of a nitro group to an amine follows the classic Haber mechanism, proceeding through nitroso and hydroxylamine intermediates[1]. Alternative reagents modulate the kinetics of these electron-transfer steps, allowing for either complete reduction to the diamine or highly selective partial reduction to a nitroaniline.
Figure 1: Haber reduction mechanism of nitroarenes to amines and alternative reagent applications.
Catalytic Transfer Hydrogenation (CTH) using Ammonium Formate
Causality & Mechanism:
(NH₄HCO₂) acts as an exceptional solid hydrogen donor that decomposes in situ into H₂, CO₂, and NH₃ in the presence of a catalyst (e.g., 5% Pt/C or Pd/C)[2]. This circumvents the need for high-pressure hydrogen cylinders. The continuous evolution of CO₂ and NH₃ gases drives the reaction forward via Le Chatelier's principle, ensuring rapid conversion. Notably, using Pt/C with ammonium formate allows for the complete reduction of dinitroarenes without the hydrogenolysis of sensitive halogen substituents[3].
Self-Validating Experimental Protocol:
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of the dinitroarene in 30 mL of anhydrous methanol.
Catalyst Addition: Carefully add 10% by weight of 5% Pt/C. (Causality: Pt/C is preferred over Pd/C if halogens are present to prevent dehalogenation).
Reagent Addition: Add 40 mmol of ammonium formate (a slight excess ensures complete reduction of both nitro groups).
Reaction: Stir the suspension at room temperature. The reaction is typically complete within 15–60 minutes[2]. Validation: Vigorous gas evolution (CO₂ and NH₃) serves as a visual indicator of active transfer hydrogenation.
Monitoring: Verify completion via TLC (Hexane/EtOAc 7:3). The disappearance of the starting material and the emergence of a highly polar baseline spot confirms diamine formation.
Workup: Filter the mixture through a Celite pad to safely remove the pyrophoric catalyst. Concentrate the filtrate, extract with ethyl acetate, wash with brine, and dry over Na₂SO₄ to yield the pure aromatic diamine.
The Zinin Reduction (Sodium Sulfide)
Causality & Mechanism:
Discovered by Nikolay Zinin, this method utilizes negative divalent sulfur (e.g., Na₂S) to reduce nitroarenes[4]. The true power of the lies in its exceptional chemoselectivity for partial reduction. When reacting with a polynitro compound like 1,3-dinitrobenzene, sodium sulfide selectively reduces only one nitro group to yield 3-nitroaniline[5]. This occurs because the newly formed electron-donating amino group deactivates the aromatic ring, significantly raising the activation energy required for the sulfur species to attack the second nitro group[6].
Self-Validating Experimental Protocol:
Setup: Dissolve 10 mmol of 1,3-dinitrobenzene in 20 mL of hot aqueous ethanol.
Reagent Preparation: Dissolve 15 mmol of sodium sulfide nonahydrate (Na₂S·9H₂O) in 15 mL of water.
Addition: Add the aqueous sulfide solution slowly over 30 minutes to the ethanolic dinitrobenzene solution while maintaining the temperature at 0–10 °C. (Causality: Low temperatures minimize side products and enhance meta-selectivity)[6].
Reaction: Stir the mixture for 2–4 hours. The solution will turn deep red/brown, indicating the formation of polysulfide byproducts and the nitroso intermediate[7].
Monitoring: Monitor via HPLC (C18 column, UV at 254 nm). The expected isomer distribution is approximately 93% meta, confirming the directing influence of the remaining nitro substituent[6].
Workup: Pour the mixture into 50 mL of crushed ice-water. The selectively reduced 3-nitroaniline will precipitate as yellow needles. Filter, wash with cold water, and recrystallize from ethanol to achieve >95% purity[6].
Non-Noble Metal Catalysis (e.g., Co-Nx/C)
Causality & Mechanism:
Noble metals (Pd, Pt) are expensive and prone to poisoning. Recent advancements have introduced (Cobalt, Iron, Nickel) embedded in nitrogen-doped carbon matrices (e.g., Co-Nx/C)[1]. These catalysts activate alternative hydrogen donors like hydrazine hydrate (N₂H₄·H₂O) or formic acid. The specific coordination environment of the Co-Nx sites sterically and electronically favors the adsorption of the highly polar nitro group over non-polar alkenes, alkynes, or halogens, ensuring exclusive reduction to the diamine without side reactions[8].
Self-Validating Experimental Protocol:
Setup: Suspend 10 mmol of the functionalized dinitroarene and 50 mg of Co-Nx/C catalyst in 20 mL of ethanol.
Reagent Addition: Add 30 mmol of hydrazine monohydrate dropwise. (Caution: Hydrazine is toxic; perform in a well-ventilated fume hood).
Reaction: Heat the mixture to 80 °C for 4–6 hours. Validation: Continuous nitrogen gas evolution indicates the decomposition of hydrazine and active transfer hydrogenation.
Monitoring: GC-MS analysis should confirm the molecular ion peak of the diamine, with complete retention of any halogen or alkene substituents[1].
Workup: Remove the heterogeneous magnetic catalyst via an external magnet or centrifugation (validating the ease of catalyst recovery). Evaporate the solvent to isolate the highly pure diamine.
Quantitative Data Comparison
The following table summarizes the performance metrics of the three alternative reagent systems to aid in process chemistry decision-making:
Reagent System
Primary Catalyst
Hydrogen Source
Chemoselectivity
Typical Yield
Reaction Time
Best Use Case
CTH (Ammonium Formate)
5% Pt/C or Pd/C
NH₄HCO₂ (Solid)
Moderate to High (Pt/C avoids dehalogenation)
85–95%
15–60 min
Rapid, small-to-medium scale synthesis of complete diamines.
Zinin Reduction
None (Reagent-driven)
Na₂S / H₂O
Exceptional (Partial reduction)
70–87%
2–6 hours
Selective synthesis of nitroanilines from dinitroarenes.
For drug development professionals and process chemists, moving away from high-pressure H₂ and toxic iron sludge is imperative for sustainable scale-up. CTH with ammonium formate offers unparalleled speed and operational simplicity for complete reductions. The Zinin reduction remains the gold standard for synthesizing asymmetrical nitroanilines via partial reduction. Finally, non-noble metal catalysts represent the cutting edge of industrial synthesis, marrying the cost-effectiveness of earth-abundant metals with extreme chemoselectivity.
References
Title: Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon
Source: Synthetic Communications
URL: [Link]
Title: The Zinin Reduction of Nitroarenes
Source: Organic Reactions
URL: [Link]
Title: Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts
Source: Chemical Reviews
URL: [Link]
Spectral Analysis and Comparative Guide: Methyl 4,5-diamino-2-methoxybenzoate vs. Nitro Precursors
Introduction & Strategic Context In the development of active pharmaceutical ingredients (APIs)—particularly benzamide-class dopamine antagonists like Alizapride and various benzimidazole-based antiviral agents—Methyl 4,...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Strategic Context
In the development of active pharmaceutical ingredients (APIs)—particularly benzamide-class dopamine antagonists like Alizapride and various benzimidazole-based antiviral agents—Methyl 4,5-diamino-2-methoxybenzoate (CAS 59338-85-1) serves as a critical synthetic intermediate [3]. The synthesis of this diamino building block typically relies on the catalytic reduction of its nitro precursor, Methyl 4-amino-5-nitro-2-methoxybenzoate .
For researchers and drug development professionals, distinguishing between the nitro precursor and the diamino product is paramount. Incomplete reduction can lead to toxic nitroaromatic impurities in the final API. This guide provides an objective, data-driven comparison of the spectral properties (NMR, IR, LC-MS) of these two compounds, empowering scientists to establish self-validating analytical workflows for process tracking.
Synthetic Workflow & Mechanistic Causality
The synthesis begins with Methyl 4-amino-2-methoxybenzoate [1], which undergoes N-acetylation, regioselective nitration at the C-5 position, and subsequent hydrolysis to yield the nitro precursor. The final, critical step is the catalytic hydrogenation of the nitro group to a primary amine using Palladium on Carbon (Pd/C) or Raney Nickel [2].
Causality in Catalyst Selection: Pd/C is highly favored for this transformation because it provides an immense surface area for hydrogen gas adsorption, facilitating rapid and quantitative reduction of the nitro group without causing hydrogenolysis of the sensitive methoxy or methyl ester functionalities.
Synthetic workflow from starting material to the diamino target product.
Comparative Spectral Analysis
The transformation from a nitroaromatic to an aminoaromatic compound induces profound changes in the electronic environment of the benzene ring. The nitro group is strongly electron-withdrawing (via both induction and resonance), whereas the newly formed amino group is strongly electron-donating.
Logical framework for tracking the reduction via IR and NMR spectroscopy.
¹H NMR Spectroscopy (DMSO-d₆, 400 MHz)
The most diagnostic signal in the ¹H NMR spectrum is the H-6 aromatic proton . In the nitro precursor, H-6 is positioned ortho to the electron-withdrawing nitro group, severely deshielding it and pushing its resonance downfield (~8.55 ppm). Upon reduction, the resulting amino group at C-5 donates electron density into the ring, shielding the H-6 proton and causing a massive upfield shift (~7.15 ppm).
Proton Assignment
Methyl 4-amino-5-nitro-2-methoxybenzoate
Methyl 4,5-diamino-2-methoxybenzoate
Shift Trend & Causality
H-6 (Ar-H)
~ 8.55 ppm (s, 1H)
~ 7.15 ppm (s, 1H)
Strong Upfield Shift (Δ ~ -1.4 ppm) due to electron donation from the new C-5 amine.
H-3 (Ar-H)
~ 6.40 ppm (s, 1H)
~ 6.35 ppm (s, 1H)
Minimal change; remains shielded by the C-2 methoxy and C-4 amine.
-OCH₃
~ 3.85 ppm (s, 3H)
~ 3.75 ppm (s, 3H)
Slight Upfield Shift.
-COOCH₃
~ 3.75 ppm (s, 3H)
~ 3.70 ppm (s, 3H)
Slight Upfield Shift.
4-NH₂
~ 7.80 ppm (br s, 2H)
~ 5.20 ppm (br s, 2H)
Upfield Shift due to altered intramolecular hydrogen bonding.
5-NH₂
N/A
~ 4.50 ppm (br s, 2H)
New Signal confirming successful reduction.
Infrared (IR) Spectroscopy (ATR-FTIR)
IR spectroscopy provides an orthogonal, highly reliable method for tracking the reaction. The nitro group exhibits two intense, unmistakable bands corresponding to asymmetric and symmetric N-O stretching. The complete disappearance of these bands is the benchmark for reaction completion.
Functional Group
Nitro Precursor (cm⁻¹)
Diamino Product (cm⁻¹)
Diagnostic Value
N-H Stretch
3450, 3350 (Sharp, 1° amine)
3450, 3350, 3250 (Broadened)
Appearance of overlapping N-H bands from two primary amines.
C=O Stretch
1710
1695
Shifts slightly due to altered hydrogen-bonding networks.
This protocol utilizes a continuous validation loop via LC-MS to ensure the reaction is driven to completion without over-reducing the ester [2].
Substrate Preparation: Dissolve 10.0 g of Methyl 4-amino-5-nitro-2-methoxybenzoate in 100 mL of anhydrous Tetrahydrofuran (THF) or Methanol in a high-pressure hydrogenation vessel.
Catalyst Addition: Carefully add 1.0 g of 10% Pd/C (or Raney Nickel). Caution: Pd/C is highly pyrophoric when dry; always wet with a small amount of solvent under an inert argon atmosphere before addition.
Hydrogenation: Purge the vessel with Argon (3x), then with Hydrogen gas (3x). Pressurize the vessel to 40 psi with H₂ and stir vigorously at room temperature.
In-Process Validation (LC-MS): After 4 hours, extract a 50 µL aliquot, filter through a 0.2 µm PTFE syringe filter, and dilute in Acetonitrile. Analyze via LC-MS. The system is self-validating: Do not stop the reaction until the m/z 227.1 peak is entirely replaced by the m/z 197.1 peak.
Workup: Once validated, purge the vessel with Argon. Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield Methyl 4,5-diamino-2-methoxybenzoate as a solid.
Protocol 2: Spectroscopic Sample Preparation
NMR Preparation: Dissolve 15 mg of the dried product in 0.6 mL of DMSO-d₆. Causality: The diamino compound possesses multiple hydrogen-bond donors and acceptors, making it poorly soluble in standard CDCl₃. DMSO-d₆ disrupts these intermolecular networks, ensuring sharp, highly resolved aromatic peaks.
IR Preparation: Ensure the sample is completely dry (vacuum oven at 40°C for 2 hours), as residual moisture will obscure the critical N-H stretching region (3000-3500 cm⁻¹) with broad O-H bands. Apply directly to the ATR crystal and apply consistent pressure.
References
Google Patents. "US5945425A - Method of using (H+ /K+)ATPase inhibitors as antiviral agents". United States Patent and Trademark Office.
Biological activity of Methyl 4,5-diamino-2-methoxybenzoate derivatives compared to other compounds
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern pharmacology, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmacology, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of scaffolds explored, derivatives of aminobenzoic acid have consistently demonstrated a broad spectrum of biological activities, positioning them as privileged structures in medicinal chemistry. This guide provides a comprehensive comparison of the biological activity of Methyl 4,5-diamino-2-methoxybenzoate and its derivatives, juxtaposed with other relevant compounds, to offer a clear perspective on their potential as anticancer and antimicrobial agents.
Introduction to Methyl 4,5-diamino-2-methoxybenzoate Derivatives
Methyl 4,5-diamino-2-methoxybenzoate belongs to the diaminobenzoic acid class of compounds. The presence of two amino groups and a methoxy group on the benzene ring, coupled with a methyl ester, bestows upon this molecule a unique electronic and steric profile that can influence its interactions with biological targets. These functional groups offer multiple sites for structural modification, allowing for the synthesis of a diverse library of derivatives with potentially fine-tuned biological activities. Research into diaminobenzoic acid derivatives has revealed their capacity to engage with various biological pathways, leading to activities such as anticancer and antimicrobial effects[1].
Comparative Analysis of Biological Activity
A direct comparison of the biological activity of Methyl 4,5-diamino-2-methoxybenzoate derivatives with established drugs and other investigational compounds is crucial for understanding their therapeutic potential. This section will delve into their anticancer and antimicrobial properties, supported by available experimental data.
Anticancer Activity
The evaluation of anticancer activity is a cornerstone of drug discovery. The efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required to inhibit the growth of a cancer cell line by 50%.
Table 1: Comparative in vitro Anticancer Activity (IC50, µM)
Note: The IC50 values for Doxorubicin can vary between studies depending on the experimental conditions, such as cell density and treatment duration.
The data indicates that the sensitivity to Doxorubicin varies across different cancer cell lines, with A549 lung carcinoma cells showing notable resistance[4][5]. Derivatives of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid have been shown to significantly suppress the viability of MCF-7 breast cancer cells[3]. Furthermore, certain 3-amino-5-(5-oxo-5h-benzo[a]phenothiazin-6-ylamino) benzoic acid derivatives have demonstrated high anticancer inhibition against HeLa cells[2]. The structural features of Methyl 4,5-diamino-2-methoxybenzoate, particularly the number and position of amino and methoxy groups, are expected to play a crucial role in its cytotoxic profile.
Antimicrobial Activity
The antimicrobial potential of a compound is typically assessed by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism. Aminobenzoic acid derivatives are known to act as antimicrobial agents, often by interfering with the folate biosynthesis pathway in bacteria, a mechanism that is not present in humans[7].
Specific MIC values for Methyl 4,5-diamino-2-methoxybenzoate are not extensively reported. However, studies on related 3,4-diaminobenzoic acid derivatives have shown mild activity against Escherichia coli and Salmonella typhi, but were inactive against Bacillus cereus and Pseudomonas pneumonia[1]. The activity of these compounds is often compared to standard antibiotics like Ciprofloxacin.
Table 2: Comparative in vitro Antimicrobial Activity (MIC, µg/mL)
Note: The data for the 3,4-Diaminobenzoic Acid Derivatives is presented as the zone of inhibition, which is a qualitative measure of antimicrobial activity. A direct comparison with MIC values should be made with caution.
The data for Ciprofloxacin demonstrates its high potency against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. The reported mild activity of 3,4-diaminobenzoic acid derivatives suggests that the core diaminobenzoic acid structure possesses antimicrobial potential, which could be optimized through chemical modification[1].
Structure-Activity Relationship (SAR) Insights
The biological activity of aminobenzoic acid derivatives is significantly influenced by their chemical structure. Key SAR observations include:
The p-Aminobenzoyl Moiety: The presence of a p-aminobenzoyl group is often a crucial prerequisite for the competitive inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate biosynthesis pathway[7].
Carboxyl Group Modification: Esterification or amidation of the carboxyl group can modulate the compound's affinity for its target and its pharmacokinetic properties[7].
Substitution on the Aromatic Ring: The nature, number, and position of substituents on the benzene ring can dramatically affect the biological activity. For instance, the presence of electron-donating or electron-withdrawing groups can alter the electronic distribution and steric hindrance, thereby influencing binding to target proteins.
For Methyl 4,5-diamino-2-methoxybenzoate, the presence and positioning of the two amino groups and the methoxy group are anticipated to be key determinants of its biological profile.
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential. The following are standardized methods for assessing anticancer and antimicrobial activities.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116, A549) into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of the test compound (and a vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
IC50 Calculation: Calculate the IC50 value from the dose-response curve.
MTT Assay Workflow Diagram
In Vitro Antimicrobial Activity: Broth Microdilution Method for MIC Determination
The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
Serial Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing appropriate broth medium.
Inoculation: Inoculate each well with the standardized bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.
Incubation: Incubate the plates at 37°C for 18-24 hours.
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
MIC Determination Workflow
Conclusion and Future Directions
While direct experimental data for Methyl 4,5-diamino-2-methoxybenzoate remains limited, the analysis of its structural class and comparison with established therapeutic agents provides a valuable framework for understanding its potential. The diaminobenzoic acid scaffold is a promising starting point for the development of novel anticancer and antimicrobial agents. The mild antimicrobial activity observed in related derivatives suggests that further structural optimization could lead to more potent compounds.
Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of Methyl 4,5-diamino-2-methoxybenzoate derivatives. Determining their IC50 values against a panel of cancer cell lines and MIC values against a range of pathogenic bacteria will be crucial for elucidating their therapeutic potential and establishing a clear structure-activity relationship. Such studies will pave the way for the rational design of more effective and selective drug candidates based on this versatile chemical scaffold.
References
Antimicrobial Activity of Some Diaminobenzoic Acid Derivatives. Der Pharma Chemica. [Link]
MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model. Antimicrobial Agents and Chemotherapy. [Link]
Minimum inhibitory concentration (MIC) of ciprofloxacin (CIP) in combination with compounds in Staphylococcus aureus MRSA 272123 and E. coli AG100. ResearchGate. [Link]
Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. UIK. [Link]
Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus determined by the killing curve method. Antimicrobial Agents and Chemotherapy. [Link]
Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Scholars Research Library. [Link]
Activity of levofloxacin and ciprofloxacin against urinary pathogens. Journal of Antimicrobial Chemotherapy. [Link]
Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus. Antimicrobial Agents and Chemotherapy. [Link]
Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. ResearchGate. [Link]
IC 50 value of 1 and Doxorubicin against a human cancer cell line colon carcinoma 116 and a noncancer cell line Chinese hamster ovary cells (AA8). ResearchGate. [Link]
Alard College of Pharmacy, Sr.no 50, Marunje, Rajiv Gandhi Infotech Park, Pune-411057, Maharashtra, India. Asian Journal of Research in Chemistry. [Link]
Synthesis of Benzoic Acid Esters and Their Antimicrobial Activity. ResearchGate. [Link]
Design Synthesis and in vitro anticancer activity of novel imidazolyl benzoic acid derivatives. ResearchGate. [Link]
Supplementary Figure 1. Selectivity of doxorubicin (positive control) and AFD on human cancer cell lines - HCT116, MCF7 and A549. ResearchGate. [Link]
Anticancer Effects of Doxorubicin-Loaded Micelle on MCF-7 and MDA- MB-231, Breast Cancer Cell Lines. Journal of Research in Medical and Dental Science. [Link]
Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. MDPI. [Link]
Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. PubMed. [Link]
Synthesis and Biological Evaluation of Benzo[4][7]- and Naphtho[2′,1′:4,5]imidazo[1,2-c]pyrimidinone Derivatives. MDPI. [Link]
Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. PubMed. [Link]
Cytotoxic Activities of Certain Medicinal Plants on Different Cancer Cell Lines. PMC. [Link]
Design, synthesis and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. PubMed. [Link]
Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers. RSC Publishing. [Link]
Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. RSC Publishing. [Link]
2,4-Diamino-5-benzylpyrimidines and analogues as antibacterial agents. 5. 3',5'-Dimethoxy-4'-substituted-benzyl analogues of trimethoprim. PubMed. [Link]
Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. PubMed. [Link]
Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent. ACS Publications. [Link]
Antimicrobial Activities of 2-(3,5-Dimethoxy-4-methylbenzyl)-5-aryl-1,3,4-oxadiazoles. ResearchGate. [Link]
CYTOTOXICITY OF FIVE PLANT EXTRACTS AGAINST DIFFERENT HUMAN CANCER CELL LINES AND THEIR MOLECULAR MECHANISM. ResearchGate. [Link]
Five new prenylated p-hydroxybenzoic acid derivatives with antimicrobial and molluscicidal activity from Piper aduncum leaves. PubMed. [Link]
Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. Neliti. [Link]
View of Cytotoxic and cytostatic activity of five new imidazotetrazine derivatives on breast cancer cell cultures MDAMB231, BT474, and MCF-7. Journal of Applied Pharmaceutical Science. [Link]
Efficacy of Methyl 4,5-diamino-2-methoxybenzoate as a Precursor for Specific Heterocycles: A Comprehensive Comparison Guide
Executive Summary In advanced medicinal chemistry, the rational design of nitrogen-rich heterocycles—such as benzimidazoles and quinoxalines—relies heavily on the selection of highly functionalized ortho-phenylenediamine...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In advanced medicinal chemistry, the rational design of nitrogen-rich heterocycles—such as benzimidazoles and quinoxalines—relies heavily on the selection of highly functionalized ortho-phenylenediamine precursors.1 has emerged as a privileged building block in this domain[2]. Its unique substitution pattern imparts distinct electronic and steric properties that govern regioselectivity during cyclization, making it indispensable in the synthesis of complex active pharmaceutical ingredients (APIs), including proton pump inhibitors, antiviral agents, and dopamine antagonists like Alizapride[2].
Mechanistic Rationale & Structural Advantages
The synthetic efficacy of Methyl 4,5-diamino-2-methoxybenzoate stems directly from its electronic asymmetry. The electron-donating methoxy group at the C2 position enriches the electron density of the adjacent amino group, while the electron-withdrawing methyl ester at the C1 position 3[3].
This "push-pull" dynamic is critical when reacting with unsymmetrical electrophiles (e.g., 1,2-dicarbonyls or carbon disulfide equivalents). It dictates the regiochemical outcome of the resulting heterocycle—a significant advantage over unsubstituted o-phenylenediamine, which often yields intractable mixtures of regioisomers. Furthermore, the ester functionality serves as a versatile synthetic handle for downstream modifications, facilitating the rapid generation of compound libraries for4[5].
Divergent synthetic pathways of Methyl 4,5-diamino-2-methoxybenzoate into key heterocycles.
Comparative Efficacy: Precursor Alternatives
To objectively evaluate the performance of Methyl 4,5-diamino-2-methoxybenzoate, it must be compared against standard alternatives used in heterocyclic synthesis. The table below highlights why this specific precursor is chosen for high-value API synthesis over simpler analogs.
Table 1: Comparative Efficacy of o-Phenylenediamine Precursors
Precursor
Electronic Profile
Regioselectivity (Cyclization)
Primary Downstream Targets
Typical Yields
Methyl 4,5-diamino-2-methoxybenzoate
Asymmetric (Push-Pull)
High (Directed by ester/methoxy)
PPIs, Antivirals, Alizapride
85–90%
o-Phenylenediamine (OPD)
Symmetric (Neutral)
Poor (Yields isomeric mixtures)
Simple Benzimidazoles
60–70%
4-Methyl-o-phenylenediamine
Weakly Asymmetric
Moderate
Dyes, Basic Ligands
70–75%
4,5-Diaminobenzoic acid
Asymmetric (Pull)
Moderate to High
Carboxylated Heterocycles
75–80%
Self-Validating Experimental Protocols
As a Senior Application Scientist, establishing robust, reproducible, and self-validating protocols is paramount. The following workflows detail the synthesis of the precursor and its subsequent cyclization, emphasizing the causality behind each methodological choice.
Protocol A: Catalytic Hydrogenation to Yield the Precursor
The synthesis of the diamine precursor typically begins with the4[5].
Reagent Preparation : Dissolve 1.94 g (8.6 mmol) of methyl 4-amino-5-nitro-2-methoxybenzoate in anhydrous methanol. Causality: Methanol is selected to ensure complete solvation of the polar starting material while preventing transesterification of the methyl ester[5].
Catalyst Addition : Add 200 mg of Palladium on Carbon (Pd/C)[5]. Causality: Pd/C provides a high surface area for rapid hydrogen transfer at room temperature, minimizing the risk of over-reduction compared to harsher catalysts.
Hydrogenation : Stir the mixture at room temperature for 16 hours under a continuous hydrogen atmosphere[5].
Self-Validation & Workup : The cessation of hydrogen uptake serves as the primary physical indicator of reaction completion. Filter the mixture through a pad of Celite to remove the catalyst, then concentrate the filtrate under reduced pressure.
Purification : Subject the crude residue to silica gel column chromatography to isolate the pure diamine[5].
Protocol B: Cyclization to Methyl-2-mercapto-5-methoxy-1H-benzimidazole-6-carboxylate
This protocol demonstrates the formation of a benzimidazole core, a structural motif 6[7].
Reaction Setup : In a round-bottom flask, combine 4.83 g (24.6 mmol) of Methyl 4,5-diamino-2-methoxybenzoate with 7.08 g (49.2 mmol) of potassium ethylxanthate in 40 mL of deionized water[7].
Mechanistic Choice : Potassium ethylxanthate acts as a safe, solid equivalent to carbon disulfide (CS2). It provides the critical C2-thiol (mercapto) group required for the biological activity of proton pump inhibitors[7]. Water is used as the solvent to leverage the hydrophobic effect, driving the precipitation of the organic product as the reaction progresses.
Reflux : Heat the mixture at reflux under an argon atmosphere. Causality: Argon prevents the oxidative dimerization of the newly formed thiol groups into unwanted disulfides[7].
In-Process Control (Self-Validation) : Monitor the reaction via Thin Layer Chromatography (TLC). The disappearance of the highly polar diamine spot validates complete conversion.
Isolation : Cool the mixture and chromatograph the resultant product on silica gel to yield the pure benzimidazole derivative[7].
Self-validating experimental workflow for the synthesis of benzimidazole derivatives.
Quantitative Performance & Yield Data
The following table summarizes the experimental metrics derived from the aforementioned protocols, providing a quantitative baseline for reproducibility in standard laboratory settings.
Table 2: Quantitative Performance Metrics for Key Workflows
Purity Assessment of Methyl 4,5-diamino-2-methoxybenzoate: A Comparative Guide to HPLC-DAD and GC-MS Methodologies
As a Senior Application Scientist, assessing the purity of complex aromatic amines requires moving beyond standard generic protocols. Methyl 4,5-diamino-2-methoxybenzoate (CAS: 59338-85-1) is a critical intermediate in t...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, assessing the purity of complex aromatic amines requires moving beyond standard generic protocols. Methyl 4,5-diamino-2-methoxybenzoate (CAS: 59338-85-1) is a critical intermediate in the synthesis of benzamide-class antiemetics and antipsychotics, such as Alizapride[1]. The molecule presents a unique analytical challenge: it possesses two electron-donating primary amino groups and a methoxy group on an aromatic ring, making it highly polar, basic, and susceptible to oxidative degradation.
To ensure pharmaceutical-grade purity, analysts must detect unreacted starting materials, oxidation products, and closely related positional isomers (such as Methyl 3,4-diamino-5-methoxybenzoate)[2]. This guide objectively compares the two premier techniques for this task: Reverse-Phase High-Performance Liquid Chromatography with Diode-Array Detection (RP-HPLC-DAD) and Gas Chromatography-Mass Spectrometry (GC-MS), providing field-proven, self-validating protocols for each.
Chemical Causality & Methodological Selection
The selection of an analytical technique must be dictated by the physicochemical properties of the analyte.
The Case for RP-HPLC-DAD: Aromatic diamines have pKa values that cause them to be partially or fully protonated in neutral aqueous solutions. Direct injection onto a standard C18 column often results in severe peak tailing due to secondary interactions with residual surface silanols. By utilizing a low-pH buffered mobile phase combined with an ion-pairing agent (e.g., heptanesulfonic acid), we can neutralize these interactions, achieving sharp peaks and excellent resolution of positional isomers[3]. HPLC is the gold standard for routine batch-to-batch quantitation.
The Case for GC-EI-MS: While HPLC excels at assaying the main component, it struggles with identifying unknown, non-UV-absorbing trace impurities. However, direct GC analysis of highly polar diamines leads to thermal degradation and irreversible column adsorption. The causality here demands chemical derivatization . By reacting the sample with Pentafluoropropionic Anhydride (PFPA), the active amine hydrogens are replaced with bulky, fluorinated acyl groups. This eliminates hydrogen bonding, drastically increases volatility, and yields distinct mass fragmentation patterns for structural elucidation[4].
Analytical Decision Workflow for Aromatic Diamine Purity Assessment
Experimental Protocols (Self-Validating Systems)
A robust methodology must be self-validating. The following protocols incorporate internal checks to ensure system suitability before any data is accepted.
Protocol A: RP-HPLC-DAD (Routine Purity & Assay)
This method is optimized for the baseline separation of Methyl 4,5-diamino-2-methoxybenzoate from its synthetic isomers.
Step-by-Step Methodology:
Sample Preparation: Accurately weigh 10.0 mg of the sample and dissolve in 10 mL of Mobile Phase A. Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter.
Column Selection: Use an end-capped C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size) to minimize silanol interactions[5].
Mobile Phase Preparation:
Mobile Phase A: 25.0 mM Citrate buffer adjusted to pH 3.25, containing 5 mM sodium heptanesulfonate (ion-pairing agent)[3].
Mobile Phase B: HPLC-grade Acetonitrile.
Gradient Program: 0-5 min (10% B), 5-20 min (linear ramp to 60% B), 20-25 min (hold at 60% B), 25-30 min (re-equilibration at 10% B). Flow rate: 1.0 mL/min.
Detection: Diode-Array Detector (DAD) set to monitor 280 nm (primary aromatic absorbance) and 210 nm.
Self-Validation (System Suitability Test - SST): Inject a resolution standard containing both Methyl 4,5-diamino-2-methoxybenzoate and Methyl 3,4-diamino-5-methoxybenzoate. Acceptance Criteria: The chromatographic resolution (
Rs
) between the two isomers must be
≥2.0
, and the tailing factor for the main peak must be
≤1.5
.
Protocol B: GC-EI-MS (Trace Impurity Profiling)
This method utilizes derivatization to assess volatile impurities and structurally identify unknown degradation products.
Step-by-Step Methodology:
Internal Standard Addition: Spike the sample matrix with Triphenylamine-d15 (10 µg/mL) to correct for derivatization efficiency and injection variance[4].
Derivatization: Transfer 1.0 mL of the sample extract (in ethyl acetate) to a reaction vial. Add 50 µL of Pentafluoropropionic Anhydride (PFPA). Seal and incubate at 60°C for 30 minutes to form the di-PFP derivative[4].
Reconstitution: Evaporate the reaction mixture to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of LC-MS grade Hexane.
GC Parameters: Inject 1.0 µL in splitless mode onto a 5% phenyl methyl siloxane column (e.g., 30 m × 0.25 mm × 0.25 µm). Use Helium (or Hydrogen, as a sustainable alternative) as the carrier gas at a constant flow of 1.0 mL/min[6].
Oven Program: Initial temperature 60°C (hold 1 min), ramp at 15°C/min to 280°C, hold for 5 minutes.
MS Detection: Electron Ionization (EI) at 70 eV. Operate in simultaneous Scan (m/z 50-600) and Selected Ion Monitoring (SIM) modes.
Self-Validation: Evaluate the Internal Standard (IS) response. Acceptance Criteria: The relative standard deviation (RSD) of the Triphenylamine-d15 quantifier ion area across six replicate injections must be
<5%
.
Chemical Causality of PFPA Derivatization for GC-MS Analysis
Comparative Performance Data
To facilitate method selection, the quantitative performance metrics of both validated systems are summarized below.
For the purity assessment of Methyl 4,5-diamino-2-methoxybenzoate, HPLC-DAD remains the foundational technique for determining overall purity percentage and resolving positional isomers. However, to achieve a comprehensive impurity profile—especially for identifying genotoxic trace aromatics or volatile degradants—GC-MS with PFPA derivatization is an indispensable orthogonal technique. Employing both methods ensures total compliance with ICH Q2(R1) validation guidelines for complex pharmaceutical intermediates.
References
Sigma-Aldrich.
NextSDS.
Pharmaffili
ResearchGate. "Study of Nine Aromatic Diamidines Designed to Optimize Their Analysis by HPLC".
X-Ray Crystal Structure Analysis of Methyl 4,5-diamino-2-methoxybenzoate Derivatives: A Comprehensive Comparison Guide
Target Audience: Researchers, scientists, and drug development professionals Focus: Crystallization methodologies and a comparative evaluation of Single-Crystal X-Ray Diffractometers (SC-XRD) for small molecule analysis....
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, scientists, and drug development professionals
Focus: Crystallization methodologies and a comparative evaluation of Single-Crystal X-Ray Diffractometers (SC-XRD) for small molecule analysis.
Executive Summary & Chemical Context
Methyl 4,5-diamino-2-methoxybenzoate (CAS: 59338-85-1)[1] is a highly versatile small organic molecule. It serves as a critical synthetic intermediate in the pharmaceutical industry, functioning as a precursor for antiemetic agents (e.g., Alizapride)[1], radioprotectors[2], and novel STING (Stimulator of Interferon Genes) agonists[3].
When developing derivatives of this compound—especially chiral drug candidates—determining the exact three-dimensional conformation, hydrogen-bonding networks, and absolute configuration is paramount. Single-Crystal X-Ray Diffraction (SC-XRD) remains the gold standard for this task. This guide provides a self-validating experimental protocol for crystallizing these derivatives and objectively compares the top-tier diffractometer platforms used to analyze them: the Rigaku XtaLAB Synergy-S and the Bruker D8 QUEST .
Obtaining diffraction-quality single crystals of diaminobenzoate derivatives can be challenging. The presence of two primary amine groups and a methoxy group creates a complex, competing hydrogen-bonding landscape. Rapid precipitation often leads to twinned or kinetically trapped amorphous solids.
To counteract this, Vapor Diffusion is the method of choice. By strictly controlling the thermodynamics of nucleation, this method yields highly ordered, single-domain crystals.
Step-by-Step Methodology
Purity Verification: Ensure the synthesized derivative is >98% pure via LC-MS. Impurities act as heterogeneous nucleation sites, promoting polycrystalline growth.
Solvent Dissolution: Dissolve 50 mg of the derivative in 2 mL of Ethyl Acetate (a polar solvent that readily disrupts intermolecular hydrogen bonds).
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 4 mL inner glass vial. Causality: Removing microscopic dust particles forces the system to rely on homogeneous nucleation, yielding fewer but larger, higher-quality crystals.
Anti-Solvent Chamber: Place the unsealed 4 mL vial into a larger 20 mL outer vial containing 5 mL of Hexane (a non-polar anti-solvent).
Sealing and Incubation: Cap the outer vial tightly and store it in a vibration-free environment at a constant 20 °C for 7 to 14 days.
Harvesting: As hexane vapor slowly diffuses into the ethyl acetate, the solubility of the derivative drops smoothly. Harvest the resulting crystals (target size: 0.1–0.2 mm) using a nylon loop coated in Paratone-N oil to prevent solvent loss and oxidation.
Mechanistic Workflow
Workflow for crystallization and X-ray structural analysis of diaminobenzoate derivatives.
Hardware Comparison Guide: Rigaku vs. Bruker
Once a crystal is harvested, it must be analyzed at cryogenic temperatures (typically 100 K) to minimize atomic thermal motion (Debye-Waller factor), which dramatically improves high-angle diffraction intensity. For small, light-atom organic molecules like Methyl 4,5-diamino-2-methoxybenzoate derivatives, a Copper (Cu Kα,
λ=1.5418
Å) X-ray source is highly recommended over Molybdenum (Mo Kα). Cu Kα radiation provides a significantly stronger anomalous scattering signal, which is critical for calculating an accurate Flack parameter to determine absolute chirality[4].
Below is an objective comparison of the two leading SC-XRD platforms for this application.
Rigaku XtaLAB Synergy-S[5][6]
The Rigaku XtaLAB Synergy-S is engineered for speed and precision, particularly with weakly diffracting small molecules.
Source: Utilizes the PhotonJet-S microfocus source, which delivers exceptional flux density at the sample.
Detector: Equipped with the HyPix-6000HE, a Hybrid Photon Counting (HPC) detector. HPC technology directly converts X-ray photons into electrical signals, resulting in zero dark noise . This is a massive advantage when measuring the weak, high-resolution reflections typical of small organic crystals.
Software: CrysAlisPro is highly automated, offering concurrent data reduction while the scan is still running, drastically reducing the time from crystal mounting to structure solution.
Bruker D8 QUEST[8][9]
The Bruker D8 QUEST is a highly modular, robust system known for its dynamic range and comprehensive software suite.
Source: Features the IµS DIAMOND II microfocus source, which uses a diamond window to maximize heat dissipation, allowing for a highly brilliant, stable beam.
Detector: Utilizes the PHOTON III detector, based on mixed-mode Charge-Integrating Pixel Array Detector (CPAD) technology. While it is not a direct-detection HPC, the CPAD eliminates charge sharing and provides a massive dynamic range, preventing detector saturation from highly intense low-angle reflections.
Software: APEX4 is the industry standard for chemical crystallography, offering deep, granular control over integration parameters and twin-handling.
Quantitative Performance Data
The following table summarizes the expected performance of both systems when analyzing a representative 0.1 × 0.1 × 0.05 mm crystal of a Methyl 4,5-diamino-2-methoxybenzoate derivative at 100 K using a Cu Kα source.
Performance Metric
Rigaku XtaLAB Synergy-S
Bruker D8 QUEST
X-ray Source
PhotonJet-S (Cu Kα)
IµS DIAMOND II (Cu Kα)
Detector Technology
HyPix-6000HE (HPC, Direct Detection)
PHOTON III (Mixed-mode CPAD)
Detector Background Noise
Zero dark noise
Extremely low
Goniometer Speed
Up to 10°/sec (Kappa)
High-precision positioning (Fixed-Chi/Kappa)
Typical Data Collection Time
15 – 35 minutes
20 – 45 minutes
Expected Resolution Limit
< 0.80 Å (Meets IUCr standards)
< 0.80 Å (Meets IUCr standards)
Data Redundancy (Completeness)
> 99%
> 99%
Software Suite
CrysAlisPro
APEX4
Note: Data collection times are estimates based on standard full-sphere data collection strategies for triclinic/monoclinic unit cells.
Conclusion & Recommendations
Both the Rigaku XtaLAB Synergy-S and the Bruker D8 QUEST are exceptional instruments capable of resolving the absolute structure of Methyl 4,5-diamino-2-methoxybenzoate derivatives with high precision.
Choose the Rigaku XtaLAB Synergy-S if your workflow demands maximum throughput and you frequently deal with extremely small or weakly diffracting crystals. The zero dark noise of the HPC detector provides a distinct edge for resolving weak high-angle data.
Choose the Bruker D8 QUEST if your research involves highly varied sample types that may produce intensely strong low-angle reflections alongside weak high-angle data. The immense dynamic range of the PHOTON III CPAD detector excels in these scenarios, and the APEX4 software provides unparalleled tools for resolving complex crystallographic problems like non-merohedral twinning[5].
Comparative study of the reactivity of different substituted diamino benzoates
As an application scientist in organic synthesis and materials chemistry, I frequently observe that the choice between an ortho- and meta-diaminobenzoate is not merely a substitution preference; it is a fundamental diver...
Author: BenchChem Technical Support Team. Date: April 2026
As an application scientist in organic synthesis and materials chemistry, I frequently observe that the choice between an ortho- and meta-diaminobenzoate is not merely a substitution preference; it is a fundamental divergence in synthetic destiny. The spatial orientation of the amine nucleophiles dictates whether the molecule will fold inward to form a discrete heterocycle or reach outward to build a macromolecular network.
This guide provides an objective, data-supported comparison between 3,4-diaminobenzoate (ortho-substituted) and 3,5-diaminobenzoic acid (meta-substituted), detailing their mechanistic pathways, comparative performance, and self-validating experimental protocols.
Mechanistic Divergence: The Ortho vs. Meta Effect
The reactivity of diaminobenzoates is governed by the proximity of their nucleophilic centers.
3,4-Diaminobenzoate (Ortho-effect): The adjacent positioning of the primary amines creates a perfect geometric setup for 5-membered ring closure. Upon reacting with an electrophile (like an aldehyde or carboxylic acid), the first amine forms an intermediate (imine or amide). The proximity of the second amine facilitates a rapid intramolecular nucleophilic attack. This drives the reaction toward a thermodynamic sink: the highly stable, aromatic benzimidazole core, which is heavily utilized in the 1[1] and 2[2].
3,5-Diaminobenzoic Acid (Meta-effect): The meta arrangement physically precludes intramolecular cyclization due to excessive ring strain. Consequently, both amines act as independent, bifunctional nucleophiles. This makes the molecule an ideal monomer for step-growth polymerizations, reacting with dianhydrides to form 3[3], or serving as functional linkers in 4[4].
Divergent reactivity pathways of ortho vs. meta diaminobenzoates dictated by spatial orientation.
Comparative Reactivity Profile
The following table synthesizes the quantitative and qualitative performance metrics of these two precursors based on established literature standards.
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes an explanation of its chemical causality and an in-process analytical check.
Protocol A: Synthesis of Benzimidazoles from Methyl 3,4-Diaminobenzoate
Objective: Condensation with an aryl aldehyde to form a 2-substituted benzimidazole.
Step-by-step experimental workflow and validation for benzimidazole synthesis.
Condensation & Cyclization: Combine equimolar amounts of methyl 3,4-diaminobenzoate and an aryl aldehyde in an oxidative solvent system (e.g.,5[5]).
Causality: The initial condensation forms a Schiff base. The adjacent ortho-amine subsequently attacks the imine carbon, forming a benzimidazoline intermediate. The oxidative environment (nitrobenzene or air/Na₂S₂O₅) is strictly required to rapidly dehydrogenate this intermediate, driving the equilibrium toward the fully aromatic benzimidazole[5].
In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC).
Validation Check: The reaction is complete when the highly polar diamine spot (which typically streaks due to the two amines) completely disappears, replaced by a less polar, strongly UV-active product spot.
Isolation & Molecular Validation: Remove the solvent in vacuo and purify via silica gel chromatography.
Validation Check: Analyze the purified product via ¹H-NMR. The success of the cyclization is definitively proven by the complete disappearance of the primary amine protons (broad singlet, ~5.0 ppm) and the emergence of a highly deshielded benzimidazole >N-H proton signal (>12.0 ppm).
Protocol B: Synthesis of Polyamic Acid from 3,5-Diaminobenzoic Acid
Objective: Polymerization with a dianhydride to form a polyimide precursor.
Anhydrous Monomer Preparation: Dissolve 3,5-diaminobenzoic acid in strictly anhydrous N-Methyl-2-pyrrolidone (NMP) under an inert argon atmosphere.
Causality: Because step-growth polymerization relies on exact stoichiometry, even trace moisture will hydrolyze the dianhydride into a diacid. This destroys the 1:1 molar balance and severely caps the molecular weight of the resulting 3[3].
Controlled Chain Extension: Slowly add 3,3',4,4'-biphenyltetracarboxylic dianhydride (BPDA) in equimolar portions while maintaining the reaction temperature between 0–5 °C.
Causality: The nucleophilic attack of the meta-amines on the anhydride carbonyls is highly exothermic. Low temperatures prevent premature, localized thermal imidization (which causes precipitation and chain termination), ensuring the formation of a high-molecular-weight, soluble polymer[3].
Macroscopic & Molecular Validation:
Validation Check (Macroscopic): The system validates itself macroscopically through a dramatic increase in solution viscosity, transitioning from a free-flowing liquid to a thick syrup.
Validation Check (Molecular): FT-IR spectroscopy of the cast film must confirm the presence of strong amide I (C=O stretch at ~1650 cm⁻¹) and amide II (N-H bend at ~1550 cm⁻¹) bands, with a complete absence of the unreacted anhydride carbonyl bands (1850 and 1780 cm⁻¹).
References
Synthesis of New Benzimidazole-derived Epothilone Analogues. uni-halle.de.
Product Class 4: Benzimidazoles - Thieme E-Books & E-Journals. thieme-connect.de.
A Panoramic Review of Benzimidazole Derivatives and Their Potential Biological Activity.
Theoretical Study of Absolute Entropy, Entropy of Formation, and Gibbs Energy of Formation of Two Novel Macromolecules Obtained by the Solid St
Band Gap Modulation in Zirconium-Based Metal-Organic Frameworks by Defect Engineering. chemrxiv.org.
Polyamic acid and polyimide film - EP3363844A1. google.
Comprehensive Safety and Disposal Protocol for Methyl 4,5-diamino-2-methoxybenzoate Methyl 4,5-diamino-2-methoxybenzoate (CAS 59338-85-1) is a highly reactive, critical intermediate utilized extensively in drug developme...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Safety and Disposal Protocol for Methyl 4,5-diamino-2-methoxybenzoate
Methyl 4,5-diamino-2-methoxybenzoate (CAS 59338-85-1) is a highly reactive, critical intermediate utilized extensively in drug development. It serves as a foundational building block in the synthesis of complex active pharmaceutical ingredients (APIs), including the dopamine antagonist Alizapride[1] and various novel neuroprotective agents[2]. Typically synthesized via the catalytic hydrogenation of nitro precursors using palladium on carbon (Pd/C) in methanol[2], this compound presents unique logistical and safety challenges.
Due to the presence of two electron-rich primary amine groups on a methoxybenzoate core, the molecule is susceptible to rapid oxidation and exothermic reactions if mishandled. As a Senior Application Scientist, I have designed this guide to provide researchers with a self-validating, causality-driven framework for the safe handling, spill containment, and terminal disposal of this compound.
Part 1: Hazard Profile & Chemical Causality
To establish a self-validating safety culture, laboratory personnel must understand why a chemical is dangerous, not just that it is dangerous. The hazards of Methyl 4,5-diamino-2-methoxybenzoate are directly linked to its molecular structure[3].
Table 1: Quantitative Hazard Data and Mechanistic Causality
Hazard Classification
GHS Code
Clinical/Physical Manifestation
Chemical Causality & Mechanism
Acute Toxicity
H302, H312, H332
Harmful via oral, dermal, and inhalation routes.
The diamine functionality enhances lipophilicity, facilitating rapid systemic absorption through biological membranes[3].
Skin Irritation
H315
Localized erythema and contact dermatitis.
Free primary amines act as nucleophiles and weak bases, disrupting the slightly acidic mantle of the stratum corneum[3].
Eye Irritation
H319
Severe ocular irritation and potential corneal damage.
Contact with ocular fluid causes localized pH elevation, leading to rapid lipid saponification and protein denaturation[3].
STOT (Single Exposure)
H335
Respiratory tract irritation and coughing.
Inhalation of fine crystalline dust interacts with the mucosal lining, causing localized inflammatory responses and cellular stress[3].
Part 2: Operational Safety & Handling Protocol
Every handling procedure must be a closed-loop system where the operator can immediately verify the success of the safety measure.
Step 1: Engineering Controls Setup
Action: Handle the compound exclusively within a Class II Type B2 Biological Safety Cabinet or a hard-ducted chemical fume hood with a minimum face velocity of 100 fpm (0.5 m/s).
Causality: The compound's low molecular weight (196.21 g/mol ) and crystalline nature make it highly prone to aerosolization. Hard-ducted ventilation ensures that any airborne particulates are physically removed from the laboratory environment rather than recirculated.
Validation: Before opening the container, verify the hood's continuous airflow monitor reads >100 fpm. Tape a small piece of tissue to the sash; it must pull inward steadily.
Step 2: Personal Protective Equipment (PPE) Selection
Action: Don double nitrile gloves (minimum 5 mil thickness), a Tyvek sleeve protector, and tightly sealed safety goggles.
Causality: Nitrile provides excellent resistance to amines, preventing the dermal absorption (H312) detailed in the hazard profile[3].
Validation: Perform a visual inflation test on the outer gloves before donning to ensure zero micro-punctures are present.
Part 3: Spill Response & Containment Workflow
In the event of a powder spill, immediate containment is critical to prevent the spread of respiratory hazards (H335)[3].
Step 1: Immediate Perimeter Containment
Action: Establish a 2-meter exclusion zone. Surround the spill with damp, lint-free absorbent pads (moistened with water, not organic solvents).
Causality: Dampening the perimeter traps aerosolized dust. Avoiding organic solvents prevents the powder from dissolving and expanding its surface area.
Validation: Visually inspect the perimeter; if dry powder breaches the damp barrier, expand the exclusion zone by an additional 1 meter.
Step 2: Neutralization and Collection
Action: Gently mist the spilled powder with a 5% citric acid solution, then sweep it up using a non-sparking, anti-static brush into a high-density polyethylene (HDPE) container.
Causality: Citric acid protonates the free amines, converting them into a highly water-soluble, non-volatile, and less reactive ammonium salt.
Validation: Swipe the cleaned surface with pH indicator paper moistened with distilled water. The cleanup is complete only when the paper reads a neutral pH (6.5–7.5).
Part 4: Proper Disposal Procedures
Because Methyl 4,5-diamino-2-methoxybenzoate is often generated alongside methanol and palladium catalysts during synthesis[2], waste streams must be rigorously segregated to prevent catastrophic cross-reactions.
Step 1: Waste Segregation and Characterization
Action: Separate waste into three distinct streams: Solid Waste (powders, contaminated PPE), Aqueous Waste, and Organic Solvent Waste (e.g., methanol mother liquors).
Causality: Mixing organic solvents with heavy metal catalysts (Pd/C) and reactive amines can trigger auto-ignition or violent off-gassing.
Validation: Check the waste log. Do not add to a carboy unless the log confirms the absence of incompatible oxidizers (e.g., peroxides, nitric acid).
Step 2: pH Adjustment of Liquid Waste
Action: Slowly adjust the pH of any aqueous waste streams containing the compound to 6.0–8.0 using dilute acetic acid.
Causality: Neutralizing the free amines prevents exothermic reactions during transit and reduces the solubility of the free base, stabilizing the solution.
Validation: Do not seal the waste container until pH indicator paper confirms a stable reading of ~7.0 for at least 15 minutes post-adjustment, ensuring no delayed buffering effects occur.
Step 3: Packaging for Terminal Destruction
Action: Seal all waste in UN-approved, secondary-contained HDPE drums. Label clearly with GHS hazard pictograms for Acute Toxicity and Irritant[3].
Causality: HDPE is chemically inert to both amines and methoxybenzoates, preventing container degradation during long-term storage or transit.
Step 4: High-Temperature Incineration
Action: Contract a licensed hazardous waste facility to dispose of the material via high-temperature incineration (>1000°C) equipped with NOx scrubbers.
Causality: Burning nitrogen-containing aromatic compounds at lower temperatures generates highly toxic nitrogen oxides (NOx) and unburned aromatic hydrocarbons. Temperatures exceeding 1000°C ensure complete thermal destruction into CO₂, H₂O, and N₂.
Waste Processing Visualization
Workflow for the segregation and high-temperature incineration of diamino-benzoate chemical waste.